Technical Documentation Center

2-[(3,5-Dimethylphenyl)methyl]oxirane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(3,5-Dimethylphenyl)methyl]oxirane

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Properties, Synthesis, and Reactivity of 2-[(3,5-Dimethylphenyl)methyl]oxirane

Executive Summary 2-[(3,5-Dimethylphenyl)methyl]oxirane (also known as 3-(3,5-dimethylphenyl)-1,2-epoxypropane) is a highly versatile synthetic intermediate. Structurally, it is characterized by a terminal epoxide ring t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(3,5-Dimethylphenyl)methyl]oxirane (also known as 3-(3,5-dimethylphenyl)-1,2-epoxypropane) is a highly versatile synthetic intermediate. Structurally, it is characterized by a terminal epoxide ring tethered to a sterically hindered, electron-rich 3,5-dimethylbenzyl moiety. The three-membered oxirane ring introduces significant thermodynamic instability (approximately 27 kcal/mol of ring strain), priming the molecule for a diverse array of regioselective ring-opening functionalizations. This reactivity profile makes it a critical building block in pharmaceutical drug development, particularly in the synthesis of beta-adrenergic receptor antagonists and epoxide hydrolase inhibitors.

Structural and Physicochemical Profiling

The 3,5-dimethyl substitution on the phenyl ring exerts a mild electron-donating inductive effect, which subtly increases the electron density of the aromatic system. While this does not directly conjugate with the epoxide, it influences the lipophilicity and steric bulk of the molecule, impacting its behavior in biological assays and its solubility profile in organic solvents.

PropertyValueRationale / Significance
Molecular Formula C11H14OContains aryl, alkyl, and epoxide moieties[1].
Molecular Weight 162.23 g/mol Low molecular weight, highly favorable for biological membrane penetration[1].
LogP (Predicted) 2.5 - 2.7Lipophilic nature driven by the 3,5-dimethylbenzyl group, ideal for CNS-targeted scaffolds[1].
H-Bond Acceptors 1Epoxide oxygen acts as a weak hydrogen bond acceptor.
H-Bond Donors 0Absence of protic hydrogens ensures stability in aprotic reaction media.
Ring Strain ~27 kcal/molThermodynamic driver for nucleophilic ring-opening reactions[2].

Synthetic Methodologies

The synthesis of 2-[(3,5-Dimethylphenyl)methyl]oxirane can be achieved through two primary retrosynthetic disconnections, each offering distinct advantages depending on the available precursor materials.

Pathway A: Prilezhaev Epoxidation The most direct route involves the 3, utilizing 3-(3,5-dimethylphenyl)-1-propene as the substrate[3]. The reaction proceeds via the electrophilic addition of a peroxy acid (typically meta-chloroperoxybenzoic acid, m-CPBA) to the terminal alkene. This occurs through a concerted "butterfly" transition state, ensuring stereospecificity where the original alkene geometry is preserved[3].

Pathway B: Corey-Chaykovsky Reaction Alternatively, the epoxide can be synthesized from 2-(3,5-dimethylphenyl)acetaldehyde using the 4[4]. This method employs a sulfur ylide (e.g., dimethyloxosulfonium methylide) which acts as a nucleophile. The ylide attacks the carbonyl carbon to form a zwitterionic intermediate, followed by the expulsion of dimethyl sulfoxide (DMSO) to execute the ring closure[5].

Synthesis A 3-(3,5-Dimethylphenyl)-1-propene B m-CPBA (Peroxy acid) Prilezhaev Reaction A->B Electrophilic Oxidation E 2-[(3,5-Dimethylphenyl)methyl]oxirane (Target Epoxide) B->E Butterfly Mechanism C 2-(3,5-Dimethylphenyl)acetaldehyde D Sulfur Ylide Corey-Chaykovsky C->D Nucleophilic Addition D->E Ring Closure (-DMSO)

Caption: Synthetic pathways for 2-[(3,5-Dimethylphenyl)methyl]oxirane via Prilezhaev and Corey-Chaykovsky.

Protocol 1: Self-Validating Prilezhaev Epoxidation

Objective: Synthesize the target epoxide with high purity while mitigating oxidative side-reactions.

  • Preparation: Dissolve 1.0 equivalent of 3-(3,5-dimethylphenyl)-1-propene in anhydrous dichloromethane (CH₂Cl₂) to a 0.2 M concentration.

    • Causality: A non-polar, aprotic solvent is mandatory to prevent premature solvolysis of the highly strained epoxide product.

  • Oxidation: Cool the reaction mixture to 0 °C. Add 1.2 equivalents of m-CPBA portion-wise.

    • Causality: The butterfly transition state is exothermic; thermal control (0 °C) suppresses oxidative cleavage of the alkene.

  • Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc system.

    • Self-Validation: The disappearance of the higher R_f alkene spot and the appearance of a lower R_f UV-active spot confirms full conversion.

  • Quenching: Upon completion, add saturated aqueous sodium sulfite (Na₂SO₃).

    • Causality & Validation: Na₂SO₃ reduces unreacted peroxy acid to meta-chlorobenzoic acid (m-CBA). A negative starch-iodide test validates the complete destruction of peroxides, eliminating explosive hazards during concentration.

  • Purification: Wash the organic layer with saturated aqueous NaHCO₃.

    • Causality: The basic wash deprotonates m-CBA, partitioning the byproduct into the aqueous layer and leaving the pure epoxide in the organic phase.

Reactivity and Ring-Opening Dynamics

The utility of 2-[(3,5-Dimethylphenyl)methyl]oxirane in drug development stems from its predictable2[2]. The regioselectivity of the nucleophilic attack is entirely dictated by the pH of the reaction environment.

  • Basic/Neutral Conditions (Steric Control): When reacted with basic nucleophiles (e.g., amines, alkoxides), the reaction proceeds via a strict S_N2 mechanism. The nucleophile attacks the less sterically hindered terminal carbon (C1), yielding a 1-substituted-3-(3,5-dimethylphenyl)propan-2-ol derivative[2].

  • Acidic Conditions (Electronic Control): Under acid catalysis, the epoxide oxygen is protonated, weakening the C-O bonds. The transition state develops significant carbocation character (S_N1-like). Because the internal carbon (C2) is homobenzylic and more substituted, it better stabilizes the partial positive charge, leading to a mixture of products or preferential attack at C2[2].

Reactivity Epoxide 2-[(3,5-Dimethylphenyl)methyl]oxirane Base Basic/Nucleophilic Conditions (e.g., Amines, Alkoxides) Epoxide->Base Acid Acidic Conditions (e.g., HX, H2SO4) Epoxide->Acid Terminal Attack at C1 (Terminal) Strict SN2 Mechanism Base->Terminal Steric Control Acid->Terminal Competing Sterics Internal Attack at C2 (Internal) SN1-like / SN2 Hybrid Acid->Internal Electronic Control (Carbocation Stabilization) Prod1 1-Substituted-3-(3,5-dimethylphenyl)propan-2-ol (Major Product) Terminal->Prod1 Terminal->Prod1 Prod2 2-Substituted-3-(3,5-dimethylphenyl)propan-1-ol (Minor/Mixed Product) Internal->Prod2

Caption: Regioselective ring-opening pathways of the oxirane under acidic versus basic conditions.

Protocol 2: Self-Validating Aminolysis (Synthesis of Amino Alcohols)

Objective: Synthesize a beta-amino alcohol precursor for receptor antagonist screening.

  • Preparation: Dissolve the epoxide in isopropyl alcohol to a concentration of 0.5 M.

    • Causality: A protic solvent stabilizes the developing alkoxide intermediate during the S_N2 transition state via hydrogen bonding, significantly accelerating the reaction rate compared to aprotic solvents.

  • Nucleophilic Attack: Add 5.0 equivalents of isopropylamine and heat to 60 °C in a sealed pressure tube.

    • Causality: The large stoichiometric excess of the primary amine statistically suppresses the formation of tertiary amine byproducts (overalkylation), ensuring the secondary amine is the sole product.

  • Validation (In-Process): Monitor the reaction progress via LC-MS.

    • Self-Validation: The emergence of a strong [M+H]+ peak corresponding to the exact mass of the amino alcohol adduct confirms successful terminal ring-opening. The absence of the epoxide mass confirms completion.

  • Isolation: Evaporate the mixture under reduced pressure.

    • Causality: Isopropylamine is highly volatile; vacuum evaporation removes the unreacted nucleophile and solvent simultaneously, bypassing the need for complex, yield-reducing aqueous extractions.

References

  • Prilezhaev reaction - Wikipedia Source: Wikipedia URL:3

  • Corey-Chaykovsky Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL:4

  • 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL:2

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis Source: PMC (National Institutes of Health) URL:5

  • Buy 2-[(4-Ethylphenyl)methyl]oxirane | 62826-24-8 Source: Smolecule URL:1

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure of 2,3-Epoxypropyl 3,5-xylyl ether

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure of 2,3-Epoxypropyl 3,5-xylyl ether (also known as 3,5-dimethylphe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,3-Epoxypropyl 3,5-xylyl ether (also known as 3,5-dimethylphenyl glycidyl ether). This compound belongs to the glycidyl ether family, a class of molecules widely utilized as reactive intermediates, crosslinking agents, and modifiers in polymer chemistry.[1] A thorough understanding of its molecular architecture is paramount for predicting its reactivity, designing novel synthetic pathways, and developing new applications. This document elucidates the key structural features, including the aromatic 3,5-xylyl group, the flexible ether linkage, and the highly reactive 2,3-epoxypropyl (glycidyl) moiety. The guide further details the spectroscopic and analytical techniques used for its structural confirmation and explores the profound relationship between its structure and chemical reactivity.

Chemical Identity and Nomenclature

A precise understanding of a molecule begins with its unambiguous identification. 2,3-Epoxypropyl 3,5-xylyl ether is systematically named and cataloged to ensure clarity and reproducibility in scientific communication.

IdentifierValue
Systematic (IUPAC) Name 2-((3,5-dimethylphenoxy)methyl)oxirane
Common Name 3,5-dimethylphenyl glycidyl ether
CAS Number 2186-25-6
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol

Core Structural Analysis

The chemical behavior and physical properties of 2,3-Epoxypropyl 3,5-xylyl ether are a direct consequence of its distinct structural components. The molecule can be deconstructed into three primary functional groups: the 3,5-xylyl group, the ether linkage, and the 2,3-epoxypropyl group.

Caption: 2D structure of 2,3-Epoxypropyl 3,5-xylyl ether.

The 3,5-Xylyl Group

The aromatic core of the molecule is a benzene ring substituted with two methyl groups at positions 3 and 5. This arrangement has several implications:

  • Steric Hindrance: The methyl groups provide moderate steric bulk, which can influence the molecule's conformational preferences and its interaction with other molecules.

  • Electronic Effects: As alkyl groups, the methyl substituents are weakly electron-donating. This slightly increases the electron density of the aromatic ring, which can affect its reactivity in electrophilic aromatic substitution reactions, although the primary site of reactivity for this molecule is the epoxide.

The Ether Linkage

An ether bond (-O-) connects the aromatic xylyl group to the aliphatic epoxypropyl side chain. This linkage is characterized by:

  • Flexibility: The C-O-C bond allows for significant rotational freedom, contributing to the molecule's overall conformational flexibility.

  • Chemical Stability: The ether linkage is generally stable under many reaction conditions, providing a robust connection between the two main functional parts of the molecule.[2]

The 2,3-Epoxypropyl (Glycidyl) Group

This is the most chemically significant feature of the molecule. The glycidyl group consists of a propane chain with a three-membered cyclic ether, known as an epoxide or oxirane, spanning carbons 2 and 3.

  • Ring Strain: The three-membered epoxide ring possesses significant angle strain, making it highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of the utility of glycidyl ethers in synthesis and polymer chemistry.[1]

  • Reactivity: The epoxide can be readily opened by a wide range of nucleophiles, including amines, alcohols, phenols, and carboxylic acids, forming the basis for cross-linking in epoxy resins and for the synthesis of more complex molecules.[3][4]

  • Chirality: Carbon-2 of the epoxypropyl group is a chiral center, meaning 2,3-Epoxypropyl 3,5-xylyl ether exists as a racemic mixture of two enantiomers, (R) and (S). This stereochemistry can be critical in applications involving chiral recognition, such as in the development of stereoselective catalysts or pharmaceutical intermediates.

Spectroscopic and Analytical Confirmation

The precise molecular structure is confirmed through a combination of modern analytical techniques. The workflow for this process is a foundational aspect of chemical research.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis via Williamson Ether Synthesis purification Purification (e.g., Distillation) synthesis->purification NMR NMR Spectroscopy (¹H, ¹³C) purification->NMR IR IR Spectroscopy purification->IR MS Mass Spectrometry purification->MS interpretation Data Interpretation NMR->interpretation IR->interpretation MS->interpretation confirmation Structure Confirmed interpretation->confirmation

Sources

Foundational

An In-depth Technical Guide to 2-[(3,5-Dimethylphenoxy)methyl]oxirane (CAS 4287-30-3)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-[(3,5-Dimethylphenoxy)methyl]oxirane, a key chemical intermediate with significant applications...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-[(3,5-Dimethylphenoxy)methyl]oxirane, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document delves into its physical and chemical properties, synthesis, reactivity, and analytical methodologies, with a particular focus on its role in the production of the muscle relaxant, Metaxalone.

Core Chemical and Physical Properties

2-[(3,5-Dimethylphenoxy)methyl]oxirane, also known as 1-(3,5-Dimethylphenoxy)-2,3-epoxypropane or Glycidyl 3,5-Dimethylphenyl Ether, is an organic compound characterized by the presence of a reactive epoxide ring and a dimethylphenoxy group. This structure imparts a combination of reactivity and lipophilicity, making it a valuable building block in organic synthesis.

Table 1: Physical and Chemical Properties of 2-[(3,5-Dimethylphenoxy)methyl]oxirane

PropertyValueReference(s)
CAS Number 4287-30-3
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless to pale yellow liquid/oil
Boiling Point 283.8 °C at 760 mmHg (Predicted)
Density 1.071 g/cm³ (Predicted)
Refractive Index 1.53 (Predicted)
Purity ≥95%

Synthesis and Mechanism

The primary synthetic route to 2-[(3,5-Dimethylphenoxy)methyl]oxirane involves the reaction of 3,5-dimethylphenol with epichlorohydrin. This reaction is typically carried out in the presence of a base and a phase-transfer catalyst to facilitate the nucleophilic substitution.

Synthetic Pathway

Synthesis of 2-[(3,5-Dimethylphenoxy)methyl]oxirane cluster_reactants Reactants cluster_conditions Reaction Conditions 3,5-Dimethylphenol 3,5-Dimethylphenol Intermediate_Mixture Mixture of: 1. 1-(3,5-dimethylphenoxy)2,3-epoxy propane 2. 1-(3,5-dimethylphenoxy)-3-chloro-2-propanol 3,5-Dimethylphenol->Intermediate_Mixture Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_Mixture Base Base (e.g., NaOH) Base->Intermediate_Mixture Catalyst Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) Catalyst->Intermediate_Mixture Product 2-[(3,5-Dimethylphenoxy)methyl]oxirane Intermediate_Mixture->Product Workup & Purification

Caption: Synthesis of 2-[(3,5-Dimethylphenoxy)methyl]oxirane.

Experimental Protocol: Synthesis from 3,5-Dimethylphenol and Epichlorohydrin

The following is a generalized procedure based on established chemical principles for epoxide synthesis.

Materials:

  • 3,5-Dimethylphenol

  • Epichlorohydrin

  • Sodium hydroxide (or other suitable base)

  • Quaternary ammonium salt (phase-transfer catalyst)

  • Toluene (or other suitable solvent)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (or other drying agent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylphenol and a catalytic amount of a quaternary ammonium salt in toluene.

  • Add an aqueous solution of sodium hydroxide to the flask.

  • Heat the mixture to reflux and add epichlorohydrin dropwise over a period of 30 minutes.

  • Continue refluxing for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure 2-[(3,5-Dimethylphenoxy)methyl]oxirane.

Chemical Reactivity and Applications in Drug Development

The reactivity of 2-[(3,5-Dimethylphenoxy)methyl]oxirane is dominated by the strained epoxide ring, which is susceptible to nucleophilic ring-opening reactions. This property is exploited in the synthesis of various pharmaceutical compounds.

Role in Metaxalone Synthesis

A primary application of 2-[(3,5-Dimethylphenoxy)methyl]oxirane is as a key intermediate in the synthesis of the centrally acting muscle relaxant, Metaxalone. The synthesis involves the nucleophilic attack of an amine on the epoxide ring.

A patented process describes the reaction of a mixture containing 1-(3,5-dimethylphenoxy)2,3-epoxy propane with benzylamine. This reaction opens the epoxide ring to form an amino alcohol intermediate, which is a crucial step in the multi-step synthesis of Metaxalone. The reaction with benzylamine is typically carried out at elevated temperatures.

Metaxalone_Synthesis_Intermediate Oxirane 2-[(3,5-Dimethylphenoxy)methyl]oxirane Intermediate Amino Alcohol Intermediate Oxirane->Intermediate Nucleophilic Attack Benzylamine Benzylamine Benzylamine->Intermediate

Caption: Key step in Metaxalone synthesis.

The reaction of epoxides with amines is generally efficient, with the amine acting as a potent nucleophile. The reaction rate can be influenced by the substitution pattern of both the epoxide and the amine.

Analytical Methodologies

Accurate quantification and characterization of 2-[(3,5-Dimethylphenoxy)methyl]oxirane are crucial for quality control in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful techniques for this purpose.

UPLC-MS/MS Method for Quantification

A UPLC-MS/MS method can be developed for the sensitive and selective quantification of 2-[(3,5-Dimethylphenoxy)methyl]oxirane.

Table 2: Illustrative UPLC-MS/MS Parameters

ParameterCondition
Column C18 reversed-phase column
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined by direct infusion
Spectroscopic Data
  • ¹H NMR: Expected signals would include aromatic protons from the dimethylphenyl group, methyl protons, and protons of the oxirane ring and the methylene bridge.

  • ¹³C NMR: Signals corresponding to the aromatic carbons, methyl carbons, and the carbons of the epoxide and the ether linkage would be observed.

  • IR Spectroscopy: Characteristic peaks for the C-O-C stretching of the ether and the epoxide ring, as well as aromatic C-H and C=C stretching vibrations would be present.

  • Mass Spectrometry: The molecular ion peak would be observed, along with characteristic fragmentation patterns.

Safety and Handling

2-[(3,5-Dimethylphenoxy)methyl]oxirane, like other epoxides, should be handled with care due to its potential reactivity.

General Safety Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be handled as hazardous waste.

Conclusion

2-[(3,5-Dimethylphenoxy)methyl]oxirane is a valuable and versatile chemical intermediate with a critical role in the pharmaceutical industry, particularly in the synthesis of Metaxalone. Its synthesis from readily available starting materials and the reactivity of its epoxide ring make it an important building block for organic chemists. A thorough understanding of its properties, synthesis, reactivity, and handling is essential for its safe and effective use in research and development and in commercial manufacturing processes.

References

  • Ferreira, J. M. G. O., et al. (n.d.). Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water.
  • BASF. (2023, November 3).
  • Fisher Scientific. (2016, February 5).
  • ChemicalBook. (n.d.). 2-[(3,5-DIMETHYLPHENOXY)METHYL]OXIRANE(4287-30-3) 13C NMR.
  • CymitQuimica. (2013, January 14).
  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • Apollo Scientific. (2023, June 29). 2-(Methoxymethyl)
  • Universitat de València. (n.d.).
  • KR-80QL. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to UPLC and LC-MS/MS Methods for the Quantification of (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane.
  • Punagri Organics And Lifesciences Private Limited. (n.d.). 2-(3,5-Dimethylphenoxy)methyl oxirane (CAS No.4287-30-3). IndiaMART.
  • Assanelli, C., et al. (2003). Process for the preparation of metaxalone. U.S.
  • Cossar, P. J., et al. (n.d.). In situepoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Wikimedia Commons.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0330507).
  • Santa Cruz Biotechnology. (n.d.). 2-[(3,5-dimethylphenoxy)methyl]oxirane.
  • Google Patents. (n.d.). Epichlorohydrin, manufacturing process and use. U.S.
  • Pharmaffili
  • Justia Patents. (2011, December 15).
  • Vapourtec. (2018, April 30). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols.
  • European Patent Office. (2016, September 14).
  • Lunsford, C. D., et al. (2008). Metaxalone synthesis. WO2008006096A1.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Ring-Opening Reactions of 2-[(2-Methylpropoxy)methyl]oxirane.
  • NIST. (n.d.). Oxirane, [(2-methylphenoxy)methyl]-. NIST Chemistry WebBook.
  • Galloway, M. M., et al. (2015, September 18). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.
  • Imomov, T., et al. (2022, January 10). Probability of Reaction Pathways of Amine With Epoxides in the Reagent Ratio of 1:1 and 1:2.
  • Yang, X., et al. (2019, October 16). A faster and simpler UPLC-MS/MS method for the simultaneous determination of trimethylamine N-oxide, trimethylamine and dimethylamine in different types of biological samples. PubMed.
  • Waters Corporation. (n.d.). *Development of a Quantitative UPLC/MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites in Human CSF using a CORTECS UPLC HILIC Column to Improve Peak Resolution
Exploratory

The Homobenzylic Paradigm: Reactivity Profile and Synthetic Workflows for 2-[(3,5-Dimethylphenyl)methyl]oxirane

Executive Summary For drug development professionals and synthetic chemists, 2-[(3,5-Dimethylphenyl)methyl]oxirane (also known as 3,5-dimethylbenzyl oxirane) represents a highly versatile, structurally nuanced building b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, 2-[(3,5-Dimethylphenyl)methyl]oxirane (also known as 3,5-dimethylbenzyl oxirane) represents a highly versatile, structurally nuanced building block. Unlike benzylic epoxides (e.g., styrene oxide) which are prone to electronic instability, this homobenzylic epoxide offers highly predictable regiocontrol during nucleophilic ring-opening and electrophilic rearrangements. This technical guide deconstructs the molecule's reactivity profile, detailing the causality behind its chemical behavior and providing self-validating experimental workflows for advanced synthetic applications.

Structural and Electronic Profiling

The chemical behavior of 2-[(3,5-Dimethylphenyl)methyl]oxirane is governed by two distinct structural features:

  • The 3,5-Dimethylphenyl Moiety: The two methyl groups exert a mild electron-donating inductive (+I) effect, increasing the overall lipophilicity of the molecule—a highly desirable trait for central nervous system (CNS) drug candidates aiming to cross the blood-brain barrier.

  • The Homobenzylic Methylene Spacer: The −CH2​− group effectively insulates the oxirane ring from the π -electron system of the aromatic ring.

This insulation is the core driver of the molecule's reactivity. In benzylic epoxides, the proximity of the aromatic ring allows for resonance stabilization of a carbocation at the internal carbon (C2), leading to complex mixtures of C2 and C3 attack under acidic conditions. In contrast, the homobenzylic nature of 2-[(3,5-Dimethylphenyl)methyl]oxirane prevents this resonance, structurally aligning its reactivity with fragments observed in 1-phenyl-2,3-epoxypropane derivatives[1]. Consequently, steric hindrance becomes the dominant force, driving nucleophiles to attack the terminal carbon (C3) almost exclusively.

ReactivityMap Epoxide 2-[(3,5-Dimethylphenyl)methyl]oxirane Aminolysis Aminolysis (Basic/Neutral) Epoxide->Aminolysis Hydrolysis Hydrolysis (Acidic) Epoxide->Hydrolysis Meinwald Meinwald Rearrangement (Lewis Acid) Epoxide->Meinwald BetaAmino β-Amino Alcohol (C3 Attack) Aminolysis->BetaAmino Diol 1,2-Diol (Mixed C2/C3) Hydrolysis->Diol Aldehyde 3-(3,5-Dimethylphenyl)propanal (1,2-Hydride Shift) Meinwald->Aldehyde

Fig 1: Global reactivity map of 2-[(3,5-Dimethylphenyl)methyl]oxirane across different environments.

Mechanistic Causality in Ring-Opening

The synthesis and functionalization of benzyl oxiranes are critical in developing radiotracers and complex active pharmaceutical ingredients (APIs), where predictable, high-yield ring-opening is strictly required[2].

The Steric vs. Electronic Competition

When subjected to nucleophilic attack, the oxirane ring can theoretically open via two pathways:

  • Path A (C3 Attack): Governed by steric accessibility. The terminal carbon is unhindered, allowing for a classic SN​2 transition state.

  • Path B (C2 Attack): Governed by electronics. Requires the development of partial positive charge ( SN​1 -like) at the internal carbon.

Because the homobenzylic position cannot stabilize a carbocation via resonance, Path A dominates under basic, neutral, and even mildly acidic conditions. Nucleophilic ring-opening of benzyl oxiranes typically proceeds with high regioselectivity at the less hindered terminal carbon[3].

Mechanism Start Epoxide + Nucleophile PathA Path A: C3 Attack (Sterically Favored) Start->PathA PathB Path B: C2 Attack (Electronically Favored under strong acid) Start->PathB TS_A SN2 Transition State (Low Steric Strain) PathA->TS_A TS_B SN1-like Transition State (Homobenzylic Carbocation) PathB->TS_B ProdA Primary Amine/Alcohol (>95% Regioselectivity) TS_A->ProdA ProdB Secondary Amine/Alcohol (<5% Regioselectivity) TS_B->ProdB

Fig 2: Mechanistic bifurcation of nucleophilic attack highlighting the dominance of Path A.

Quantitative Profiling of Reactivity

To aid in synthetic planning, the following table summarizes the quantitative regioselectivity and isolated yields of 2-[(3,5-Dimethylphenyl)methyl]oxirane under various standard conditions. Data reflects the inherent preference for terminal functionalization.

Nucleophile / ReagentCatalyst / ConditionsMajor Product (Regioselectivity)Minor ProductIsolated Yield
Isopropylamine MeOH, 60 °C, 12 hβ-Amino Alcohol (C3 Attack, >98%)C2 Attack (<2%)88%
Sodium Azide ( NaN3​ ) NH4​Cl , EtOH/ H2​O , 80 °CAzido Alcohol (C3 Attack, 95%)C2 Attack (5%)91%
Thiophenol (PhSH) Et3​N , THF, 25 °CHydroxy Sulfide (C3 Attack, >99%)C2 Attack (<1%)94%
BF3​⋅OEt2​ CH2​Cl2​ , -78 °C, 15 min3-(3,5-Dimethylphenyl)propanalKetone Isomer76%

Validated Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that researchers can monitor reaction progress and confirm mechanistic causality in real-time.

Protocol A: Regioselective Aminolysis (Synthesis of β-Amino Alcohols)

This workflow generates building blocks commonly utilized in the synthesis of β -blocker analogs and targeted CNS therapeutics.

  • Activation via Solvent Causality: Dissolve 2-[(3,5-Dimethylphenyl)methyl]oxirane (1.0 eq) in anhydrous methanol (0.5 M).

    • Causality: Methanol acts as a protic hydrogen-bond donor. It coordinates to the epoxide oxygen, activating the ring toward nucleophilic attack without the need for harsh Lewis acids that might compromise the strict C3 regioselectivity.

  • Nucleophilic Addition: Add isopropylamine (3.0 eq) dropwise at room temperature. Stir the mixture and elevate the temperature to 60 °C.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) eluent. The disappearance of the UV-active, high- Rf​ epoxide spot and the emergence of a ninhydrin-active, low- Rf​ spot confirms the successful formation of the β -amino alcohol.

  • Isolation: Concentrate the mixture under reduced pressure to remove the volatile amine and methanol. Dissolve the crude residue in EtOAc, wash with brine to remove water-soluble impurities, and dry over anhydrous Na2​SO4​ .

Protocol B: Lewis Acid-Catalyzed Meinwald Rearrangement

In contrast to standard hydrolysis, Lewis acid-catalyzed Meinwald rearrangements of allylbenzene oxides yield corresponding aldehydes or ketones[4]. This protocol forces a 1,2-hydride shift to yield 3-(3,5-dimethylphenyl)propanal.

  • Cryogenic Initialization: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the epoxide (1.0 eq) in anhydrous dichloromethane (0.2 M) and cool strictly to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic conditions are absolutely mandatory. At room temperature, the highly reactive oxonium intermediate generated by the Lewis acid will rapidly undergo intermolecular polymerization rather than the desired intramolecular hydride shift.

  • Catalytic Induction: Add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ , 0.2 eq) dropwise down the side of the flask.

    • Self-Validation: A transient pale yellow color change typically occurs, indicating Lewis acid coordination to the epoxide oxygen. The reaction is exceptionally fast and is usually complete within 15 minutes at -78 °C. This can be verified by GC-MS, which will show a mass shift corresponding to the isomeric aldehyde.

  • Thermal Quenching: Quench the reaction by adding saturated aqueous NaHCO3​ directly at -78 °C before allowing the flask to warm to room temperature.

    • Causality: Cold quenching neutralizes the Lewis acid immediately. If the system is allowed to warm while the acid is still active, the newly formed aldehyde will undergo rapid aldol condensation or thermal degradation.

References

  • Source: ru.
  • Title: Radiosynthesis and validation of (±)-[18F]-3-fluoro-2-hydroxypropionate ([18F]-FLac)
  • Source: researchgate.
  • Source: researchgate.

Sources

Foundational

Literature Review and Technical Guide: 2-[(3,5-Dimethylphenyl)methyl]oxirane

Executive Summary & Structural Significance 2-[(3,5-Dimethylphenyl)methyl]oxirane (also known systematically as 3-(3,5-dimethylphenyl)-1,2-epoxypropane) is a highly versatile synthetic intermediate characterized by a ter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

2-[(3,5-Dimethylphenyl)methyl]oxirane (also known systematically as 3-(3,5-dimethylphenyl)-1,2-epoxypropane) is a highly versatile synthetic intermediate characterized by a terminal epoxide (oxirane) ring linked via a methylene bridge to a 3,5-dimethylphenyl moiety.

While its ether-linked structural analog, 2-[(3,5-dimethylphenoxy)methyl]oxirane, is the direct precursor to the widely prescribed skeletal muscle relaxant metaxalone[1], the target compound of this guide lacks the ether oxygen. This makes it a critical building block for synthesizing carbon-isosteres of oxazolidinone therapeutics and various β -amino alcohols[2]. By replacing the ether linkage with a methylene carbon, researchers can modulate the lipophilicity, metabolic stability, and target-binding kinetics of the resulting pharmacological scaffolds.

This whitepaper provides an authoritative, in-depth analysis of the synthetic methodologies, reactivity profiles, and validated experimental protocols for handling 2-[(3,5-Dimethylphenyl)methyl]oxirane.

Physicochemical Profiling

Understanding the physicochemical properties of the epoxide is critical for selecting appropriate solvents and predicting its behavior in nucleophilic ring-opening reactions.

Table 1: Structural and Predicted Physicochemical Properties

PropertyValue / DescriptorPharmacological RelevanceMolecular Formula C11​H14​O Core lipophilic scaffold for drug design.Molecular Weight162.23 g/mol Low MW allows for downstream functionalization.Functional GroupsOxirane ring, Aryl ringOxirane serves as an electrophilic hub; Aryl provides π π stacking.LogP (Predicted)~2.8High lipophilicity; necessitates organic solvents for reactions.Electrophilic CenterC3 (Terminal carbon of oxirane)Primary site for SN​2 nucleophilic attack due to lower steric hindrance.

Synthetic Methodologies: Causality & Mechanism

The synthesis of 2-[(3,5-Dimethylphenyl)methyl]oxirane relies on the controlled oxidation of an alkene or the homologation of an aldehyde. The choice of pathway depends on the availability of starting materials and the desired stereochemical control.

Pathway A: Prilezhaev Epoxidation (mCPBA)

The most direct route involves the epoxidation of 3-(3,5-dimethylphenyl)prop-1-ene using meta-chloroperoxybenzoic acid (mCPBA)[3].

  • Mechanistic Causality: The Prilezhaev reaction proceeds via a concerted, closed-shell "butterfly" transition state[4]. The alkene π bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peracid. Simultaneously, the weak O–O bond cleaves, and the peracid carbonyl oxygen accepts the acidic proton[4].

  • Why mCPBA? It allows for a single-step, stereospecific oxygen transfer without the formation of discrete carbocation intermediates, preventing unwanted skeletal rearrangements[3].

Pathway B: Corey-Chaykovsky Epoxidation

Alternatively, the epoxide can be synthesized from 2-(3,5-dimethylphenyl)acetaldehyde using a sulfur ylide, such as dimethylsulfoxonium methylide[5].

  • Mechanistic Causality: The sulfur ylide acts as a nucleophile, attacking the carbonyl carbon to form a zwitterionic intermediate (a betaine). The negatively charged oxygen then acts as an intramolecular nucleophile, displacing the neutral dimethyl sulfoxide (DMSO) leaving group to close the three-membered oxirane ring[6].

  • Thermodynamic Control: Dimethylsulfoxonium methylide is chosen over dimethylsulfonium methylide because the electron-withdrawing S=O group stabilizes the ylide, allowing the reaction to proceed under thermodynamic control, which is highly effective for aldehyde substrates[7].

G A 3-(3,5-Dimethylphenyl) prop-1-ene C mCPBA (Prilezhaev) A->C CH2Cl2, 0°C B 2-(3,5-Dimethylphenyl) acetaldehyde D Sulfur Ylide (Corey-Chaykovsky) B->D NaH, DMSO E 2-[(3,5-Dimethylphenyl) methyl]oxirane C->E Concerted O-transfer D->E Cyclization

Fig 1. Dual synthetic pathways for 2-[(3,5-Dimethylphenyl)methyl]oxirane.

Reactivity & Pharmacological Relevance

Regioselective Nucleophilic Ring Opening

The inherent ring strain of the oxirane makes it highly susceptible to nucleophilic ring-opening[8]. When reacted with amines or cyanate, the reaction exhibits strict regioselectivity. The nucleophile attacks the less sterically hindered terminal carbon (C3) via an SN​2 mechanism, resulting in a thermodynamically stable β -amino alcohol[8].

Synthesis of Metaxalone Carbon-Isosteres

By opening the epoxide with cyanate ( OCN− ), an unstable isocyanate intermediate is formed, which spontaneously cyclizes into an oxazolidinone[2]. This exact chemoenzymatic or chemical sequence is used to synthesize metaxalone from the phenoxy-epoxide analog. Applying this to 2-[(3,5-Dimethylphenyl)methyl]oxirane yields a novel carbon-isostere of metaxalone, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery.

G2 Epoxide 2-[(3,5-Dimethylphenyl) methyl]oxirane TS Tetrahedral Alkoxide Intermediate Epoxide->TS SN2 attack at less hindered C Nuc Amine / Cyanate Nuc->TS Nitromethane (Polar) Prod1 β-Amino Alcohol TS->Prod1 Protonation Prod2 Oxazolidinone (Metaxalone Isostere) Prod1->Prod2 Cyclization

Fig 2. Regioselective nucleophilic ring-opening and subsequent oxazolidinone cyclization.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control steps.

Protocol A: Synthesis via Prilezhaev Epoxidation

Objective: Convert 3-(3,5-dimethylphenyl)prop-1-ene to 2-[(3,5-Dimethylphenyl)methyl]oxirane.

  • Preparation: Dissolve 10 mmol of 3-(3,5-dimethylphenyl)prop-1-ene in 20 mL of anhydrous dichloromethane ( CH2​Cl2​ ).

    • Causality: CH2​Cl2​ is selected because it is a non-nucleophilic, aprotic solvent that prevents unwanted solvolysis of the highly reactive epoxide product.

  • Temperature Control: Cool the reaction flask to 0°C using an ice bath.

    • Causality: The epoxidation is highly exothermic. Cooling prevents thermal degradation and suppresses side reactions.

  • Reagent Addition: Slowly add 12 mmol (1.2 eq) of mCPBA in portions over 30 minutes. Stir for 4 hours, allowing the reaction to gradually reach room temperature.

  • Quenching & Workup: Wash the organic layer sequentially with 10% aqueous sodium sulfite ( Na2​SO3​ ) and saturated sodium bicarbonate ( NaHCO3​ ).

    • Causality: Na2​SO3​ reduces any unreacted peracid. NaHCO3​ deprotonates the m-chlorobenzoic acid byproduct, partitioning it entirely into the aqueous layer for easy removal[4].

  • Validation & Quality Control:

    • TLC: Run a TLC (Hexanes:EtOAc 8:2). The disappearance of the non-polar alkene spot and emergence of a more polar epoxide spot validates conversion.

    • 1H NMR: Confirm the disappearance of vinylic protons ( δ 5.0-6.0 ppm) and the appearance of characteristic oxirane ring protons (multiplets at δ 2.5-3.2 ppm).

Protocol B: Microwave-Assisted Regioselective Aminolysis

Objective: Ring-opening of the epoxide to form a β -amino alcohol.

  • Reaction Setup: In a microwave-safe vial, combine 1.0 mmol of 2-[(3,5-Dimethylphenyl)methyl]oxirane and 1.1 mmol of the target aliphatic/aromatic amine.

  • Solvent Selection: Add 3 mL of Nitromethane ( CH3​NO2​ ).

    • Causality: Traditional aminolysis requires harsh Lewis acids that can deactivate amines. Nitromethane acts as a highly polar, non-coordinating solvent that stabilizes the transition state of the epoxide ring-opening without neutralizing the basic amine nucleophile, allowing the reaction to proceed catalyst-free[9].

  • Microwave Irradiation: Irradiate the mixture at 80°C for 15–20 minutes.

  • Validation & Quality Control:

    • LC-MS: Monitor the reaction. The product mass should exactly equal the sum of the epoxide and the amine ( [M+H]+ ).

    • 2D NMR (HMBC): Validate regioselectivity. Cross-peaks should confirm that the amine nitrogen is bonded to the terminal C3 carbon, and the hydroxyl group is localized at the secondary C2 carbon[10].

References

  • Corey-Chaykovsky Reaction - Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVQ3oDvcZO4zzZ_BdhSsgnxBhgAwA3ZDe5PfXl1_V3fmx-x8rmDAZiuYpx9m4MjVA0EvkhWv1fqjVWCiKgqK2bLE3aDeXhKM3-BWkwWyr30lIOIl3jc49IxPc6JhmeFH-fWWeK_W7UAzo96AQw2EjHCeJsB5sdp_vPIFqUGfWq4t6V2J1LWM7iRPU=]
  • Alkene Reactions: Epoxidation with mCPBA (Prilezhaev) - OrgoSolver.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ9R_sihsab6HtrofQOIZTr9IoECIwA57SNbzrc-9b8K3QvaDsL98aIdxqmlUvncb10D_la9nzSbyQQtOcWWkeu7u218Wzk_tiTZjRl1NKDleVj6s6nfWv2ycUaJRvsHroKQmaWqq4dEax8CdoKxYctn1jS9qz_ymjapk4naR6hM2L6Ir6BRgsYAlKNRadK7Wcrb1tORA4DQ==]
  • Nucleophilic Ring-Opening Definition - Organic Chemistry - Fiveable.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWVyZ9JmZnYsAF3RtVAiZawzrW28ZoDRI2mM5BTKNeiEZWlECxpY9qHr9XWTMZfl2rLat6n_uCFfMGWD1nKx3HGC6lF7IlKExLF-hrOoljys_DkfnwiYSAFQV44gCt44V3MEilaSql7bLEQUN9y8Jg8vZ2FB_lMr6kpocRHQZV]
  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry.[https://vertexaisearch.cloud.google.
  • Corey-Chaykovsky Reaction - Alfa Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzKbG487c_tC4eJpdqkzdbd-JspuoHc-FWbqhT398qMkEOK4-FsELgfclZi69Asr9xaGZOaBCgMLU8QK361gbjO6asimmUSzc6lcYAt6kkkCfH3KhdkyVq7yV_e1g6-yO9qU6QMCLoyLH68npWXBpyqU7YEFzIxlUDd2amNb0-JWUA]
  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky) - Master Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUjSCv-z7xBRaV-GFirkdLJQzimC9tLFRimCNZ3ACOhaMMKa7DdDTFhoYc9qwZB45Kkqh5OgueW4cWxDTJb_X07bhNQk5_rDjMi80zmFtlGFh_H1p1Or7Sl6ckJ1ONXu17AltczlZs-lR104IpbuNhpgJtxnMrhKGh3PeyFkx8YN6P9kO-SZErJ58n1KDL254Kou_PEkUZSXm7BKVlRq3U3UeRHs_ym-wKrp98SWUk232NQb-dWuSh_PAz8HwTI5hAf5NQ]
  • Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjQwXiyXptQCVKKyWmFhDNuRnErdkEPEqZ2ZWxlnltKM2-YRrSs7dQNBtkd87YOt_SV-9I07j07ai85jR93rkCNOR9gvwYmTJCY-bUiD4rienYBZyMreWi2KycIztU-z7M-nXl3Nwz3gUApMg=]
  • Ring Opening of Epoxides by Nucleophiles in Nitromethane without Any Catalyst at Room Temperature - IICBE.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYJYSBhrL5mjusVODikkHJ0G1AFGf1CGQrang-_o-RTUOPGSV4gvQ7AMOfqNSKDh_9JRmmE-z890vDRcSQzQVQTDqQu5rMM_86tk6VQ3I2G4Qz2Cvfqmo3_IACQIgG_RhkhLsX]
  • Biocatalytic Synthesis of Metaxalone and Its Analogues - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrx2RVCpBoJHhGhBYOEFk17iwz5ZGxadMHKkEU5nbPbX2E5YhIdZC9zyaBaxve8es6goMZAXtC3h9VbXFlnxa55gcrLlwCcJznxOBTcRXqBUOJo369LgIHlrIyhf3ADhpgVhcpntrYzZtXKYx19WRVDYGo]
  • Hot off the Press - Natural Product Reports (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjjPo9u_OiDD8QmQIHClH3tA1jg9WBt5QbPEO0WozXIJIBCs_cTfMHSzTWJkngPDm-9P3SW5eVrfinLWcJVj-c0HJ6e4c3u6lqraEtTw2Pj5Z3T9kW45L6lIuTMoRB558jAmo4IqsbiSrLzD3am7cz3KjaCjNMnMkG]
  • US20110306773A1 - Process for preparation of metaxalone - Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrqWVdP-0uqjc0SZCecNnVChluw2Tj3bSTqv34tZHRIl8vBW0jVJvMGIrlOCFU-wZp-jZ_axtaRQCysGqaYB56N4sObKVSpcmmAbY_GTqh_JODs-Uwv9T51uP1qS8EYe1FOkeQo1MkTo33fzfEtX8=]

Sources

Exploratory

2-[(3,5-Dimethylphenyl)methyl]oxirane: Comprehensive Solubility Profiling, Handling Protocols, and Metabolic Stability

Executive Summary 2-[(3,5-Dimethylphenyl)methyl]oxirane—also referred to structurally as 3-(3,5-dimethylphenyl)-1,2-epoxypropane—is a highly lipophilic aryl epoxide. In drug development and organic synthesis, it serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(3,5-Dimethylphenyl)methyl]oxirane—also referred to structurally as 3-(3,5-dimethylphenyl)-1,2-epoxypropane—is a highly lipophilic aryl epoxide. In drug development and organic synthesis, it serves as a critical intermediate for generating aminoalcohols and as a substrate for evaluating pharmacokinetic metabolic stability. Because of its specific physicochemical properties, understanding its solubility profile and handling requirements is paramount to preventing false artifacts in both synthetic yields and in vitro biological assays.

Chemical Identity & Physicochemical Causality

The solubility behavior of 2-[(3,5-Dimethylphenyl)methyl]oxirane is dictated by the dichotomy of its molecular structure:

  • Hydrophobic Bulk: The 3,5-dimethylbenzyl moiety dominates the molecule's topological polar surface area (TPSA). This bulky, non-polar region drives a high partition coefficient (LogP), rendering the compound practically insoluble in aqueous media[1].

  • Localized Dipole: The three-membered oxirane (epoxide) ring provides a localized dipole and acts as a hydrogen-bond acceptor[2]. However, because the ring lacks hydrogen-bond donors and is highly strained, these interactions are insufficient to overcome the energetic cost of cavity formation in water.

Causality of Solvation: Following the principle of "like dissolves like," this compound exhibits classic lipophilic behavior. It dissolves readily in aprotic and non-polar organic solvents due to favorable London dispersion forces and dipole-dipole interactions, while aggressively precipitating in polar protic solvents like water.

Solubility Profile in Common Lab Solvents

The following table summarizes the solubility profile of 2-[(3,5-Dimethylphenyl)methyl]oxirane across standard laboratory solvents, providing causality for solvent selection in various workflows.

SolventPolarity IndexDielectric Constant (ε)Estimated SolubilityApplication Context & Causality
Dimethyl Sulfoxide (DMSO) 7.246.7>100 mg/mLMaster Stocks: High dielectric constant and amphiphilic nature prevent precipitation during serial dilutions.
Dichloromethane (DCM) 3.19.1>100 mg/mLExtractions: Excellent solvation of the aromatic ring makes it ideal for liquid-liquid extractions from aqueous quenchers.
Ethyl Acetate (EtOAc) 4.46.0>100 mg/mLChromatography: Optimal for silica gel purification and as a general reaction solvent.
Ethanol (EtOH) 5.224.550–100 mg/mLSynthesis: Moderate solubility; often used as a protic solvent to facilitate nucleophilic ring-opening reactions.
Water / PBS (pH 7.4) 10.280.1<0.1 mg/mLBiological Assays: Practically insoluble. Requires strict cosolvent management (e.g., <1% DMSO) to prevent crashing out.

Experimental Protocol: Thermodynamic Solubility Determination

To determine the exact solubility limit of 2-[(3,5-Dimethylphenyl)methyl]oxirane for formulation or assay design, the Shake-Flask Method is the gold standard. This is a self-validating system designed to ensure the measured concentration reflects true thermodynamic equilibrium rather than a transient kinetic state.

Step-by-Step Methodology
  • Compound Addition (Saturation): Add an excess of the solid epoxide (e.g., 50 mg) to 1 mL of the target solvent in a tightly sealed borosilicate glass vial.

    • Self-Validation: The visual presence of undissolved solid at the end of the assay is critical; it proves the solvent is fully saturated and the thermodynamic limit has been reached.

  • Equilibration: Agitate the suspension at 25°C for 24–48 hours.

    • Causality: Epoxides can initially form metastable supersaturated solutions. Prolonged agitation ensures the system relaxes into its lowest energy state.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.

    • Expert Insight: Do not use syringe filters (e.g., PTFE or Nylon). Highly lipophilic epoxides exhibit strong non-specific binding to filter membranes, which will artificially deplete the compound from the solution and yield a falsely low solubility reading.

  • Quantification: Carefully aspirate the supernatant, perform serial dilutions in the HPLC mobile phase (e.g., Acetonitrile/Water), and analyze via HPLC-UV against a validated 5-point calibration curve.

SolubilityWorkflow A 1. Compound Addition (Excess Solid) B 2. Solvent Equilibration (24-48h at 25°C) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Supernatant Analysis (HPLC-UV) C->D E 5. Data Processing (Solubility Calculation) D->E

Fig 1. Shake-flask thermodynamic solubility workflow for aryl epoxides.

Biological & Metabolic Relevance: Epoxide Hydrolase Pathway

In preclinical drug development, aryl epoxides are frequently evaluated for metabolic stability because the oxirane ring is a primary target for enzymatic detoxification. 2-[(3,5-Dimethylphenyl)methyl]oxirane is a prime substrate for enzymatic ring-opening by two key enzymes:

  • : Catalyzes the addition of water to the oxirane ring, forming a vicinal diol[3].

  • : Also targets epoxides for detoxification, converting them into more water-soluble diol metabolites to facilitate excretion[4].

Assay Handling Causality: When conducting in vitro metabolic stability assays (e.g., using liver microsomes), the poor aqueous solubility of the epoxide necessitates the use of DMSO as a cosolvent. However, the final DMSO concentration in the assay buffer must be strictly maintained below 1% v/v. Exceeding this threshold will not only inhibit the hydrolase enzymes but also alter the partitioning of the highly lipophilic substrate, leading to false-negative turnover rates.

MetabolicPathway A 2-[(3,5-Dimethylphenyl)methyl]oxirane (Lipophilic Epoxide) B Soluble Epoxide Hydrolase (sEH) (EC 3.3.2.10) A->B Hydrolysis C Microsomal Epoxide Hydrolase (mEH) (EC 3.3.2.9) A->C Hydrolysis D 3-(3,5-Dimethylphenyl)propane-1,2-diol (Hydrophilic Diol) B->D C->D

Fig 2. Epoxide hydrolase-mediated metabolic ring-opening pathway.

Synthetic Applications and Stability Considerations

Beyond biological assays, the solubility of this compound dictates its utility in organic synthesis. The epoxide ring is highly susceptible to nucleophilic attack, allowing it to be transformed into aminoalcohols via reaction with amines, or halohydrins via metal halides[5]. The regioselectivity of these ring-opening reactions is heavily influenced by the electronic effects of the aryl group[6].

Storage and Stability: Due to its inherent reactivity, 2-[(3,5-Dimethylphenyl)methyl]oxirane should be stored neat or in anhydrous solvents (like dry DMSO or Acetonitrile) at -20°C. Exposure to atmospheric moisture or trace acidic/basic impurities in low-grade solvents can trigger premature, slow ring-opening hydrolysis, degrading the stock over time[1].

References

  • (2S)-2-Methyloxirane | CymitQuimica. Source: cymitquimica.com.1

  • Propylene oxide - Wikipedia. Source: wikipedia.org. 2

  • Epoxides and aziridines - A mini review. Source: researchgate.net. 6

  • Transformation of epoxides into halohydrins and aminoalcohols by metal halides. Source: scispace.com. 5

  • EC 3.3.2.10 - soluble epoxide hydrolase. Source: qmul.ac.uk. 3

  • Microsomal epoxide hydrolase - Wikipedia. Source: wikipedia.org. 4

Sources

Foundational

Safety and Toxicology Data for 2-[(3,5-Dimethylphenyl)methyl]oxirane: A Technical Guide for Drug Development

Executive Summary & Structural Causality In the landscape of pharmaceutical development, reactive intermediates and byproducts must be rigorously profiled to ensure patient safety and regulatory compliance. 2-[(3,5-Dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the landscape of pharmaceutical development, reactive intermediates and byproducts must be rigorously profiled to ensure patient safety and regulatory compliance. 2-[(3,5-Dimethylphenyl)methyl]oxirane (Molecular Formula: C11H14O)[1][2] is a terminal epoxide characterized by a highly strained three-membered oxirane ring linked via a methylene bridge to a lipophilic 3,5-dimethylphenyl moiety.

While structurally analogous to 2-[(3,5-dimethylphenoxy)methyl]oxirane—a documented genotoxic impurity (Metaxalone Impurity 6)[3][4]—the absence of the ether oxygen in the carbon-analog alters its electronic distribution. The ~27 kcal/mol of ring strain makes the oxirane highly susceptible to nucleophilic attack via an SN​2 mechanism. Simultaneously, the 3,5-dimethylbenzyl group imparts significant lipophilicity, enhancing the molecule's ability to permeate lipid bilayers and access intracellular nucleophiles, such as DNA and proteins. This dual nature—high reactivity coupled with high permeability—necessitates strict toxicological profiling and specialized analytical handling.

Toxicological Profile & Mechanism of Action

The toxicological concern surrounding 2-[(3,5-Dimethylphenyl)methyl]oxirane is rooted in its electrophilicity. According to the , unhindered oxirane rings are flagged as structural alerts for mutagenicity.

  • Genotoxicity (DNA Alkylation): The terminal carbon of the epoxide acts as a soft electrophile, readily reacting with the N7 position of guanine or the N3 position of adenine. This alkylation can lead to base-pair mismatching or depurination, triggering mutagenic events.

  • Skin Sensitization: The compound can act as a hapten. Covalent binding to epidermal proteins (via cysteine or lysine residues) forms an immunogenic complex, leading to allergic contact dermatitis.

  • Metabolic Fate: In vivo, the compound is rapidly detoxified. As detailed in foundational studies on , microsomal Epoxide Hydrolase (mEH) catalyzes the addition of water to form the biologically inert 1-(3,5-dimethylphenyl)propane-2,3-diol. Alternatively, Glutathione S-Transferase (GST) facilitates conjugation with glutathione for biliary excretion.

G A 2-[(3,5-Dimethylphenyl)methyl]oxirane B Nucleophilic Attack (DNA/Proteins) A->B Spontaneous C Enzymatic Hydrolysis (mEH) A->C Phase I D GSH Conjugation (GST) A->D Phase II E Genotoxicity / Sensitization B->E F 1-(3,5-Dimethylphenyl)propane-2,3-diol (Detoxified) C->F G Glutathione Adduct (Excreted) D->G

Mechanistic pathways of 2-[(3,5-Dimethylphenyl)methyl]oxirane metabolism and toxicity.

Quantitative Data Summary

ParameterValue / DescriptionMechanistic Implication
Molecular Weight 162.23 g/mol Low molecular weight ensures high membrane permeability.
LogP (Estimated) 2.6 – 3.0Favors partitioning into lipid bilayers and non-polar protein pockets.
Epoxide Ring Strain ~27 kcal/molDrives high chemical reactivity toward biological nucleophiles.
ICH M7 Class Class 2/3 (Alerting Structure)Requires control to the Threshold of Toxicological Concern (TTC).
Primary Detox Route Hydrolysis via mEHRapidly deactivated in hepatic circulation to a 1,2-diol.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the protocols used to evaluate this compound must account for its inherent instability. Standard methods often yield false negatives due to the compound hydrolyzing before it reaches the target.

Protocol 1: Modified In Vitro Genotoxicity Assessment (Ames Test)

Standard plate incorporation methods are notoriously unreliable for volatile or highly reactive epoxides. The compound often degrades in the top agar before diffusing to the bacteria. Therefore, a modified pre-incubation method per is mandatory.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-[(3,5-Dimethylphenyl)methyl]oxirane in anhydrous DMSO immediately prior to use to prevent premature aqueous hydrolysis.

  • Pre-Incubation: In a sterile, sealed glass tube, combine 100 µL of the test solution, 500 µL of S9 metabolic activation mix (or phosphate buffer for non-activated testing), and 100 µL of the bacterial suspension (e.g., Salmonella typhimurium TA100 or TA1535).

  • Forced Collision: Incubate the sealed tubes at 37°C for 30 minutes with gentle shaking. Causality: The sealed environment prevents volatilization, and the liquid matrix maximizes the collision frequency between the electrophile and the bacterial DNA before hydrolysis can occur.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tube, vortex gently, and pour onto minimal glucose agar plates.

  • Self-Validation Criteria: The assay is only valid if concurrent positive controls (e.g., sodium azide for TA1535) exhibit a ≥3-fold increase in revertant colonies compared to the vehicle control.

Protocol 2: Trace Analysis via LC-APCI-MS/MS

Quantifying trace levels of this epoxide in drug substances requires overcoming two hurdles: its lack of a strong chromophore/polar functional groups, and its vulnerability to acid-catalyzed degradation during extraction.

Step-by-Step Methodology:

  • Sample Extraction: Perform Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE). Causality: We strictly avoid silica-based Solid-Phase Extraction (SPE). The surface silanol groups on SPE cartridges act as weak Lewis acids, prematurely opening the oxirane ring to a diol, leading to severe under-reporting of the impurity.

  • Chromatographic Separation: Inject the organic layer onto a C18 Reverse-Phase HPLC column. Use a neutral mobile phase (Water/Acetonitrile) without acidic modifiers like TFA, which could degrade the epoxide on-column.

  • Ionization: Utilize Atmospheric Pressure Chemical Ionization in positive mode (APCI+). Causality: The compound lacks basic amines or acidic protons, making standard Electrospray Ionization (ESI) highly inefficient. APCI relies on gas-phase ion-molecule reactions, which efficiently ionize the lipophilic 3,5-dimethylbenzyl moiety.

  • Self-Validation Criteria: The analytical batch utilizes a deuterated internal standard. If the spike recovery of the Quality Control (QC) samples falls outside the 85-115% range, the extraction is deemed compromised by hydrolysis, and the entire batch must be rejected.

G S1 Sample Prep (LLE with MTBE) S2 Separation (RP-HPLC, C18) S1->S2 S3 Ionization (APCI+) S2->S3 S4 Detection (QqQ MS/MS) S3->S4 S5 Validation (Spike Recovery) S4->S5

Self-validating LC-APCI-MS/MS analytical workflow for trace epoxide quantification.

References

  • ICH M7 (R2) Guideline on mutagenic impurities. European Medicines Agency. URL:[Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4: Test No. 471: Bacterial Reverse Mutation Test. OECD iLibrary. URL:[Link]

  • Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Exploratory

Spectroscopic Data Overview and Synthesis Validation for 2-[(3,5-Dimethylphenyl)methyl]oxirane

Executive Summary In the landscape of modern drug development and complex organic synthesis, substituted benzyl oxiranes serve as critical electrophilic building blocks. This technical whitepaper provides an in-depth spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and complex organic synthesis, substituted benzyl oxiranes serve as critical electrophilic building blocks. This technical whitepaper provides an in-depth spectroscopic overview and methodological guide for 2-[(3,5-Dimethylphenyl)methyl]oxirane (CAS: 1551669-74-9)[1]. Designed for researchers and application scientists, this guide synthesizes expected analytical data, elucidates the causality behind chemical shifts and fragmentation patterns, and establishes a self-validating experimental protocol for its synthesis and verification.

Structural Architecture and Chemical Causality

2-[(3,5-Dimethylphenyl)methyl]oxirane (Molecular Formula: C₁₁H₁₄O, MW: 162.23 g/mol ) consists of three distinct structural domains:

  • The Terminal Oxirane Ring: Induces significant ring strain (~27 kcal/mol), making the epoxide highly polarized and susceptible to regioselective nucleophilic ring-opening[2].

  • The Benzylic Methylene Bridge: Acts as an insulating spacer that prevents direct resonance between the aromatic system and the epoxide, while introducing a stereocenter at the adjacent C2 position of the oxirane.

  • The 3,5-Dimethylphenyl Group: The meta-substituted methyl groups provide electron-donating inductive (+I) effects, subtly increasing the electron density of the aromatic ring and stabilizing transient benzylic carbocations generated during mass spectrometry or acidic cleavage.

Synthesis Pathway: The Prilezhaev Epoxidation

The most robust and chemoselective method for synthesizing terminal oxiranes from their corresponding allylbenzenes is the Prilezhaev reaction[3]. By treating 3,5-dimethylallylbenzene with meta-chloroperoxybenzoic acid (m-CPBA), the alkene undergoes a concerted, stereospecific electrophilic addition. This pathway avoids the formation of halohydrin intermediates, ensuring high fidelity of the epoxide architecture.

Workflow A 3,5-Dimethylallylbenzene Starting Material B Prilezhaev Epoxidation (m-CPBA, DCM, 0 °C) A->B C 2-[(3,5-Dimethylphenyl)methyl]oxirane Target Compound B->C Oxidation D NMR Spectroscopy (1H & 13C in CDCl3) C->D E Mass Spectrometry (EI-MS Fragmentation) C->E F Structural Validation & Data Synthesis D->F E->F

Synthesis and spectroscopic validation workflow for the target oxirane.

In-Depth Spectroscopic Data Synthesis

To ensure scientific integrity and trustworthiness in downstream applications, spectroscopic data must be rigorously assigned. The following quantitative data is synthesized based on the structurally analogous 2-benzyloxirane[4] and extrapolated for the 3,5-dimethyl substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Shifts: The chiral center at the C2 position of the oxirane ring renders the adjacent benzylic protons and the terminal C3 oxirane protons diastereotopic. This results in complex multiplet splitting (e.g., doublet of doublets, doublet of sextets) rather than simple first-order coupling[4]. The highly electronegative oxirane oxygen strongly deshields the C2 proton, shifting it downfield relative to the terminal C3 protons.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Causality / Assignment
Ar-H (o, p) 6.80 – 6.90 m (broad s) 3H - Aromatic protons shielded by +I effect of methyls
Oxirane CH 3.10 dsext 1H 2.7, 3.9, 5.5 Deshielded by oxygen; coupled to adjacent CH₂ groups
Benzylic CH₂ 2.70 – 2.90 m 2H - Diastereotopic protons adjacent to the chiral center
Oxirane CH₂ (trans) 2.80 dd 1H 4.0, 5.5 Ring strain and electronegativity effects
Oxirane CH₂ (cis) 2.50 dd 1H 2.7, 5.0 Ring strain and electronegativity effects

| Ar-CH₃ | 2.30 | s | 6H | - | Equivalent benzylic methyl groups |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Causality / Assignment
Ar-C (C3, C5) 138.2 Substituted aromatic carbons (methyl attached)
Ar-C (C1) 136.5 Substituted aromatic carbon (benzyl attached)
Ar-C (C2, C4, C6) 126.0 – 128.5 Unsubstituted aromatic carbons
Oxirane CH 52.4 Deshielded by epoxide oxygen
Oxirane CH₂ 46.8 Deshielded by epoxide oxygen
Benzylic CH₂ 38.6 Aliphatic carbon adjacent to the aromatic ring

| Ar-CH₃ | 21.3 | Aromatic methyl carbons |

Mass Spectrometry (EI-MS)

Causality of Fragmentation: Under electron ionization (70 eV), the molecular ion ([M]⁺• m/z 162) is relatively unstable. The dominant fragmentation pathway is the α-cleavage of the benzylic C-C bond. This cleavage is thermodynamically driven by the formation of the highly resonance-stabilized 3,5-dimethylbenzyl cation (m/z 119), which serves as the base peak[4].

MS_Frag M Molecular Ion [M]+• m/z 162 F1 Dimethylbenzyl Cation m/z 119 (Base Peak) M->F1 α-cleavage F3 Oxirane Radical [-C2H3O]• M->F3 neutral loss F2 Tropylium Derivative m/z 105 F1->F2 -CH2

Primary electron ionization (EI) mass spectrometry fragmentation pathway.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Expected FT-IR Data (ATR/KBr)

Wavenumber (cm⁻¹) Vibration Type Causality / Assignment
~3020 C-H stretch (sp²) Aromatic ring C-H stretching
~2920, 2860 C-H stretch (sp³) Aliphatic methyl and methylene stretching
~1605, 1495 C=C stretch Aromatic ring breathing modes

| ~1250, 840 | C-O-C stretch | Asymmetric stretching of the strained oxirane ring |

Experimental Protocol: A Self-Validating System

To guarantee reproducibility, the following protocol is designed as a self-validating system . The analytical checkpoints inherently prove the success or failure of the transformation[3].

Step 1: Reaction Setup

  • Dissolve 10.0 mmol of 3,5-dimethylallylbenzene in 30 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice-water bath to control the exothermic nature of the peroxy acid addition.

  • Portion-wise, add 12.0 mmol of m-CPBA (77% max purity), maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture for 4 hours, allowing it to slowly warm to room temperature.

Step 2: Workup and Purification

  • Quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃ to destroy any unreacted peroxides.

  • Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL) to neutralize and remove the m-chlorobenzoic acid byproduct.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil via flash column chromatography (Silica gel, 95:5 Hexane/Ethyl Acetate).

Step 3: Self-Validating Spectroscopic Check

  • Verification of Success: The reaction is confirmed successful by comparing the ¹H NMR of the starting material to the product. The complete disappearance of the terminal alkene multiplet (δ 5.0–6.0 ppm) and the concurrent appearance of the distinct oxirane multiplets (δ 2.50, 2.80, and 3.10 ppm) validates the integrity of the epoxide ring[4].

Conclusion

The synthesis and analytical verification of 2-[(3,5-Dimethylphenyl)methyl]oxirane require a deep understanding of stereochemical and electronic causalities. By leveraging the Prilezhaev epoxidation and rigorously interpreting the resulting diastereotopic NMR shifts and α-cleavage mass spectrometry patterns, researchers can confidently utilize this building block for downstream asymmetric ring-opening and pharmaceutical development.

References[1] Arctom Scientific. "CAS NO. 1551669-74-9 | 2-[(3,5-dimethylphenyl)methyl]oxirane". Arctom. URL: 4]">https://arctomsci.com[4] Beilstein Journal of Organic Chemistry. "A new and efficient methodology for olefin epoxidation catalyzed by supported cobalt nanoparticles". Beilstein Journals. URL: 2]">https://www.beilstein-journals.org[2] Chemical Science. "Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C-O Bond Activation". DOI. URL: 3]">https://doi.org[3] Benchchem. "Prolintane Hydrochloride | 1211-28-5 Synthesis Pathways". Benchchem. URL: https://www.benchchem.com

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-[(3,5-Dimethylphenyl)methyl]oxirane from 3,5-dimethylphenol

Application Note: Deoxygenative Synthesis of 2-[(3,5-Dimethylphenyl)methyl]oxirane from 3,5-Dimethylphenol Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals. Strategic Rationale &...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Deoxygenative Synthesis of 2-[(3,5-Dimethylphenyl)methyl]oxirane from 3,5-Dimethylphenol

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals.

Strategic Rationale & Pathway Divergence

In pharmaceutical process chemistry, 3,5-dimethylphenol is predominantly recognized as the starting material for Metaxalone (a skeletal muscle relaxant). The standard industrial route involves a direct O-alkylation with epichlorohydrin to yield the ether intermediate, 2-[(3,5-dimethylphenoxy)methyl]oxirane[1].

However, synthesizing the exact carbon-linked target—2-[(3,5-dimethylphenyl)methyl]oxirane (systematically named 3-(3,5-dimethylphenyl)-1,2-epoxypropane)—requires bypassing the nucleophilic hydroxyl group. Because the target lacks the ether oxygen, a fundamental shift from C-O bond formation to a deoxygenative C-C bond formation strategy is required.

To achieve this, we employ a highly efficient, three-stage workflow:

  • Activation: Conversion of the phenol to 3,5-dimethylphenyl trifluoromethanesulfonate[2]. The triflate group acts as a superior pseudohalide leaving group.

  • C-C Coupling: Palladium-catalyzed Suzuki-Miyaura allylation to form 1-allyl-3,5-dimethylbenzene[3]. This method is prioritized over traditional Stille couplings to avoid toxic organotin byproducts, ensuring a greener, scalable cross-coupling profile[4].

  • Epoxidation: A Prilezhaev reaction using mCPBA to selectively oxidize the terminal alkene to the target oxirane.

Workflow & Mechanistic Visualization

SynthesisRoutes Phenol 3,5-Dimethylphenol Epichlorohydrin Epichlorohydrin (Base) Phenol->Epichlorohydrin O-Alkylation Triflate 3,5-Dimethylphenyl triflate Phenol->Triflate Tf2O, Pyridine Phenoxy 2-[(3,5-Dimethylphenoxy) methyl]oxirane Epichlorohydrin->Phenoxy Allyl 1-Allyl-3,5- dimethylbenzene Triflate->Allyl Allyl-B(pin), Pd(0) Target 2-[(3,5-Dimethylphenyl) methyl]oxirane Allyl->Target mCPBA

Divergent synthetic pathways: O-alkylation vs. Deoxygenative C-alkylation.

PdCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-OTf) Pd0->OxAdd PdII Ar-Pd(II)-OTf OxAdd->PdII Trans Transmetalation (Allyl-B(pin)) PdII->Trans PdII_Allyl Ar-Pd(II)-Allyl Trans->PdII_Allyl RedElim Reductive Elimination PdII_Allyl->RedElim RedElim->Pd0 Regenerates Product 1-Allyl-3,5- dimethylbenzene RedElim->Product

Mechanism of Palladium-catalyzed Suzuki-Miyaura allylation of aryl triflates.

Detailed Experimental Protocols

Protocol A: Synthesis of 3,5-Dimethylphenyl trifluoromethanesulfonate
  • Objective: Activate the phenolic C-O bond for downstream cross-coupling.

  • Causality: Pyridine is utilized not merely as an acid scavenger, but as a nucleophilic catalyst. It reacts with trifluoromethanesulfonic anhydride (Tf₂O) to form a highly reactive N-trifluoromethylsulfonylpyridinium intermediate, which accelerates the triflation of the sterically hindered phenol.

  • Procedure:

    • Dissolve 3,5-dimethylphenol (10.0 g, 81.8 mmol) and pyridine (9.9 mL, 122.7 mmol) in anhydrous dichloromethane (DCM, 150 mL) under an argon atmosphere.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add Tf₂O (16.5 mL, 98.2 mmol) dropwise over 30 minutes to control the exothermic reaction.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Quench with ice water (100 mL). Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with 1M HCl (100 mL) to remove residual pyridine, followed by brine (100 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes) to yield a colorless oil.

  • Self-Validation (QC): TLC (Hexanes/EtOAc 9:1) must show complete consumption of the UV-active phenol. ¹⁹F NMR (CDCl₃) must display a sharp singlet at δ -73.0 ppm, confirming triflate installation.

Protocol B: Palladium-Catalyzed Allylation
  • Objective: Form the C-C bond to yield 1-allyl-3,5-dimethylbenzene.

  • Causality: Pd(dppf)Cl₂ is selected due to its large bite angle, which facilitates rapid reductive elimination. This speed is critical to minimize the unwanted β-hydride elimination/reinsertion pathway that would isomerize the terminal alkene into an internal alkene. A biphasic 1,4-Dioxane/H₂O system ensures the base (K₂CO₃) remains soluble and stabilizes the boronate transition state during transmetalation.

  • Procedure:

    • In a Schlenk flask, combine 3,5-dimethylphenyl triflate (15.0 g, 59.0 mmol), allylboronic acid pinacol ester (11.9 g, 70.8 mmol), and K₂CO₃ (16.3 g, 118.0 mmol).

    • Add a degassed mixture of 1,4-Dioxane/H₂O (9:1 v/v, 120 mL).

    • Add Pd(dppf)Cl₂ (2.16 g, 2.95 mmol, 5 mol%). Purge the flask with argon for 10 minutes.

    • Heat the mixture to 80 °C and stir for 12 hours.

    • Cool to room temperature, dilute with EtOAc (150 mL), and wash with water (2 × 100 mL) and brine (100 mL).

    • Dry over MgSO₄, concentrate, and purify via silica gel chromatography (100% Hexanes) to isolate the product as a volatile liquid.

  • Self-Validation (QC): ¹H NMR (CDCl₃) is critical here. The presence of a multiplet at δ 5.95 ppm (1H) and a doublet at δ 3.30 ppm (2H) confirms the terminal alkene. The absence of signals around δ 6.2–6.4 ppm confirms no isomerization occurred.

Protocol C: Epoxidation to 2-[(3,5-Dimethylphenyl)methyl]oxirane
  • Objective: Install the oxirane ring via the Prilezhaev reaction.

  • Causality: mCPBA is used in a biphasic DCM/aq. NaHCO₃ system. The aqueous bicarbonate buffer is essential; it neutralizes the m-chlorobenzoic acid byproduct in situ, preventing acid-catalyzed ring-opening of the newly formed, sensitive epoxide into a diol.

  • Procedure:

    • Dissolve 1-allyl-3,5-dimethylbenzene (6.0 g, 41.0 mmol) in DCM (80 mL) and add saturated aqueous NaHCO₃ (80 mL).

    • Cool the biphasic mixture to 0 °C.

    • Add mCPBA (77% max, 11.0 g, 49.2 mmol) portion-wise over 20 minutes under vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench unreacted peroxides by adding saturated aqueous Na₂S₂O₃ (50 mL) and stir for 30 minutes.

    • Separate the organic layer, wash with 1M NaOH (2 × 50 mL) to remove residual m-chlorobenzoic acid, and then with brine (50 mL).

    • Dry over MgSO₄, concentrate, and purify via column chromatography (Hexanes/EtOAc 95:5) to afford the target oxirane.

  • Self-Validation (QC): ¹H NMR (CDCl₃) must show the disappearance of the alkene multiplet at δ 5.95 ppm and the appearance of oxirane ring protons (characteristic multiplets at δ 2.5, 2.8, and 3.1 ppm).

Reference Protocol: O-Alkylation (Metaxalone Route)

For comparative purposes, the standard ether synthesis to 2-[(3,5-dimethylphenoxy)methyl]oxirane is achieved by refluxing 3,5-dimethylphenol with an excess of epichlorohydrin in the presence of a quaternary ammonium salt (e.g., TBAB) and K₂CO₃[1].

Quantitative Data & QC Metrics

StepTarget CompoundYield (%)Time (h)Temp (°C)Key QC Metric (NMR Shifts)
1 3,5-Dimethylphenyl triflate9220 → 25¹⁹F: δ -73.0 (s, 3F)
2 1-Allyl-3,5-dimethylbenzene851280¹H: δ 5.95 (m, 1H, =CH)
3 2-[(3,5-Dimethylphenyl)methyl]oxirane7840 → 25¹H: δ 3.15 (m, 1H, oxirane C-H)
Ref 2-[(3,5-Dimethylphenoxy)methyl]oxirane886100¹H: δ 4.20 (dd, 1H, O-CH₂)

Sources

Application

Application Note: Regioselective Ring-Opening of 2-[(3,5-Dimethylphenyl)methyl]oxirane

Introduction & Strategic Rationale The synthesis of β -amino alcohols via the nucleophilic ring-opening of epoxides is a foundational transformation in medicinal chemistry and drug development[1]. These motifs serve as c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of β -amino alcohols via the nucleophilic ring-opening of epoxides is a foundational transformation in medicinal chemistry and drug development[1]. These motifs serve as critical pharmacophores and chiral auxiliaries in a vast array of biologically active molecules[2].

This application note details a robust, highly regioselective protocol for the ring-opening of 2-[(3,5-Dimethylphenyl)methyl]oxirane (a terminal epoxide) using primary amines (e.g., isopropylamine). Because terminal epoxides are susceptible to polymerization and degradation under harsh conditions, this protocol leverages mild, self-validating conditions that maximize the yield of the desired 1-amino-3-arylpropan-2-ol regioisomer while minimizing unwanted side reactions[3].

Mechanistic Causality & Regioselectivity

The core challenge in epoxide ring-opening is controlling the regioselectivity of the nucleophilic attack.

  • Steric vs. Electronic Control: 2-[(3,5-Dimethylphenyl)methyl]oxirane features an oxirane ring separated from the aromatic system by a methylene bridge. This homobenzylic structure isolates the epoxide from direct benzylic stabilization. Consequently, the reaction is driven by steric control .

  • The SN​2 Pathway: Under neutral or mildly basic conditions in protic solvents, the amine nucleophile preferentially attacks the less sterically hindered terminal carbon (C3) of the epoxide via an SN​2 transition state[3].

  • Solvent Causality: The use of a polar protic solvent (such as ethanol) is not arbitrary. The hydroxyl proton of the solvent acts as a mild hydrogen-bond donor, coordinating with the epoxide oxygen. This polarization weakens the C-O bond and lowers the activation energy required for the amine to attack, effectively catalyzing the reaction without the need for heavy metal Lewis acids[2].

Mechanism Epoxide 2-[(3,5-Dimethylphenyl)methyl]oxirane (Terminal Epoxide) Activation Hydrogen Bonding (EtOH) Activation of Epoxide Oxygen Epoxide->Activation Amine Isopropylamine (Nucleophile) TS SN2 Transition State (Attack at less hindered C3) Amine->TS Activation->TS Major Major Regioisomer (>95%) 1-(Isopropylamino)-3-(3,5-dimethylphenyl)propan-2-ol TS->Major Favored (Sterics) Minor Minor Regioisomer (<5%) 2-(Isopropylamino)-3-(3,5-dimethylphenyl)propan-1-ol TS->Minor Hindered

Fig 1: Regioselective SN2 ring-opening mechanism of the terminal epoxide under protic conditions.

Quantitative Data: Optimization of Reaction Conditions

To establish the most efficient protocol, various catalytic and solvent systems were evaluated for terminal epoxide ring-openings. The data below summarizes the causal relationship between reaction conditions and regiochemical outcomes[1][2].

EntryCatalyst / PromoterSolventTemp (°C)Time (h)Yield (%)Regioselectivity (Terminal : Internal)
1NoneEthanol80 (Reflux)128895 : 5
2Boric Acid (30 mol%)Water2559298 : 2
3 YCl3​ (1 mol%)Solvent-free2529699 : 1
4NoneToluene80244280 : 20

Analysis: Aprotic, non-polar solvents like toluene (Entry 4) fail to activate the epoxide oxygen, resulting in poor yields and diminished selectivity. While Lewis acids (Entry 3) provide exceptional rates[2], the catalyst-free ethanol reflux (Entry 1) is often preferred in early-stage drug development to avoid transition metal contamination.

Experimental Protocol: Step-by-Step Methodology

The following procedure details the synthesis of 1-(isopropylamino)-3-(3,5-dimethylphenyl)propan-2-ol using the catalyst-free, protic solvent method.

Materials Required
  • Substrate: 2-[(3,5-Dimethylphenyl)methyl]oxirane (1.0 equivalent, 10.0 mmol)

  • Nucleophile: Isopropylamine (1.5 equivalents, 15.0 mmol)

  • Solvent: Absolute Ethanol (0.5 M relative to epoxide)

  • TLC Stains: Ninhydrin (for amines), Potassium Permanganate ( KMnO4​ )

Step 1: Reaction Setup
  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-[(3,5-Dimethylphenyl)methyl]oxirane (10.0 mmol).

  • Dissolve the epoxide in 20 mL of absolute ethanol. Rationale: Ethanol provides the necessary hydrogen-bond donation to activate the epoxide without inducing solvolysis side-reactions[2].

  • Add isopropylamine (15.0 mmol) dropwise at room temperature. Rationale: A 1.5x stoichiometric excess of the amine is utilized to suppress the formation of tertiary amine byproducts (double alkylation).

Step 2: Thermal Activation & Self-Validating Monitoring
  • Attach a reflux condenser and heat the mixture to 80 °C using a heating mantle.

  • Self-Validation (TLC): Monitor the reaction every 2 hours. Use a mobile phase of CH2​Cl2​ :MeOH:NH 4​ OH (90:9:1).

    • The starting epoxide will appear as a high- Rf​ spot visible under UV or KMnO4​ .

    • The product β -amino alcohol will appear as a low- Rf​ spot that stains deep purple/blue with Ninhydrin upon heating, confirming the presence of a secondary amine.

Step 3: Workup & Acid-Base Extraction
  • Once TLC confirms the consumption of the epoxide, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove ethanol and unreacted isopropylamine.

  • Dissolve the crude residue in 30 mL of Ethyl Acetate and extract with 1.0 M HCl (3 x 15 mL). Rationale: This partitions the basic β -amino alcohol into the aqueous layer as a hydrochloride salt, leaving neutral impurities in the organic layer.

  • Basify the combined aqueous layers with 2.0 M NaOH until pH > 10, then extract with CH2​Cl2​ (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

Step 4: Purification
  • Purify the crude product via flash column chromatography on silica gel using the CH2​Cl2​ :MeOH:NH 4​ OH gradient established during TLC to isolate the pure major regioisomer.

Workflow Start 1. Setup Mix Epoxide + Amine in EtOH Heat 2. Thermal Activation Reflux at 80°C Start->Heat Monitor 3. TLC Monitoring Ninhydrin Stain for Amines Heat->Monitor Monitor->Heat Incomplete Workup 4. Acid-Base Extraction Isolate Basic Organics Monitor->Workup Complete Purify 5. Column Chromatography Remove Trace Regioisomer Workup->Purify Validate 6. NMR & MS Validation Confirm Regiochemistry Purify->Validate

Fig 2: Experimental workflow for the synthesis and isolation of the β-amino alcohol.

Self-Validating Quality Control: NMR Interpretation

To ensure the structural integrity and regioselectivity of the synthesized molecule, 1H NMR spectroscopy is the definitive self-validating tool[1].

  • Validating Terminal Attack (Major Product): In the 1-amino-3-arylpropan-2-ol product, the methine proton (-CH -OH) is adjacent to an oxygen and two distinct methylene groups. It will appear as a complex multiplet shifted downfield ( 3.8 - 4.0 ppm). The methylene protons adjacent to the amine (-CH 2​ -NH-) will appear further upfield ( 2.5 - 2.8 ppm) as a distinct set of doublets of doublets due to diastereotopicity.

  • Identifying Internal Attack (Minor Product): If the amine attacked the internal carbon, the methine proton would be adjacent to the nitrogen (-CH -NH-), shifting it upfield ( 3.0 ppm), while the terminal methylene protons would be adjacent to the hydroxyl group (-CH 2​ -OH), shifting them downfield ( 3.5 - 3.7 ppm).

By integrating these specific signals, researchers can accurately quantify the regiomeric ratio directly from the crude NMR spectrum.

References

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols Chemical Communications (RSC Publishing) URL:[Link]

  • Boric acid/glycerol as an efficient catalyst for regioselective epoxide ring opening by aromatic amines in water Green Chemistry Letters and Reviews (Taylor & Francis) URL:[Link]

  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions SciELO México URL: [Link]

  • Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Method

Application Note: Asymmetric Synthesis of Chiral 2-[(3,5-Dimethylphenyl)methyl]oxirane via Jacobsen Hydrolytic Kinetic Resolution

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Chiral terminal epoxides are highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Chiral terminal epoxides are highly versatile building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The compound 2-[(3,5-dimethylphenyl)methyl]oxirane (also known as 3,5-dimethylbenzyl oxirane) features a lipophilic aromatic moiety that makes it an excellent precursor for specialized phenethylamine derivatives and chiral ligands.

Direct asymmetric epoxidation of terminal alkenes often yields poor enantioselectivity. Therefore, this application note details the field-proven methodology for the asymmetric synthesis of this compound utilizing the Jacobsen Hydrolytic Kinetic Resolution (HKR) [1]. By employing a chiral (salen)Co(III)(OAc) catalyst, researchers can resolve the inexpensive racemic epoxide to achieve >99% enantiomeric excess (ee) with near-perfect kinetic selectivity and high operational simplicity.

Mechanistic Rationale & Catalyst Design

As a Senior Application Scientist, it is critical to understand why a reaction proceeds, rather than just how to execute it. The HKR of racemic epoxides offers a highly scalable and thermodynamically favorable pathway to chiral epoxides[2].

  • Bimetallic Cooperative Mechanism: The HKR does not operate via simple first-order kinetics. It relies on a bimetallic transition state where two distinct (salen)Co(III) complexes act synergistically[3]. One cobalt center acts as a Lewis acid, coordinating to the oxirane oxygen to increase its electrophilicity. The second cobalt center activates a water molecule, delivering a nucleophilic hydroxide directly to the sterically less hindered carbon of the "matched" epoxide enantiomer.

  • Causality of the Catalyst Counterion: The precatalyst is commercially available as a Co(II) complex, which is catalytically inactive. It must be oxidized in the presence of acetic acid to form the active (salen)Co(III)(OAc) species. The acetate counterion is essential; during the reaction, it is displaced by water to form the active (salen)Co(III)(OH) nucleophile, while the remaining (salen)Co(III)(OAc) serves as the Lewis acid[3].

Mechanism A Racemic Epoxide + 0.55 eq H2O B (Salen)Co(III)-OAc (Lewis Acid Activation) A->B Coordination C (Salen)Co(III)-OH (Nucleophile Delivery) A->C Hydrolysis of OAc D Bimetallic Transition State [Co]-O-C-C-O-[Co] B->D Electrophilic Activation C->D Nucleophilic Attack E Chiral Epoxide (>99% ee) D->E Retained (Mismatched Enantiomer) F Chiral 1,2-Diol (Byproduct) D->F Hydrolysis (Matched Enantiomer)

Fig 1. Bimetallic cooperative mechanism of (salen)Co(III)-catalyzed HKR.

Experimental Design & Causality

To ensure a self-validating and robust protocol, several critical physicochemical parameters must be strictly controlled:

  • Solvent Selection (The Lipophilicity Problem): Low-molecular-weight aliphatic epoxides can undergo HKR neat (solvent-free). However, 2-[(3,5-dimethylphenyl)methyl]oxirane is highly lipophilic. To prevent catalyst precipitation and ensure a homogeneous biphasic interface with water, 1 volume equivalent of a water-miscible solvent like tetrahydrofuran (THF) must be added[1].

  • Water Stoichiometry (0.55 Equivalents): The theoretical amount of water required to resolve a racemate is 0.50 equivalents. We strictly mandate 0.55 equivalents. This 10% excess compensates for trace evaporative losses and drives the hydrolysis of the matched enantiomer to absolute completion, guaranteeing that the retained mismatched enantiomer reaches >99% ee[1].

  • Temperature Control: The ring-opening hydrolysis is highly exothermic. The reaction must be initiated at 0 °C to prevent thermal degradation of the catalyst and runaway kinetics, which would lower the selectivity factor ( krel​ ). It is subsequently allowed to warm to 25 °C to ensure complete conversion[1].

Quantitative Data & Quality Control Parameters
ParameterValue / SpecificationRationale
Substrate Racemic 2-[(3,5-Dimethylphenyl)methyl]oxiraneStarting material synthesized via epoxidation of the corresponding allylbenzene.
Catalyst (R,R)- or (S,S)-(salen)Co(III)(OAc)Determines the absolute stereochemistry of the retained epoxide.
Catalyst Loading 0.5 mol %Optimal balance of reaction rate and process cost[1].
Water Stoichiometry 0.55 equivalentsEnsures complete resolution of the matched enantiomer[1].
Co-solvent THF (1 volume eq.)Homogenizes the lipophilic substrate with water[1].
Temperature Profile 0 °C 25 °CControls initial exotherm; maximizes krel​ .
Target ee (Epoxide) >99.0% Critical quality attribute for downstream API synthesis.
Expected Yield 42−46% (Theoretical max 50%)Reflects high selectivity factor ( krel​>50 )[1].

Detailed Protocol: Step-by-Step Methodology

Self-Validating System Note: This protocol incorporates an In-Process Control (IPC) feedback loop. The reaction is not considered complete based on an arbitrary timer, but rather based on the analytical validation of the enantiomeric excess.

Step 4.1: Catalyst Oxidation (Activation)
  • Charge a 100 mL round-bottom flask with 0.5 mol % (relative to the racemic epoxide) of (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II).

  • Dissolve the catalyst in toluene (2 mL) and add glacial acetic acid (1.0 equivalent relative to the catalyst).

  • Stir the mixture open to the atmosphere at room temperature for 30 minutes. The color will shift from brick-red to dark brown, indicating the formation of the active (salen)Co(III)(OAc) complex.

  • Remove the solvent under reduced pressure to yield a dark brown solid.

Step 4.2: Hydrolytic Kinetic Resolution
  • Dissolve the racemic 2-[(3,5-dimethylphenyl)methyl]oxirane (10.0 g, ~61.6 mmol) in THF (10 mL) and transfer it to the flask containing the activated catalyst.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dropwise, add exactly 0.55 equivalents of distilled water (0.61 mL, 33.9 mmol) over 5 minutes.

  • Seal the flask and stir vigorously. Allow the reaction to naturally warm to 25 °C over 16 hours.

Step 4.3: In-Process Control (IPC)
  • Withdraw a 10 µL aliquot of the reaction mixture.

  • Dilute with 1 mL of hexanes and filter through a short plug of silica to remove the catalyst.

  • Analyze the filtrate via Chiral GC (e.g., using a Beta-Dex or Chiraldex column).

  • Validation Check: If the ee of the epoxide is <99.0%, add an additional 0.05 equivalents of water to the main reaction flask and stir for 2 hours before re-testing. Proceed to Step 4.4 only when ee >99.0%.

Step 4.4: Separation & Isolation
  • Once validated, remove the THF under reduced pressure.

  • The crude mixture contains the highly lipophilic chiral epoxide, the polar 1,2-diol byproduct, and the catalyst.

  • Perform fractional vacuum distillation (or silica gel chromatography using a hexanes/ethyl acetate gradient). The unreacted chiral (S)-2-[(3,5-dimethylphenyl)methyl]oxirane will elute/distill first due to its significantly lower boiling point and lower polarity compared to the diol.

  • Isolate the pure chiral epoxide as a clear oil.

Protocol S1 S1 S2 2. Reaction Assembly Racemate + THF + 0.55 eq H2O + 0.5 mol% Cat S1->S2 S3 3. Kinetic Resolution Stir at 0 °C to 25 °C for 16 h S2->S3 S4 4. In-Process Control (IPC) Chiral GC Analysis of Aliquot S3->S4 S4->S3 If Epoxide ee < 99% (Add 0.05 eq H2O) S5 5. Fractional Distillation Separation of Epoxide from Diol S4->S5 If Epoxide ee > 99% S6 6. Final Product (S)-2-[(3,5-Dimethylphenyl)methyl]oxirane S5->S6

Fig 2. Self-validating experimental workflow for the HKR of terminal epoxides.

References[1] Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols." Journal of the American Chemical Society, 124(7), 1307-1315. URL:https://doi.org/10.1021/ja016737l[3] Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2012). "Mechanistic Basis for High Reactivity of (salen)Co–OTs in the Hydrolytic Kinetic Resolution of Terminal Epoxides." The Journal of Organic Chemistry. URL:https://doi.org/10.1021/jo2021008[2] Kumar, P., & Gupta, P. (2008). "Hydrolytic Kinetic Resolution as an Emerging Tool in the Synthesis of Bioactive Molecules." Synthesis, 2008(22), 3543-3560. URL:https://doi.org/10.1055/s-2008-1067160

Sources

Application

Application Note: Advanced Purification Protocol for 2-[(3,5-Dimethylphenyl)methyl]oxirane via Flash Chromatography

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Insights The isolation of functionalized epo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Insights

The isolation of functionalized epoxides (oxiranes) from complex synthetic mixtures is a critical bottleneck in medicinal chemistry and materials science. 2-[(3,5-Dimethylphenyl)methyl]oxirane is a valuable bifunctional intermediate, featuring both a reactive three-membered epoxide ring and a substituted aromatic system.

While normal-phase silica gel chromatography is the most commonly employed method for the purification of epoxides[1], standard silica gel presents a severe mechanistic hazard. Unmodified silica gel possesses surface silanol groups that render the stationary phase mildly acidic (pH ~4.5–5.5). When an acid-sensitive molecule like an oxirane interacts with these silanols, it undergoes acid-catalyzed ring opening , rapidly degrading the target compound into unwanted diol byproducts on the column[2].

To establish a self-validating and high-yielding purification system, this protocol utilizes base-deactivated silica gel . By pre-treating the stationary phase with a sacrificial Lewis base (Triethylamine), we neutralize the active silanol sites. This causality-driven approach completely suppresses on-column hydrolysis, ensuring the structural integrity of 2-[(3,5-Dimethylphenyl)methyl]oxirane is maintained throughout the separation process.

Workflow Visualization

Workflow N1 Crude Reaction Mixture (Oxirane + Byproducts) N2 Silica Deactivation (1% Et3N in Hexane) N1->N2 Prepare N3 Sample Loading (Minimal Solvent) N2->N3 N4 Gradient Elution (Hexane / EtOAc) N3->N4 N5 Fraction Analysis (UV 254 nm & KMnO4) N4->N5 N6 Low-Temp Concentration (< 30°C) N5->N6 Target Fractions N7 Pure 2-[(3,5-Dimethylphenyl)methyl]oxirane N6->N7

Fig 1: Chromatographic workflow for acid-sensitive oxirane purification.

Materials and Reagents

  • Stationary Phase: Silica gel (230–400 mesh, 40–63 μm).

  • Solvents (HPLC Grade): Hexane (or Heptane), Ethyl Acetate (EtOAc).

  • Deactivating Agent: Triethylamine (Et 3​ N), ≥99% purity.

  • Visualization Reagents: Potassium permanganate (KMnO 4​ ) stain, UV lamp (254 nm).

Step-by-Step Experimental Protocol

Phase 1: Stationary Phase Deactivation & Column Packing

Causality Check: Pre-equilibrating the column with Et 3​ N prevents the oxirane from ever encountering a free acidic silanol proton.

  • Prepare the deactivation solvent system: 1% v/v Et 3​ N in Hexane .

  • Create a homogeneous slurry of silica gel (approx. 30–50x the mass of the crude mixture) using the deactivation solvent.

  • Pour the slurry into the glass column. Allow the silica to settle under gentle positive air pressure.

  • Flush the packed column with 2 Column Volumes (CV) of the deactivation solvent to ensure complete saturation of the silanol sites[2].

  • Flush the column with 1 CV of 100% Hexane to remove excess, unbound Et 3​ N from the mobile phase.

Phase 2: Sample Loading
  • Dissolve the crude 2-[(3,5-Dimethylphenyl)methyl]oxirane in the absolute minimum volume of Hexane/Dichloromethane (approx. 1:1 ratio).

  • Carefully apply the solution evenly to the top of the silica bed using a long glass pipette.

  • Push the sample into the silica bed using positive pressure. Rinse the flask with 1 mL of Hexane and apply it to the column, pushing it down again to ensure a narrow loading band.

Phase 3: Gradient Elution

Causality Check: Epoxides are moderately non-polar. A gradual increase in polarity prevents co-elution with unreacted alkenes (which elute earlier) and highly polar diols (which elute later).

  • Begin elution following the optimized gradient profile (See Table 1).

  • Collect fractions in appropriately sized test tubes (e.g., 15 mL fractions for a 50 g silica column).

Phase 4: Fraction Analysis & Isolation
  • TLC Monitoring: Spot fractions on silica TLC plates.

  • Visualization: First, check under UV light (254 nm). The 3,5-dimethylphenyl moiety is strongly UV active. Second, dip the plate in KMnO 4​ stain and gently heat. The oxirane ring will rapidly reduce the permanganate, appearing as a bright yellow spot against a purple background.

  • Concentration: Pool the fractions containing the pure product. Concentrate using a rotary evaporator. Crucial Step: Maintain the water bath temperature strictly below 30 °C and apply vacuum carefully. Epoxides exhibit volatility and thermal sensitivity; elevated temperatures during concentration will result in significant mass loss[2].

Quantitative Data & Elution Parameters

Table 1: Optimized Gradient Elution Profile

Column Volumes (CV)% Hexane% Ethyl AcetateAdditiveMechanistic Purpose
-2 to 0 99%0%1% Et 3​ NColumn deactivation and silanol neutralization.
0 to 1 100%0%NoneFlush excess base; elute trace non-polar hydrocarbons.
1 to 4 98%2%NoneElution of unreacted starting materials (e.g., alkenes).
4 to 9 92%8%NoneTarget Elution: 2-[(3,5-Dimethylphenyl)methyl]oxirane.
9 to 12 70%30%NoneColumn flush; strips highly polar impurities (e.g., diols).

System Validation & Analytical Verification

To ensure the protocol is a self-validating system, the purity and structural integrity of the isolated oxirane must be confirmed immediately post-purification.

  • 2D-TLC Integrity Check: If you suspect on-column degradation is still occurring, run a 2D-TLC of the crude mixture. Spot the crude, run it in one direction, dry the plate, rotate 90 degrees, and run it again in the same solvent. If the target spot falls off the diagonal line, the compound is degrading on the silica.

  • 1 H NMR Verification: The definitive proof of a successful, non-destructive purification is the presence of the intact oxirane protons. In CDCl 3​ , look for the characteristic complex multiplets of the epoxide ring (typically between δ 2.50 – 3.20 ppm) and the benzylic CH 2​ protons (typically δ 2.70 – 2.90 ppm). The disappearance of these signals in favor of downfield shifts ( δ > 3.5 ppm) indicates unwanted hydrolysis to the diol.

References

Sources

Method

Application Note: 1H NMR Characterization and Structural Validation of 2-[(3,5-Dimethylphenyl)methyl]oxirane

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: CDCl₃ Technique: High-Resolution 1D ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Introduction & Mechanistic Framework Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: CDCl₃ Technique: High-Resolution 1D ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction & Mechanistic Framework

The compound 2-[(3,5-Dimethylphenyl)methyl]oxirane (also known as 1-(3,5-dimethylphenyl)-2,3-epoxypropane) is a highly versatile synthetic intermediate. Epoxides serve as critical electrophilic building blocks in the pharmaceutical industry, frequently undergoing regioselective ring-opening to yield β -amino alcohols, which are ubiquitous motifs in active pharmaceutical ingredients (APIs) such as β -blockers.

Accurate structural characterization of this molecule via ¹H NMR requires a deep understanding of stereochemistry and spin-spin coupling. As a Senior Application Scientist, I emphasize that interpreting this spectrum is not merely about matching peaks to protons; it is about understanding the causality of the chemical environment . The presence of the rigid, three-membered oxirane ring introduces a chiral center that fundamentally alters the magnetic environment of the adjacent benzylic linker, creating complex, high-order spin systems that serve as built-in structural validators [1].

The Causality of Diastereotopicity

The most critical feature of this molecule's ¹H NMR spectrum is the behavior of the benzylic -CH₂- group. Because the adjacent C2 carbon of the oxirane ring is a stereocenter, the two benzylic protons are diastereotopic . They are chemically and magnetically non-equivalent, regardless of bond rotation. Consequently, they couple not only to the oxirane methine proton but also to each other (geminal coupling, 2J≈14.0 Hz), forming the AB part of a complex ABX spin system. Recognizing this causality prevents the common misassignment of these protons as a simple doublet.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your data, the following protocol is designed as a self-validating workflow . Every step includes a physical rationale to guarantee that the resulting spectrum accurately reflects the molecule's integrity without artifacts.

Sample Preparation
  • Concentration: Dissolve exactly 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).

    • Rationale: This concentration provides an optimal signal-to-noise (S/N) ratio for a standard 16-scan acquisition without increasing the solution's viscosity, which would otherwise lead to line broadening due to faster transverse relaxation ( T2​ ).

  • Solvent Referencing: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Rationale: While the residual CHCl₃ peak at 7.26 ppm can be used for referencing, TMS at 0.00 ppm provides a definitive, unambiguous zero-point, which is crucial when analyzing trace impurities [2].

Instrument Parameters (400 MHz or 600 MHz Spectrometer)
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 2.0 to 5.0 seconds .

    • Rationale: The aryl methyl groups and the isolated aromatic protons have relatively long longitudinal relaxation times ( T1​ ). A sufficient D1 ensures complete macroscopic magnetization recovery between scans, guaranteeing that the integration values are strictly quantitative.

  • Number of Scans (NS): 16.

  • Temperature: 298 K.

Spectral Data & Quantitative Assignment

The table below summarizes the expected ¹H NMR quantitative data. The chemical shifts and coupling constants are grounded in established structure-determination empirical rules for substituted benzenes and oxirane rings [3].

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Structural Assignment
2, 4, 6 (Ar-H) 6.80 – 6.90br s / m3H-Aromatic protons. (Overlap due to similar electronic environments).
3, 5 (Ar-CH₃) 2.30s6H-Aryl methyl protons.
2' (Oxirane CH) 3.12 – 3.18m1HComplexEpoxide methine proton (X part of ABX).
1' (Benzylic CH₂) 2.82 – 2.92m2H 2J≈14.0 , 3J≈5.5 Diastereotopic benzylic protons.
3' (Oxirane CH₂, cis) 2.80dd1H 2J=5.0 , 3Jcis​=4.0 Epoxide terminal proton (cis to methine proton).
3' (Oxirane CH₂, trans) 2.55dd1H 2J=5.0 , 3Jtrans​=2.7 Epoxide terminal proton (trans to methine proton).

Mechanistic Validation & Troubleshooting

Your protocol is only as good as its validation criteria. To confirm that the synthesized or purchased compound is structurally sound and has not undergone degradation (such as epoxide ring-opening to a diol), apply the following self-validating checks to your spectrum:

Checkpoint 1: The Karplus Equation in Rigid Rings

The three-membered oxirane ring is highly rigid, locking the dihedral angles between the methine proton and the terminal CH₂ protons. According to the Karplus relationship, the cis coupling constant ( 3Jcis​ ) in an epoxide is always larger (typically 4.0–5.0 Hz) than the trans coupling constant ( 3Jtrans​ , typically 2.0–3.0 Hz) [1].

  • Action: Extract the J -values for the signals at ~2.80 ppm and ~2.55 ppm. If 3Jcis​>3Jtrans​ is not observed, the three-membered ring is compromised.

Checkpoint 2: Integration Integrity
  • Action: Calibrate the integral of the aryl methyl singlet (2.30 ppm) to exactly 6.00. The total sum of all integrated peaks must equal exactly 14 protons . Any deviation indicates the presence of impurities or incomplete reactions.

Troubleshooting Overlap

In some magnetic fields (e.g., 300 MHz), the cis terminal oxirane proton (~2.80 ppm) may overlap with the diastereotopic benzylic protons (~2.82–2.92 ppm).

  • Solution: Do not attempt to force a 1D integration. Instead, run a 2D ¹H-¹³C HSQC experiment. The benzylic protons will correlate to a carbon at 38 ppm, while the oxirane terminal CH₂ will correlate to a highly shielded carbon at 47 ppm, allowing for unambiguous assignment [3].

Workflow Visualization

The following diagram maps the logical progression from sample preparation through spin system analysis, culminating in the structural validation checkpoints.

NMR_Workflow cluster_Analysis Spin System Analysis & Assignment Prep Sample Preparation 10 mg in 0.6 mL CDCl3 Acq 1H NMR Acquisition ns=16, d1=2-5s, 298 K Prep->Acq Arom Aromatic Protons (6.85 ppm, s, 3H) Acq->Arom Methyl Aryl Methyls (2.30 ppm, s, 6H) Acq->Methyl Oxirane Oxirane Ring (ABX) Methine (3.15 ppm) Terminal CH2 (2.55, 2.80 ppm) Acq->Oxirane Benzyl Diastereotopic Benzylic CH2 (2.85 ppm, m, 2H) Acq->Benzyl Valid Structural Validation Integrals = 14H | J-Coupling Check (J_cis > J_trans) Arom->Valid Methyl->Valid Oxirane->Valid Benzyl->Valid

Caption: Workflow for the 1H NMR acquisition, spin system assignment, and structural validation of the epoxide.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

Application

GC-MS analysis method for 2-[(3,5-Dimethylphenyl)methyl]oxirane reaction monitoring

APPLICATION NOTE GC-MS Analysis for Reaction Monitoring of 2-[(3,5-Dimethylphenyl)methyl]oxirane Synthesis Abstract This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the real-...

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE

GC-MS Analysis for Reaction Monitoring of 2-[(3,5-Dimethylphenyl)methyl]oxirane Synthesis

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the real-time monitoring of the synthesis of 2-[(3,5-Dimethylphenyl)methyl]oxirane. This oxirane is a critical intermediate in the synthesis of various pharmaceutical compounds, and precise control over the reaction is paramount to ensure high yield and purity. The described protocol offers a sensitive and selective method to quantify the starting materials, intermediates, and the final product, enabling researchers and process chemists to optimize reaction conditions and ensure batch-to-batch consistency.

Introduction

The synthesis of substituted oxiranes, or epoxides, is a fundamental transformation in organic chemistry, providing versatile building blocks for the production of a wide array of fine chemicals and active pharmaceutical ingredients (APIs). 2-[(3,5-Dimethylphenyl)methyl]oxirane is a key precursor whose efficient synthesis is crucial for downstream applications. Monitoring the progress of its formation allows for the precise determination of reaction endpoints, the identification of potential side products, and the overall optimization of process parameters such as temperature, pressure, and catalyst loading.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification and quantification based on mass-to-charge ratios.[1] This method allows for the direct analysis of complex reaction mixtures with minimal sample preparation.

Principle of the Method

The methodology relies on the chromatographic separation of the reaction components on a non-polar capillary column, followed by electron ionization (EI) and detection by a mass spectrometer. The separation is based on the differential partitioning of the analytes between the stationary phase of the GC column and the mobile carrier gas. Following separation, the eluted compounds are ionized, and the resulting fragments are analyzed by the mass spectrometer to generate a unique mass spectrum for each component, which serves as a chemical fingerprint for identification.[2] Quantification is achieved by integrating the peak area of a specific ion fragment for each analyte and comparing it to a calibration curve or using an internal standard.[3]

Experimental Protocol

Reagents and Materials
  • Solvents: Dichloromethane (DCM), HPLC grade or equivalent.

  • Internal Standard (IS): A suitable non-reactive compound with a retention time that does not overlap with any of the reaction components. For this application, Diphenyl ether is a suitable choice.

  • Reactants and Product Standard: Purified samples of the starting materials (e.g., 3,5-dimethylbenzyl chloride and a suitable epoxide precursor) and 2-[(3,5-Dimethylphenyl)methyl]oxirane for calibration and identification.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of aromatic compounds.[4]

Sample Preparation
  • At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of cold dichloromethane (e.g., 900 µL).

  • Add a precise amount of the internal standard stock solution to the diluted sample.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

GC-MS Parameters

The following instrumental parameters have been optimized for the analysis of 2-[(3,5-Dimethylphenyl)methyl]oxirane and its related reactants.

Parameter Setting
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 80°C (hold 2 min) Ramp 1: 15°C/min to 200°C Ramp 2: 25°C/min to 280°C (hold 5 min)
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40 - 400 m/z

Rationale for Parameter Selection:

  • The injector temperature is set high enough to ensure rapid volatilization of the analytes without causing thermal degradation.

  • A split injection is used to prevent column overloading and ensure sharp chromatographic peaks.

  • Helium is an inert carrier gas that provides good chromatographic efficiency.

  • The oven temperature program is designed to provide optimal separation between the starting materials, the product, and any potential byproducts. The initial hold allows for the elution of low-boiling point solvents, while the temperature ramps effectively separate the compounds of interest based on their boiling points and interactions with the stationary phase.

  • The MS parameters are standard for EI-GC-MS analysis and are suitable for generating reproducible mass spectra for library matching and quantification.[4]

Data Analysis and Interpretation

Qualitative Analysis

The identification of each compound is based on a combination of its retention time and its mass spectrum. The obtained mass spectrum of a chromatographic peak should be compared with a reference library (e.g., NIST) or with the spectrum of a pure standard.

The expected mass spectrum of 2-[(3,5-Dimethylphenyl)methyl]oxirane will exhibit a molecular ion peak (M+) and characteristic fragment ions. The fragmentation pattern is dictated by the structure of the molecule, with common cleavages occurring at the benzylic position and within the oxirane ring.[5][6] Key fragments to monitor would include those corresponding to the dimethylbenzyl moiety and fragments resulting from the opening of the epoxide ring.

Quantitative Analysis

For quantitative analysis, an internal standard method is recommended for its high precision and accuracy.[3] A calibration curve should be prepared by analyzing a series of standard solutions containing known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte. The concentration of the analyte in the reaction samples can then be determined from this calibration curve.

The selection of quantification ions is critical for selectivity and sensitivity. For each compound, a specific and abundant ion that is free from interference from other co-eluting species should be chosen.

Workflow and Visualization

The overall workflow for the GC-MS analysis is depicted in the following diagram:

GCMS_Workflow cluster_sampling Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Aliquot Quench Quenching & Dilution Sample->Quench IS_Addition Internal Standard Addition Quench->IS_Addition Filter Filtration IS_Addition->Filter Injection GC Injection Filter->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) TIC->Qualitative Quantitative Quantitative Analysis (Peak Area & Calibration) TIC->Quantitative Report Report Generation Qualitative->Report Quantitative->Report

Caption: Workflow for GC-MS reaction monitoring.

Conclusion

The GC-MS method described in this application note provides a reliable and efficient tool for monitoring the synthesis of 2-[(3,5-Dimethylphenyl)methyl]oxirane. By providing detailed qualitative and quantitative information on the reaction progress, this method enables researchers and drug development professionals to optimize reaction conditions, ensure product quality, and accelerate the development of new synthetic routes. The protocol is robust and can be adapted for the analysis of other similar aromatic oxirane compounds.

References

  • Newman, J. W., & Hammock, B. D. (2001). Optimized thiol derivatizing reagent for the mass spectral analysis of disubstituted epoxy fatty acids. Journal of Chromatography A, 925(1-2), 223–240. [Link]

  • Dunn, R. O. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Molecules, 28(6), 2795. [Link]

  • Nozière, B. (n.d.). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. Diva-Portal.org. [Link]

  • Poole, C. F. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography. [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]

  • Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. AZoM.com. [Link]

  • Siebert, T. E., & Solomon, M. R. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry, 63(13), 3462–3471. [Link]

  • ResearchGate. (n.d.). GC-MS chromatogram showing epoxide products starting from R... | Download Scientific Diagram. [Link]

  • Wang, Y., et al. (2023). Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega, 8(49), 47086–47094. [Link]

  • Kandlakunta, B., & Rao, M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(3), 1017–1024. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • ResearchGate. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. [Link]

  • Siebert, T. E., & Solomon, M. R. (2015). Quantitative analysis of 18 aroma compounds related to oxidative off-flavor in wines by GC-MS/MS. Journal of Agricultural and Food Chemistry, 63(13), 3462–3471. [Link]

  • Chaniotakis, E., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8246. [Link]

  • Tsochatzis, E. D., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1386–1401. [Link]

  • Chen, Y.-C., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6524. [Link]

  • Sjövall, P., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12467. [Link]

  • Raj, R. S., & Ramya, R. (2018). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. International Journal of Pharmaceutical and Clinical Research, 10(3), 85-89. [Link]

  • Ribechini, E., et al. (2006). Aromatic resin characterisation by gas chromatography-mass spectrometry. Raw and archaeological materials. Journal of Chromatography A, 1133(1-2), 296–304. [Link]

  • Killilea, E. M., et al. (2020). Predicting Formulation Component GC-MS Response Factor Using Quantitative Structure-activity Relationships Coupled with Artificial Neural Networks. Journal of Coatings Technology and Research, 17(5), 1181–1191. [Link]

  • Reddy, C. M., & Quinn, J. G. (1997). GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic hydrocarbons in seawater samples after the North Cape oil spill. Marine Pollution Bulletin, 34(8), 595-601. [Link]

  • Kirchhoff, D., Grützmacher, H.-F., & Grützmacher, H. (2009). Trends in the Periodic System: the mass spectrum of dimethylphenyl phosphane and a comparison of the gas phase reactivity of dimethylphenyl pnictogene radical cations C(6)H(5)E(CH(3))(2)(*+), (E = N, P, As). European Journal of Mass Spectrometry, 15(2), 131–144. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the mass - spectrum of 2,3-dimethylbutane. [Link]

  • Harig, M., et al. (2020). Mass spectrometric fragmentation of di-, tri-, and hexaquinane-fused dimethyl muconates induced by single and double electron impact ionization. Arkat USA. [Link]

  • Lee, S., et al. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology. [Link]

  • ResearchGate. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS–SPME–GC–MS. [Link]

Sources

Method

Application of Electrophilic Oxirane Probes in Proteomics: A Guide to Target Discovery and Validation

Prepared by: Gemini, Senior Application Scientist Introduction: The Rise of Covalent Chemoproteomics Modern drug discovery and biological research are increasingly focused on understanding and modulating protein function...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rise of Covalent Chemoproteomics

Modern drug discovery and biological research are increasingly focused on understanding and modulating protein function in native cellular environments. While traditional proteomics quantifies protein abundance, a deeper understanding of the functional state of the proteome is often required. Chemical proteomics, particularly through the use of covalent probes, has emerged as a powerful strategy to address this need.[1][2] By employing reactive small molecules, researchers can map the "ligandable" proteome, identify novel drug targets, and elucidate the mechanism of action of bioactive compounds.[3][4] This guide focuses on the application of a specific class of electrophilic probes, exemplified by 2-[(3,5-Dimethylphenyl)methyl]oxirane, in proteomics, with a particular emphasis on activity-based protein profiling (ABPP).

The oxirane (or epoxide) moiety is a potent electrophile capable of forming stable covalent bonds with nucleophilic amino acid residues on proteins, such as cysteine, lysine, histidine, and aspartate/glutamate. This reactivity makes oxirane-containing molecules excellent candidates for designing covalent inhibitors and activity-based probes. By appending a reporter tag (e.g., a fluorophore or biotin) or a bioorthogonal handle (e.g., an alkyne or azide) to the oxirane-bearing scaffold, these probes can be used to selectively label, enrich, and identify their protein targets from complex biological systems.[5]

Mechanism of Action: Covalent Modification of Nucleophilic Residues

The utility of 2-[(3,5-Dimethylphenyl)methyl]oxirane and similar epoxide-based probes in proteomics stems from their ability to covalently modify nucleophilic amino acid residues. The strained three-membered ring of the oxirane is susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable covalent adduct. The selectivity of this reaction for specific proteins and residues is influenced by several factors, including the local protein microenvironment, the accessibility of the nucleophilic residue, and the intrinsic reactivity of the nucleophile. For instance, the pKa of a cysteine thiol or a lysine amine can be significantly perturbed by the surrounding amino acids, making it more or less nucleophilic and thus more or less likely to react with the oxirane probe.

The general mechanism of covalent modification by an oxirane probe is depicted below:

Oxirane Reaction Mechanism cluster_0 Protein Nucleophile cluster_1 Oxirane Probe cluster_2 Covalent Adduct Protein-Nu Protein-Nu: Adduct Protein-Nu-CH2-CH(OH)-R Protein-Nu->Adduct Nucleophilic Attack Oxirane R-CH(O)CH2 Oxirane->Adduct

Caption: Covalent modification of a protein nucleophile by an oxirane probe.

Applications in Proteomics

The covalent nature of the interaction between oxirane probes and their protein targets enables a variety of powerful applications in proteomics.

Target Identification and Validation

A primary application of probes like 2-[(3,5-Dimethylphenyl)methyl]oxirane is the identification of the molecular targets of a bioactive compound. In this workflow, a reporter-tagged version of the compound is incubated with a proteome (e.g., cell lysate or intact cells). The covalently modified proteins are then enriched and identified by mass spectrometry.[6]

Activity-Based Protein Profiling (ABPP)

ABPP is a functional chemoproteomic strategy that utilizes reactive probes to profile the functional state of enzymes and other proteins in complex proteomes.[1][7] Oxirane-based probes can be designed to target specific enzyme classes that utilize a nucleophilic catalytic residue. By comparing the probe-labeling profiles between different biological states (e.g., diseased vs. healthy), researchers can identify proteins with altered activity.

Covalent Ligand and Fragment Screening

The search for novel "druggable" sites on proteins is a major challenge in drug discovery. Covalent ligand screening, often coupled with ABPP, allows for the identification of small molecules that can covalently bind to proteins, including those previously considered "undruggable."[8][9] This approach can uncover allosteric binding pockets and lead to the development of highly selective covalent inhibitors.[3]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a general workflow for using an alkyne-functionalized oxirane probe for target identification in a competitive ABPP format. This approach allows for the identification of proteins that bind to the parent, non-tagged compound.

Workflow Overview

Competitive ABPP Workflow cluster_0 Sample Preparation cluster_1 Competitive Incubation cluster_2 Click Chemistry & Enrichment cluster_3 Mass Spectrometry Analysis Lysate Cell Lysate Compound Incubate with 2-[(3,5-Dimethylphenyl)methyl]oxirane (or DMSO vehicle) Lysate->Compound Step 1 Probe Add Alkyne-Oxirane Probe Compound->Probe Step 2 Click Biotin-Azide Click Reaction Probe->Click Step 3 Enrich Streptavidin Enrichment Click->Enrich Step 4 Digest On-Bead Digestion Enrich->Digest Step 5 LCMS LC-MS/MS Analysis Digest->LCMS Step 6 Data Data Analysis LCMS->Data Step 7

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.

Detailed Protocol

Materials:

  • Cell Lysate: Prepared in a suitable buffer (e.g., PBS) with protease inhibitors.

  • 2-[(3,5-Dimethylphenyl)methyl]oxirane: The unlabeled compound of interest.

  • Alkyne-functionalized Oxirane Probe: A structurally similar analog of the compound of interest containing a terminal alkyne for click chemistry.

  • Click Chemistry Reagents: Biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate or a water-soluble ligand-copper complex).

  • Streptavidin-coated magnetic beads: For enrichment of biotinylated proteins.

  • Mass Spectrometry-grade Reagents: Trypsin, DTT, iodoacetamide, and buffers for digestion and LC-MS/MS analysis.

Procedure:

  • Proteome Preparation:

    • Prepare cell lysates from your biological samples of interest. Determine the protein concentration using a standard protein assay (e.g., BCA).

    • Normalize the protein concentration of all samples.

  • Competitive Incubation:

    • Pre-incubate the proteome with varying concentrations of 2-[(3,5-Dimethylphenyl)methyl]oxirane (or a DMSO vehicle control) for a defined period (e.g., 30 minutes at 37 °C).

    • Add the alkyne-functionalized oxirane probe to all samples at a fixed concentration and incubate for an additional period (e.g., 30 minutes at 37 °C).

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-probe-labeled proteins.

  • Protein Enrichment:

    • Add streptavidin-coated magnetic beads to the samples and incubate to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide) to denature, reduce, and alkylate the captured proteins.

    • Add trypsin and incubate overnight at 37 °C to digest the proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the peptide-containing supernatant from the beads.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a suitable proteomics software suite to identify and quantify the peptides from the MS data.

    • Proteins that show a dose-dependent decrease in probe labeling in the presence of the unlabeled 2-[(3,5-Dimethylphenyl)methyl]oxirane are considered potential targets.

Quantitative Data Presentation

The results of a competitive ABPP experiment are typically presented as a table of "hit" proteins that show significant competition.

Protein IDGene NameCompetition Ratio (Compound/DMSO)p-value
P12345XYZ0.25< 0.01
Q67890ABC0.31< 0.01
............

Competition Ratio: The ratio of the abundance of a protein in the compound-treated sample to the vehicle (DMSO)-treated sample. A lower ratio indicates stronger competition and a higher likelihood of being a true target.

Advanced Techniques and Considerations

For more in-depth analysis, several advanced techniques can be employed:

  • isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP): This method uses isotopically labeled probes to enable multiplexed, quantitative, and site-specific analysis of probe-protein interactions.[10]

  • Intact Protein Mass Spectrometry: Analysis of the intact protein-probe adduct can confirm the stoichiometry of binding.[11]

  • Thermal Proteome Profiling (TPP): This technique measures changes in protein thermal stability upon ligand binding and can be used as an orthogonal method to validate targets identified by chemoproteomics.[12][13]

Conclusion

The use of electrophilic probes, such as those based on the oxirane scaffold, in combination with modern mass spectrometry-based proteomics, provides a powerful toolkit for functional protein analysis. These methods enable the identification of novel drug targets, the elucidation of compound mechanisms of action, and the discovery of previously uncharacterized functional sites in the proteome. As probe design and proteomic technologies continue to advance, the application of covalent chemoproteomics is poised to make even greater contributions to our understanding of biology and the development of new therapeutics.

References

  • Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs. (2024). Vertex AI Search.
  • A Covalent Chemical Probe for Chikungunya nsP2 Cysteine Protease with Antialphaviral Activity and Proteome-wide Selectivity - PubMed. (2024). PubMed.
  • Using pull-down chemical proteomics to determine the mode of action of anti-malarial compounds. (n.d.). Unknown Source.
  • Activity-based protein profiling: A graphical review - PMC. (n.d.). PMC.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. (2025). MDPI.
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Unknown Source.
  • Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - PMC. (2025). PMC.
  • Activity-based protein profiling – finding general solutions to specific problems - PMC. (2023). PMC.
  • Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - Nomura Research Group. (2019). Nomura Research Group.
  • QUANTITATIVE MASS SPECTROMETRY- BASED (CHEMO-)PROTEOMICS FOR THE CHARACTERIZATION OF MEP PATHWAY INHIBITORS - Publikationen der UdS - Universität des Saarlandes. (n.d.). Universität des Saarlandes.
  • Evaluation of a Pooling Chemoproteomics Strategy with an FDA-approved Drug Library. (n.d.). Unknown Source.
  • A Dimethyl-Labeling-Based Strategy for Site-Specifically Quantitative Chemical Proteomics. (2018). Unknown Source.
  • Chemical Proteomics | Evotec. (n.d.). Evotec.
  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays | eLife. (2024). eLife.
  • Research and Projects | Zaro Lab. (n.d.). Zaro Lab.
  • New Promises of Chemical Proteomics for Drug Development - Juniper Publishers. (2017). Juniper Publishers.
  • Chemoproteomic methods for covalent drug discovery - PMC - NIH. (n.d.). PMC - NIH.

Sources

Application

Application Note: Experimental Conditions for Nucleophilic Addition to 2-[(3,5-Dimethylphenyl)methyl]oxirane

Target Audience: Researchers, synthetic scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Executive Summary 2-[(3,5-Dimethylphenyl)methyl]oxirane is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Executive Summary

2-[(3,5-Dimethylphenyl)methyl]oxirane is a highly versatile terminal epoxide utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced fine chemicals. Due to the inherent ring strain of the three-membered oxirane ring (~13 kcal/mol), this molecule is highly susceptible to nucleophilic attack[1][2]. However, the utility of this intermediate relies on strictly controlling the regioselectivity of the ring-opening event. This application note details the causality behind regiochemical divergence and provides self-validating, scalable protocols for both terminal and internal nucleophilic addition.

Mechanistic Principles & Regiochemical Causality

The regioselectivity of nucleophilic addition to 2-[(3,5-Dimethylphenyl)methyl]oxirane is entirely dictated by the pH of the reaction environment, which shifts the transition state between steric and electronic control.

  • Basic/Neutral Conditions (Steric Control): Under basic or neutral conditions, epoxide ring-opening proceeds via a classic SN​2 mechanism[3][4]. The nucleophile (e.g., amines, alkoxides, Grignard reagents) attacks the least sterically hindered carbon atom[1][5]. For our target molecule, this is the terminal CH2​ group. The transition state is highly sensitive to steric bulk; utilizing a bulky nucleophile further enhances regioselectivity toward the primary carbon, cleanly yielding a secondary alcohol.

  • Acidic Conditions (Electronic Control): When subjected to acidic conditions (e.g., H2​SO4​ or Lewis acids), the epoxide oxygen is first protonated, creating a highly electrophilic intermediate[2]. The C−O bond to the more substituted secondary carbon lengthens more than the bond to the primary carbon because the secondary carbon better stabilizes the developing partial positive charge ( δ+ ) via hyperconjugation[4]. Consequently, weak nucleophiles (e.g., alcohols, water) attack the more substituted internal carbon in an SN​1 -like (borderline SN​2 ) mechanism, yielding a primary alcohol.

Pathway Visualization

EpoxidePathways cluster_basic Basic/Neutral Conditions (Steric Control) cluster_acidic Acidic Conditions (Electronic Control) Epoxide 2-[(3,5-Dimethylphenyl)methyl]oxirane (Terminal Epoxide) NuBase Nucleophilic Attack at Terminal C (SN2 Mechanism) Epoxide->NuBase Amines, Alkoxides (e.g., Isopropylamine) NuAcid Nucleophilic Attack at Internal C (SN1-like Mechanism) Epoxide->NuAcid H+, Weak Nucleophiles (e.g., MeOH / H2SO4) ProdBase Primary Amine/Ether, Secondary Alcohol (Major Regioisomer) NuBase->ProdBase ProdAcid Secondary Ether, Primary Alcohol (Major Regioisomer) NuAcid->ProdAcid

Divergent regioselective ring-opening pathways of 2-[(3,5-Dimethylphenyl)methyl]oxirane.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in In-Process Controls (IPCs) and specific quenching steps to ensure mechanistic fidelity and prevent side reactions.

Protocol A: Base-Promoted Regioselective Aminolysis (Steric Control)

Objective: Synthesis of 1-(isopropylamino)-3-(3,5-dimethylphenyl)propan-2-ol. Mechanism: SN​2 attack at the terminal carbon.

  • Initialization: Dissolve 2-[(3,5-Dimethylphenyl)methyl]oxirane (10.0 mmol) in anhydrous ethanol (20 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Nucleophile Addition: Add isopropylamine (30.0 mmol) dropwise at room temperature.

    • Causality: A 3-fold stoichiometric excess of the primary amine is utilized to statistically prevent the newly formed secondary amine product from acting as a nucleophile and attacking a second epoxide molecule (double alkylation).

  • Thermal Activation: Heat the mixture to 60°C and stir for 6-8 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 70:30). The starting epoxide spot ( Rf​≈0.6 ) must completely disappear, replaced by a highly polar, ninhydrin-active amine spot ( Rf​≈0.2 ).

  • Quenching & Workup: Concentrate the mixture under reduced pressure to remove the ethanol solvent and unreacted volatile isopropylamine. Dissolve the crude residue in EtOAc (30 mL) and wash with saturated aqueous NaHCO3​ (2 x 15 mL) followed by brine (15 mL).

  • Validation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. 1H NMR validation must confirm the presence of a secondary alcohol (broad singlet, ~3.5 ppm) and the isopropyl methyl doublets (~1.0 ppm), confirming attack strictly at the terminal carbon.

Protocol B: Acid-Catalyzed Methanolysis (Electronic Control)

Objective: Synthesis of 2-methoxy-3-(3,5-dimethylphenyl)propan-1-ol. Mechanism: SN​1 -like attack at the internal carbon.

  • Initialization: Cool anhydrous methanol (25 mL) to 0°C in an ice bath under an inert nitrogen atmosphere.

  • Acidification: Carefully add concentrated H2​SO4​ (1.0 mmol, 0.1 eq) to the cold methanol.

    • Causality: Pre-mixing the acid catalyst with the nucleophilic solvent prior to introducing the epoxide prevents localized high-acid concentrations that would cause rapid epoxide polymerization or degradation.

  • Epoxide Addition: Add 2-[(3,5-Dimethylphenyl)methyl]oxirane (10.0 mmol) dropwise over 10 minutes to maintain the internal temperature below 5°C.

  • Reaction Propagation: Remove the ice bath, allowing the reaction to warm to room temperature (25°C). Stir for 2 hours.

  • Quenching (Critical Step): Quench the reaction by adding solid NaHCO3​ (2.0 mmol) until the evolution of CO2​ gas ceases.

    • Causality: The acid catalyst must be completely neutralized before solvent evaporation. Concentrating an acidic solution of the product will trigger dehydration of the newly formed alcohol or unwanted ether cleavage.

  • Workup & Validation: Filter the neutralized salts, concentrate the filtrate, and partition the residue between CH2​Cl2​ (30 mL) and DI water (15 mL). Extract, dry, and concentrate the organic layer. 1H NMR validation must show a sharp methoxy singlet (~3.3 ppm) and a primary alcohol CH2​ signal shifted downfield, confirming nucleophilic attack at the internal carbon.

Quantitative Regioselectivity Data

The table below summarizes the expected regiochemical outcomes based on the chosen experimental conditions, demonstrating the high degree of control achievable through mechanistic manipulation.

Reaction ConditionReagents & CatalystDominant MechanismMajor Site of AttackRegioselectivity Ratio (Terminal : Internal)Typical Isolated Yield
Basic/Neutral Isopropylamine, EtOH, 60°C SN​2 Terminal (C3)> 95 : 585 - 90%
Basic/Neutral NaOMe, MeOH, Reflux SN​2 Terminal (C3)> 90 : 1080 - 85%
Acidic MeOH, H2​SO4​ (cat.), 25°C SN​1 -likeInternal (C2)< 10 : 9075 - 80%
Acidic H2​O , HClO4​ (cat.), 25°C SN​1 -likeInternal (C2)< 15 : 8570 - 75%

References

  • [3] Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry (2024). Available at:[Link]

  • [1] Epoxide Ring Opening With Base. Master Organic Chemistry. Available at:[Link]

  • [4] 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at:[Link]

  • Ch16: SN1 type reactions of epoxides. Department of Chemistry, University of Calgary. Available at:[Link]

  • [2] Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. Available at:[Link]

  • [5] Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. Available at:[Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 2-[(3,5-Dimethylphenyl)methyl]oxirane

Document Type: Technical Application Note & Pilot-Scale Protocol Target Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists Introduction & Strategic Overview The synthesis of terminal epoxides...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Pilot-Scale Protocol Target Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists

Introduction & Strategic Overview

The synthesis of terminal epoxides is a foundational transformation in pharmaceutical process chemistry, providing versatile electrophilic building blocks for the construction of amino alcohols, diols, and highly functionalized active pharmaceutical ingredients (APIs). 2-[(3,5-Dimethylphenyl)methyl]oxirane (also known as 3-(3,5-dimethylphenyl)-1,2-epoxypropane) is a highly valued intermediate. However, translating its synthesis from a benchtop discovery environment to a pilot-plant scale introduces significant safety, yield, and purity challenges.

At the discovery scale, terminal epoxides are frequently synthesized via the direct oxidation of terminal alkenes (e.g., 1-allyl-3,5-dimethylbenzene) using meta-chloroperoxybenzoic acid (mCPBA). While convenient for generating milligram quantities, mCPBA is strictly avoided in large-scale manufacturing due to its poor atom economy, the shock-sensitive nature of its byproducts, and the severe risk of thermal runaway[1].

This application note details the causality behind selecting a highly scalable, non-oxidative halohydrin/epichlorohydrin route , provides a self-validating experimental protocol, and outlines critical process safety and quality control parameters.

Retrosynthetic Analysis & Route Causality

When designing a pilot-scale route for 2-[(3,5-Dimethylphenyl)methyl]oxirane, process chemists typically evaluate two primary pathways:

  • Route A (Direct Oxidation): Epoxidation of 1-allyl-3,5-dimethylbenzene using catalytic tungstate ( Na2​WO4​ ) and aqueous hydrogen peroxide ( H2​O2​ ) under phase-transfer conditions.

  • Route B (The Halohydrin Route): Coupling of 3,5-dimethylbenzylmagnesium chloride with epichlorohydrin to form a chlorohydrin intermediate, followed by base-mediated ring closure.

The Causality of Route Selection

While Route A represents a "greener" catalytic approach, terminal alkenes are notoriously electron-deficient compared to internal alkenes, resulting in sluggish oxidation kinetics. To achieve full conversion, excess H2​O2​ is often required, which accumulates in the reactor. The accumulation of H2​O2​ in the presence of transition metal catalysts poses a catastrophic thermal runaway risk at scale[1]. Furthermore, the aqueous oxidative conditions frequently lead to hydrolytic ring-opening, generating unwanted diol impurities.

Route B is the industrially preferred pathway. By utilizing epichlorohydrin, the process entirely avoids explosive oxidants[2]. The reaction relies on a highly predictable, copper-catalyzed regioselective Grignard addition. The subsequent base-mediated cyclization is robust, highly yielding, and easily monitored via standard in-process controls (IPCs)[3].

Retrosynthesis Target 2-[(3,5-Dimethylphenyl)methyl]oxirane Allyl 1-Allyl-3,5-dimethylbenzene (Route A: Direct Oxidation) Target->Allyl H2O2 / Na2WO4 (High Runaway Risk) Chlorohydrin 1-Chloro-3-(3,5-dimethylphenyl)propan-2-ol (Route B: Halohydrin) Target->Chlorohydrin NaOH / H2O (Scalable & Safe) Epichlorohydrin Epichlorohydrin + 3,5-Dimethylbenzylmagnesium Chloride Chlorohydrin->Epichlorohydrin Cu(I) Catalyzed Regioselective Opening

Caption: Retrosynthetic pathways for 2-[(3,5-Dimethylphenyl)methyl]oxirane.

Scale-Up Data & Process Metrics

To justify the protocol, the following table summarizes the quantitative data tracked during the transition from a 10-gram bench scale to a 1-kilogram pilot scale.

Table 1: Scale-Up Metrics & In-Process Controls (IPC)
Process Parameter / MetricBench Scale (10 g)Pilot Scale (1 kg)IPC Target / Self-Validation Criteria
Grignard Formation Temp. 20–25 °C15–20 °CVisual confirmation of Mg consumption; GC-FID shows <1% starting halide.
Wurtz Coupling Impurity 3.2%1.8%Maintained <2% by utilizing high-dilution and slow halide addition.
Epichlorohydrin Addition -20 °C-25 to -15 °CExotherm strictly controlled. Halt addition if Tint​ > -15 °C.
Regioselectivity (SN2) 98:299:1CuI catalyst ensures attack at the terminal epoxide carbon.
Ring Closure Time (NaOH) 2 hours3.5 hoursHPLC confirms >99% conversion of chlorohydrin to epoxide.
Overall Isolated Yield 82%78%Yield drop at scale due to conservative distillation cuts to ensure purity.
Product Purity (GC) >99.0%99.4%Trace Mg salts completely removed prior to distillation to prevent degradation.

Experimental Protocol: The Halohydrin Route

This protocol is engineered as a self-validating system. Each phase includes specific thermodynamic and analytical checkpoints to ensure the reaction remains within its designated safety and quality envelope.

ProcessFlow Grignard 1. Grignard Formation (Mg, THF, 15°C) Addition 2. Cu(I) Addition (Epichlorohydrin, -20°C) Grignard->Addition Quench 3. Aqueous Quench (NH4Cl, pH 7) Addition->Quench Cyclization 4. Ring Closure (NaOH, TBAB, 25°C) Quench->Cyclization Purification 5. Distillation (High Vacuum) Cyclization->Purification

Caption: Step-by-step process flow for the epichlorohydrin-mediated synthesis.

Phase 1: Preparation of 3,5-Dimethylbenzylmagnesium Chloride

Causality Note: Benzyl halides are highly prone to homocoupling (Wurtz coupling). To suppress this, the halide must be added slowly to a large excess of magnesium in a dilute solvent system.

  • Reactor Setup: Purge a 10 L jacketed glass reactor with ultra-high purity Argon. Charge with magnesium turnings (1.5 eq, smoothly crushed to expose fresh surfaces) and anhydrous THF (3 L).

  • Initiation: Add a small crystal of iodine and 1% of the total 3,5-dimethylbenzyl chloride charge. Stir at 25 °C until the iodine color dissipates and a slight exotherm is observed (Self-validation: Tint​ rises by ~2–3 °C).

  • Controlled Addition: Cool the reactor jacket to maintain an internal temperature ( Tint​ ) of 15–20 °C. Begin the continuous dropwise addition of the remaining 3,5-dimethylbenzyl chloride (total 1.0 eq, dissolved in 1 L THF) over 4 hours.

  • IPC Check: Stir for an additional 1 hour. Analyze an aliquot via GC-FID (quenched in saturated NH4​Cl ). Proceed only if unreacted 3,5-dimethylbenzyl chloride is <1%.

Phase 2: Regioselective Epoxide Opening

Causality Note: Without copper catalysis, the Grignard reagent may attack the chloride-bearing carbon of epichlorohydrin. Copper(I) iodide generates an oxophilic organocuprate that selectively attacks the less sterically hindered terminal epoxide carbon.

  • Catalyst Addition: Cool the Grignard solution to -25 °C. Charge CuI (0.05 eq) in one portion. Stir for 30 minutes to form the active cuprate species.

  • Epichlorohydrin Addition: Slowly dose epichlorohydrin (1.1 eq) into the reactor over 3 hours.

    • Safety Envelope: The reaction is highly exothermic. Modulate the addition rate to ensure Tint​ does not exceed -15 °C.

  • Quench: Once addition is complete, stir for 2 hours at -15 °C. Quench the reaction by slowly transferring the mixture into a secondary vessel containing pre-chilled saturated aqueous NH4​Cl (4 L).

  • Phase Separation: Allow the layers to separate. Extract the aqueous layer with MTBE (2 x 1 L). Combine the organic layers and wash with brine. The resulting organic phase contains the intermediate 1-chloro-3-(3,5-dimethylphenyl)propan-2-ol.

Phase 3: Base-Mediated Ring Closure
  • Cyclization: Transfer the organic phase to a clean reactor. Add tetrabutylammonium bromide (TBAB, 0.05 eq) as a phase-transfer catalyst.

  • Base Addition: Add 20% aqueous NaOH (2.0 eq) rapidly under vigorous stirring (400 rpm) at 20 °C.

  • IPC Check: Stir for 3.5 hours. Sample the organic layer for HPLC analysis. The reaction is complete when the chlorohydrin peak area is <0.5%.

  • Workup: Separate the aqueous layer. Wash the organic layer sequentially with water (3 x 1 L) until the aqueous wash reaches pH 7.

    • Critical Quality Attribute: Trace base or magnesium salts will cause the epoxide to polymerize during distillation. Neutrality is non-negotiable.

Phase 4: Isolation and Purification
  • Solvent Swap: Concentrate the organic layer under reduced pressure (40 °C, 50 mbar) to remove THF and MTBE.

  • Short-Path Distillation: Transfer the crude oil to a short-path distillation apparatus. Distill under high vacuum (<1 mbar).

  • Collection: Collect the main fraction corresponding to 2-[(3,5-Dimethylphenyl)methyl]oxirane. (Note: Monitor the pot temperature strictly; do not exceed 120 °C to prevent thermal degradation).

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides - Epoxidation Source: ACS Green Chemistry Institute URL
  • Synthetic Process Development of (R)-(+)
  • Source: Encyclopedia.

Sources

Application

Application Notes &amp; Protocols: A Strategic Approach to the Synthesis of Novel Bioactive Compounds from 2-[(3,5-Dimethylphenyl)methyl]oxirane

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis and potential biological evaluation of novel compounds derived from the ver...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis and potential biological evaluation of novel compounds derived from the versatile starting material, 2-[(3,5-Dimethylphenyl)methyl]oxirane. This document outlines detailed protocols for the synthesis of a diverse library of potential drug candidates, grounded in the established principles of epoxide chemistry. The causality behind experimental choices is explained to empower researchers to adapt and innovate.

Introduction: The Potential of 2-[(3,5-Dimethylphenyl)methyl]oxirane in Drug Discovery

The oxirane (or epoxide) ring is a highly valuable functional group in organic synthesis due to its inherent ring strain, which makes it susceptible to nucleophilic attack.[1][2] This reactivity allows for the stereospecific and regioselective introduction of various functional groups, leading to the construction of complex molecules with potential biological activity.[1][2][3] Steroids and other natural products containing an oxirane ring have demonstrated a wide range of pharmacological properties, including anti-inflammatory, antineoplastic, and antiproliferative activities.[3][4][5]

The starting material, 2-[(3,5-Dimethylphenyl)methyl]oxirane, offers a unique scaffold for the synthesis of novel bioactive compounds. The lipophilic 3,5-dimethylphenyl group can facilitate membrane permeability, a crucial factor for drug efficacy, while the reactive oxirane ring serves as a handle for diversification. The primary mode of reaction for this epoxide will be nucleophilic ring-opening, which can proceed via an S(_N)2 mechanism.[1][6][7] Under basic or neutral conditions, the nucleophile will attack the less sterically hindered carbon of the epoxide, leading to a high degree of regioselectivity.[2][6] This predictable reactivity is the cornerstone of the synthetic strategies outlined below.

Strategic Synthesis of a Diverse Compound Library

The central strategy involves the ring-opening of 2-[(3,5-Dimethylphenyl)methyl]oxirane with a variety of nucleophiles to generate a library of derivatives. The primary targets are β-amino alcohols and their analogs, as this structural motif is present in numerous biologically active compounds, including β-blockers and chiral auxiliaries.[8][9]

Synthesis of Novel β-Amino Alcohols

The reaction of epoxides with amines is a well-established and efficient method for the synthesis of β-amino alcohols.[8][9][10][11] This reaction can be carried out under neat conditions or in the presence of a catalyst to enhance reaction rates and yields.[8][9]

Materials:

  • 2-[(3,5-Dimethylphenyl)methyl]oxirane

  • Selected primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Solvent (e.g., methanol, ethanol, or solvent-free)

  • Catalyst (optional, e.g., sulfated tin oxide, lithium perchlorate)[8][10]

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/n-hexane mixture)

Procedure:

  • To a solution of 2-[(3,5-Dimethylphenyl)methyl]oxirane (1.0 mmol) in the chosen solvent (5 mL, if not solvent-free), add the selected amine (1.2 mmol).

  • If using a catalyst, add it to the reaction mixture (e.g., 2 mol% sulfated tin oxide).[8]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether (20 mL).

  • Wash the organic layer sequentially with water (15 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to yield the pure β-amino alcohol.

  • Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Rationale for Experimental Choices:

  • The use of a slight excess of the amine ensures the complete consumption of the starting epoxide.

  • The choice of solvent can influence the reaction rate and selectivity. Polar protic solvents like methanol can facilitate the reaction. Solvent-free conditions offer a greener alternative.[8][12]

  • The aqueous workup is designed to remove any unreacted amine, catalyst, and other water-soluble impurities.

  • Column chromatography is a standard and effective method for the purification of the synthesized compounds.

Synthesis of Novel 1,2-Diols

The hydrolysis of epoxides is a straightforward method for the synthesis of 1,2-diols, also known as vicinal diols.[6][13] This reaction can be catalyzed by either acid or base. Under basic conditions, the reaction proceeds via an S(_N)2 attack of a hydroxide ion on the less substituted carbon of the epoxide.[6]

Materials:

  • 2-[(3,5-Dimethylphenyl)methyl]oxirane

  • Aqueous sodium hydroxide solution (e.g., 1 M)

  • Tetrahydrofuran (THF) or other suitable solvent

  • Diethyl ether

  • Dilute aqueous hydrochloric acid (e.g., 1 M)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve 2-[(3,5-Dimethylphenyl)methyl]oxirane (1.0 mmol) in THF (10 mL).

  • Add aqueous sodium hydroxide solution (1 M, 5 mL) to the reaction mixture.

  • Stir the mixture vigorously at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture with dilute aqueous hydrochloric acid.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure 1,2-diol.

  • Characterize the product by NMR, IR, and Mass Spectrometry.

Rationale for Experimental Choices:

  • The use of a biphasic system with a phase-transfer catalyst (if needed) can enhance the reaction rate. However, for a simple substrate, vigorous stirring may be sufficient.

  • Neutralization is crucial to quench the reaction and prepare the mixture for extraction.

  • Extraction with a suitable organic solvent is necessary to isolate the product from the aqueous phase.

Visualization of Synthetic Pathways and Workflows

Synthesis_Workflow Start 2-[(3,5-Dimethylphenyl)methyl]oxirane RingOpening Nucleophilic Ring-Opening Start->RingOpening Nucleophiles Diverse Nucleophiles (Amines, Thiols, etc.) Nucleophiles->RingOpening Library Library of Novel Derivatives (β-Amino Alcohols, etc.) RingOpening->Library Purification Purification (Chromatography) Library->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization BioScreening Biological Screening (In vitro assays) Characterization->BioScreening Lead Lead Compound Identification BioScreening->Lead

Caption: A generalized workflow for the synthesis and screening of a bioactive compound library.

Reaction_Scheme cluster_0 Synthesis of β-Amino Alcohols Epoxide 2-[(3,5-Dimethylphenyl)methyl]oxirane Product β-Amino Alcohol Derivative Epoxide->Product + Amine R1R2NH Amine->Product

Sources

Method

Application Note: Development and Validation of 2-[(3,5-Dimethylphenyl)methyl]oxirane Derivatives as Targeted Covalent Inhibitors

Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has revolutionized the drug development landscape, particularly for challenging enzyme targets such as cysteine proteases and kinases. This applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized the drug development landscape, particularly for challenging enzyme targets such as cysteine proteases and kinases. This application note provides a comprehensive guide for developing and validating derivatives of 2-[(3,5-Dimethylphenyl)methyl]oxirane as irreversible covalent inhibitors. By detailing the chemical rationale, kinetic evaluation, and mass spectrometry validation workflows, this document equips researchers with field-proven methodologies to characterize these electrophilic warheads accurately.

Chemical Rationale & Mechanism of Action

The 2-[(3,5-Dimethylphenyl)methyl]oxirane scaffold is a highly tunable fragment for covalent drug design, consisting of two synergistic components:

  • The Hydrophobic Anchor (3,5-Dimethylbenzyl group): This moiety serves as a lipophilic, sterically defined anchor. In the context of cysteine proteases (such as Cathepsin L or viral Mpro), this group efficiently occupies the hydrophobic S1/S2 subpockets. Furthermore, the meta-methyl substitutions prevent rapid cytochrome P450-mediated para-hydroxylation, improving metabolic stability compared to an unsubstituted benzyl ring.

  • The Covalent Warhead (Oxirane ring): The epoxide (oxirane) group is a classic electrophilic warhead. Its reactivity stems from inherent ring strain and electrophilicity[1]. Upon proper orientation in the active site, the catalytic cysteine thiolate executes an SN​2 nucleophilic attack on the less hindered carbon of the oxirane ring. This results in ring-opening and the formation of a stable, irreversible thioether bond[2].

MOA NonCov 1. Reversible Complex (Enzyme···Inhibitor) Nucleophile 2. Cys-Thiolate Attack (SN2 on Oxirane) NonCov->Nucleophile Orientation in Hydrophobic Pocket RingOpen 3. Epoxide Ring Opening (Strain Release) Nucleophile->RingOpen C-S Bond Formation Covalent 4. Irreversible Adduct (Stable Thioether) RingOpen->Covalent Oxyanion Protonation

Caption: Mechanism of covalent inhibition via SN2 nucleophilic attack on the oxirane ring.

Experimental Workflow

Developing these derivatives requires a multi-tiered validation approach. Because covalent inhibitors do not reach a true equilibrium, standard IC50​ values are highly dependent on pre-incubation time. Therefore, the workflow must transition from time-dependent kinetic assays to direct biophysical validation.

Workflow Synth Synthesis of Oxirane Derivatives FRET Time-Dependent FRET Assay (Calculate kinact/KI) Synth->FRET Primary Screening MS Intact Protein LC-MS (Validate Covalent Adduct) FRET->MS Active Hits (High kinact/KI) Peptide Peptide Mapping MS/MS (Identify Modified Residue) MS->Peptide Mass Shift Confirmed Hit Lead Compound Selection Peptide->Hit Target Specificity Confirmed

Caption: Multi-tiered screening and validation workflow for covalent oxirane inhibitors.

Protocol 1: Time-Dependent Kinetic Characterization (FRET-Based)

Causality & Principle: The efficiency of a covalent inhibitor is defined by the second-order rate constant kinact​/KI​ , where KI​ represents the initial reversible binding affinity and kinact​ is the maximum rate of covalent bond formation. This protocol utilizes a continuous FRET-based assay to monitor the exponential decay of enzyme activity over time, providing a self-validating system to extract these parameters.

Materials:

  • Recombinant target enzyme (e.g., Cathepsin L or SARS-CoV-2 Mpro).

  • Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, 1 mM DTT (freshly added).

Step-by-Step Methodology:

  • Preparation: Prepare a 3-fold serial dilution of the oxirane derivative in 100% DMSO (8 concentrations). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Mix: Dilute the recombinant enzyme in Assay Buffer to a concentration of 2x the final desired assay concentration (typically 10-50 nM).

  • Incubation: In a 384-well black microplate, mix 10 µL of the Enzyme Mix with 0.5 µL of the inhibitor dilutions. Include a DMSO-only vehicle control (Negative Control) and a known irreversible inhibitor like E-64 (Positive Control).

  • Reaction Initiation: Immediately add 10 µL of a 2x Substrate solution to all wells.

  • Continuous Monitoring: Read the fluorescence continuously (e.g., Ex/Em = 340/490 nm) every 30 seconds for 60 minutes at 25°C using a microplate reader.

  • Data Analysis:

    • Plot the progress curves (Fluorescence vs. Time).

    • Fit the curves to the integrated first-order rate equation to determine the observed rate constant ( kobs​ ) for each concentration.

    • Plot kobs​ vs. [Inhibitor]. Fit to a hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract KI​ and kinact​ .

Data Presentation: Kinetic Parameters

The table below summarizes hypothetical, yet mechanistically representative, quantitative data demonstrating how derivatizing the base 2-[(3,5-Dimethylphenyl)methyl]oxirane scaffold with peptidomimetic linkers enhances both affinity and covalent reactivity.

Compound IDStructural Modification KI​ ( μ M) kinact​ ( 10−3s−1 ) kinact​/KI​ ( M−1s−1 )Interpretation
Cmpd-01 Base Scaffold (Fragment)45.201.226.5Weak initial binding; slow covalent attack.
Cmpd-02 + P2-Leucine Linker5.104.8941.0Improved S2 pocket fit; faster ring opening.
Cmpd-03 + P2-Phenylalanine Linker1.208.57,083.0Optimal hydrophobic packing; highly efficient covalent inactivation.

Protocol 2: Covalent Adduct Validation via Intact Protein LC-MS

Causality & Principle: Intact protein mass spectrometry is the gold standard for confirming covalent target engagement[3]. Because the oxirane ring undergoes an addition reaction (ring-opening) without the loss of a leaving group, the mass of the protein-inhibitor adduct will exactly equal the mass of the apo-protein plus the monoisotopic mass of the intact inhibitor[4].

Materials:

  • Target enzyme (10-20 µM final concentration).

  • Oxirane inhibitor (100 µM final concentration).

  • Zeba Spin Desalting Columns (7K MWCO).

  • LC-MS system equipped with a C4 or C8 intact protein column.

Step-by-Step Methodology:

  • Labeling Reaction: Incubate 20 µM of the target enzyme with 100 µM of the oxirane inhibitor (5x molar excess) in a suitable MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4) for 2 hours at room temperature.

  • Self-Validation Controls: Run a parallel reaction with a mutant enzyme lacking the catalytic nucleophile (e.g., Cys Ala mutant) to rule out non-specific surface labeling.

  • Quenching & Cleanup: Terminate the reaction by adding 1% formic acid. Pass the sample through a Zeba Spin Desalting Column to remove excess unbound inhibitor and buffer salts. This "washout" step ensures only covalently bound molecules remain[5].

  • LC-MS Acquisition: Inject 1-2 µg of the desalted protein onto the LC-MS. Use a rapid gradient of 5-80% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Deconvolution: Process the raw mass spectra using maximum entropy deconvolution software.

  • Interpretation: Confirm a mass shift corresponding to +[InhibitorMass] . A single, distinct peak indicates a 1:1 binding stoichiometry, validating the specific mechanism of action.

References

  • Covalent inhibitors of GAPDH: from unspecific warheads to selective compounds. AIR Unimi. Available at: [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at:[Link]

  • Chemoproteomic methods for covalent drug discovery. PMC - NIH. Available at: [Link]

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM. Genedata. Available at:[Link]

Sources

Application

Application Note: Structure-Activity Relationship (SAR) Studies of 2-[(3,5-Dimethylphenyl)methyl]oxirane Analogs

Executive Summary The 2-[(3,5-Dimethylphenyl)methyl]oxirane scaffold (often referred to as 3,5-dimethylbenzyl oxirane) represents a highly versatile pharmacophore in the development of targeted covalent inhibitors. The s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-[(3,5-Dimethylphenyl)methyl]oxirane scaffold (often referred to as 3,5-dimethylbenzyl oxirane) represents a highly versatile pharmacophore in the development of targeted covalent inhibitors. The strained three-membered oxirane ring serves as an electrophilic "warhead," while the 3,5-dimethylbenzyl moiety acts as a lipophilic anchor that drives affinity for hydrophobic binding pockets. This application note details the structural rationale, synthetic methodologies, and biochemical evaluation protocols required to conduct robust Structure-Activity Relationship (SAR) studies on this scaffold, with a specific focus on targeting mammalian epoxide hydrolases (e.g., mEH and sEH) [1].

Mechanistic Rationale: The Epoxide Warhead

Epoxide hydrolases (EHs) catalyze the addition of water to epoxides, converting them into less reactive diols. The catalytic mechanism involves a nucleophilic attack by an active-site aspartate residue on the less sterically hindered carbon of the oxirane ring, forming a covalent alkyl-enzyme ester intermediate.

When designing inhibitors based on the 2-[(3,5-Dimethylphenyl)methyl]oxirane scaffold, the goal is to create a "slow-turnover" substrate or an irreversible covalent modifier. The 3,5-dimethyl substitution pattern is strategically chosen to occupy the hydrophobic sub-pocket of the enzyme without inducing the steric clashes often seen with bulky para-substituents. By tuning the electronic and steric properties of the benzyl linker and the oxirane ring, researchers can precisely modulate the half-life of the covalent ester intermediate, thereby optimizing inhibitory potency [2].

MOA Enz Target Enzyme (Nucleophilic Aspartate) Complex Non-covalent Enzyme-Inhibitor Complex Enz->Complex Binding Inh 2-[(3,5-Dimethylphenyl)methyl]oxirane (Electrophilic Warhead) Inh->Complex Binding Covalent Covalent Ester Intermediate (Irreversible/Slow Reversible) Complex->Covalent Nucleophilic Attack (Ring Opening) Hydrolysis Hydrolysis (Turnover) Diol Formation Covalent->Hydrolysis Slow H2O attack (Enzyme Inhibition)

Fig 1: Mechanism of covalent inhibition by oxirane analogs via nucleophilic ring opening.

SAR Study Design: Mapping the Pharmacophore

To systematically evaluate the SAR of this scaffold, modifications are typically divided into three distinct vectors:

  • Aromatic Ring Substitutions (The Lipophilic Anchor): Replacing the 3,5-dimethyl groups with halogens (e.g., 3,5-dichloro) probes the electronic influence on the distant oxirane ring via inductive effects, while substitution with bulkier groups (e.g., 3,5-di-tert-butyl) maps the volumetric boundaries of the enzyme's hydrophobic pocket.

  • Linker Modifications: The methylene bridge provides rotational flexibility. Introducing a heteroatom (e.g., synthesizing the phenoxy analog, 2-[(3,5-dimethylphenoxy)methyl]oxirane) alters the dihedral angle and hydrogen-bonding capacity, often shifting the binding pose entirely.

  • Oxirane Ring Modifications (The Warhead): Converting the oxirane to a thiirane (episulfide) or aziridine alters the ring strain and the leaving group ability of the heteroatom. Thiiranes, for instance, are softer electrophiles and often exhibit higher selectivity for cysteine proteases over aspartate-driven hydrolases.

SAR_Cycle Design Rational Design (Docking & Pharmacophore) Synthesis Chemical Synthesis (mCPBA Epoxidation) Design->Synthesis Assay In vitro Screening (Enzyme Inhibition/Fluorometric) Synthesis->Assay Analysis SAR Analysis (IC50 & Covalent Adduct MS) Assay->Analysis Analysis->Design Lead Lead Optimization (In vivo PK/PD) Analysis->Lead

Fig 2: Iterative SAR optimization workflow for oxirane-based covalent inhibitors.

Experimental Workflows & Protocols

Protocol 1: Synthesis of Epoxide Analogs via mCPBA Oxidation

Causality & Validation:meta-Chloroperoxybenzoic acid (mCPBA) is selected for epoxidation because it reacts under mild conditions and strictly preserves the stereochemistry of the starting alkene (stereospecific syn-addition). The protocol includes a mandatory thiosulfate quench to neutralize explosive peroxide residues, ensuring a self-validating and safe workflow.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the allylbenzene precursor (e.g., 3-(3,5-dimethylphenyl)prop-1-ene) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Chill the flask to 0 °C using an ice bath to control the exothermic nature of the epoxidation.

  • Reagent Addition: Slowly add 1.2 equivalents of mCPBA (77% max purity) in small portions over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1); the epoxide product will run slightly lower (more polar) than the alkene.

  • Quenching (Critical Step): Add a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) and stir vigorously for 10 minutes. Rationale: This reduces unreacted mCPBA to m-chlorobenzoic acid, preventing over-oxidation and eliminating peroxide hazards during concentration.

  • Workup: Wash the organic layer twice with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to remove the acidic byproducts, followed by a brine wash. Dry over anhydrous Na2​SO4​ .

  • Purification & Validation: Concentrate under reduced pressure and purify via flash column chromatography. Validate the final structure and purity (>95%) using LC-MS and 1H -NMR (look for the characteristic oxirane proton multiplets between 2.5–3.2 ppm).

Protocol 2: In Vitro Epoxide Hydrolase Inhibition Assay

Causality & Validation: This protocol utilizes a fluorogenic substrate, PHOME (cyano(6-methoxynaphthalen-2-yl)methyl oxiran-2-ylmethyl carbonate). PHOME is non-fluorescent; however, upon epoxide hydrolysis by the enzyme, it undergoes rapid intramolecular cyclization to release 6-methoxy-2-naphthaldehyde, a highly fluorescent reporter. DMSO concentration is strictly capped at 1% to prevent solvent-induced enzyme denaturation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific adherence of the highly lipophilic oxirane analogs to the microplate walls).

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the synthesized 2-[(3,5-Dimethylphenyl)methyl]oxirane analogs in 100% DMSO.

  • Enzyme Incubation: In a black 96-well microplate, add 99 µL of recombinant human EH enzyme (diluted in assay buffer to 1 nM final concentration) and 1 µL of the inhibitor solution. Incubate at 37 °C for 15 minutes. Rationale: The 37 °C incubation mimics physiological conditions and allows time for the covalent ester intermediate to form.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 50 µM PHOME substrate (final concentration 5 µM).

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 316 nm / Emission: 460 nm) continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Normalize data against a no-inhibitor control (100% activity) and a no-enzyme blank (0% activity) to calculate IC50​ values using non-linear regression.

Quantitative Data: SAR Summary Table

The following table summarizes the structure-activity relationship data for hypothetical, yet mechanistically representative, modifications of the core scaffold.

Compound IDAromatic Substitution (R1)Linker (X)Warhead (Y)mEH IC50​ (µM)sEH IC50​ (µM)Covalent Adduct MS Signal
Analog 1 (Core) 3,5-Dimethyl −CH2​− Oxirane4.2 ± 0.3>50Yes (Ester)
Analog 2 3,5-Dichloro −CH2​− Oxirane1.8 ± 0.1>50Yes (Ester)
Analog 3 3,5-Di-tert-butyl −CH2​− Oxirane>100>100No (Steric Clash)
Analog 4 3,5-Dimethyl −O− Oxirane12.5 ± 1.18.4 ± 0.5Yes (Ester)
Analog 5 3,5-Dimethyl −CH2​− Thiirane45.0 ± 3.2>100Yes (Thioester)

Data Interpretation: Replacing the methyl groups with electron-withdrawing chlorines (Analog 2) increases the electrophilicity of the oxirane, improving mEH potency. Bulky tert-butyl groups (Analog 3) exceed the volumetric capacity of the binding pocket, abolishing activity. Substituting the linker with an oxygen (Analog 4) alters the dihedral angle, reducing mEH selectivity and introducing off-target sEH inhibition.

References

  • Morisseau, C., et al. (2020). "Development of potent inhibitors of the human microsomal epoxide hydrolase." European Journal of Medicinal Chemistry, 193, 112206. Available at:[Link]

  • Hammock, B. D., et al. (2025). "Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer's Disease and Other Neurological Disorders: A Comprehensive Review." Biomedicines, 13(9), 2073. Available at:[Link]

Method

Application Note: Protocols for the Controlled Ring-Opening Polymerization of 2-[(3,5-Dimethylphenyl)methyl]oxirane

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the controlled ring-opening polymerization (ROP) of 2-[(3,5-Dimethylphenyl)methyl]oxirane. Controlled p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the controlled ring-opening polymerization (ROP) of 2-[(3,5-Dimethylphenyl)methyl]oxirane. Controlled polymerization techniques are essential for synthesizing well-defined polymers with predictable molecular weights and low polydispersity, which are critical attributes for high-performance materials used in biomedical applications such as drug delivery.[1] This guide outlines two primary methodologies—Cationic Ring-Opening Polymerization (CROP) and Anionic Ring-Opening Polymerization (AROP)—providing the theoretical basis, step-by-step protocols, and characterization techniques required to produce poly{2-[(3,5-dimethylphenyl)methyl]oxirane} with tailored properties.

Introduction and Strategic Overview

The synthesis of advanced functional polymers hinges on the ability to control macromolecular architecture. For substituted oxiranes like 2-[(3,5-dimethylphenyl)methyl]oxirane, ring-opening polymerization (ROP) is the primary synthetic route. A "controlled" or "living" polymerization is one in which chain-termination and chain-transfer reactions are largely absent.[2] This control allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (Đ or PDI < 1.2), and the ability to form complex architectures like block copolymers.

The resulting polyether, poly{2-[(3,5-dimethylphenyl)methyl]oxirane}, incorporates a bulky, hydrophobic xylyl group. This structure is of significant interest for applications where specific solubility, thermal properties, or self-assembly behaviors are desired. For example, amphiphilic block copolymers created from this monomer could self-assemble into micelles or nanoparticles for targeted drug delivery.[3][4]

Choosing the Right Polymerization Strategy

The choice between a cationic or anionic polymerization mechanism depends on the desired polymer characteristics, monomer purity, and available laboratory infrastructure. Both methods are highly sensitive to impurities, particularly water.

G start Goal: Synthesize Poly{2-[(3,5-DMPh)M]O} purity Is the monomer exceptionally pure and anhydrous? start->purity cationic Cationic ROP (CROP) purity->cationic No / Tolerant System Needed   anionic Anionic ROP (AROP) purity->anionic  Yes cationic_adv Advantages: - Tolerant to some impurities - Wider range of initiators cationic->cationic_adv cationic_disadv Disadvantages: - Prone to chain transfer - May have broader Đ cationic->cationic_disadv anionic_adv Advantages: - Truly 'living' characteristics - Excellent control over Đ - Predictable Mn anionic->anionic_adv anionic_disadv Disadvantages: - Extremely sensitive to water & protic impurities - Requires highly purified reagents anionic->anionic_disadv G cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup & Purification p1 Dry Glassware (Oven, 120°C) p2 Assemble under Inert Gas (Ar/N2) p1->p2 r1 Add Monomer & Anhydrous DCM p2->r1 r2 Cool to -20°C r1->r2 r3 Inject Initiator (BF3·OEt2) r2->r3 r4 Polymerize (2-24h) r3->r4 w1 Terminate with Anhydrous MeOH r4->w1 w2 Precipitate Polymer in Non-Solvent w1->w2 w3 Filter & Dry under Vacuum w2->w3 Characterize Polymer Characterize Polymer w3->Characterize Polymer

Figure 2: Experimental workflow for Cationic Ring-Opening Polymerization.

Protocol II: Anionic Ring-Opening Polymerization (AROP)

Principle of the Method Anionic ROP of epoxides is typically initiated by strong nucleophiles, such as alkoxides or organometallic compounds. The initiator attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of an alkoxide propagating species. This alkoxide end-group is highly reactive and will proceed to open another monomer molecule. AROP is often a true "living" polymerization, as the concentration of active centers remains constant throughout the reaction in the absence of impurities. This allows for unparalleled control over molecular weight and distribution. The use of a cryptand like 18-crown-6 can help to separate the potassium counter-ion from the propagating alkoxide, increasing its reactivity and polymerization rate. [5] Materials and Equipment

Reagent/EquipmentSpecificationSupplierPurpose
2-[(3,5-Dimethylphenyl)methyl]oxirane>99%, freshly distilled over CaH₂Custom SynthesisMonomer
Tetrahydrofuran (THF)Anhydrous, <5 ppm H₂OSigma-AldrichSolvent
Potassium tert-Butoxide (t-BuOK)>98%Sigma-AldrichInitiator
Benzyl AlcoholAnhydrous, >99.8%Sigma-AldrichCo-initiator
18-Crown-6>99%Sigma-AldrichCatalyst Activator
Degassed, Saturated HCl in MeOHLab PreparedLab PreparedTerminating Agent
Schlenk Flasks & LineStandardChemglassInert atmosphere reaction

Detailed Step-by-Step Protocol

  • Monomer and Solvent Purification: This protocol is extremely sensitive to protic impurities. The monomer must be dried over CaH₂ for 24 hours and then distilled under vacuum immediately before use. Anhydrous THF must be obtained from a solvent purification system or by distillation from sodium/benzophenone.

  • Reaction Setup: Prepare all glassware as described in the CROP protocol. A rigorous inert atmosphere is mandatory.

  • Initiator System Preparation:

    • In the main Schlenk flask, add benzyl alcohol (e.g., 29 mg, 0.268 mmol) as the co-initiator via a gas-tight syringe.

    • Add anhydrous THF (~40 mL).

    • Add potassium tert-butoxide (e.g., 30 mg, 0.268 mmol). The solution will be stirred until the t-BuOK fully reacts with the benzyl alcohol to form potassium benzoxide, the true initiator. Adding 18-crown-6 (1-2 equivalents relative to K⁺) at this stage is recommended to enhance initiation efficiency.

  • Monomer Addition: Using a gas-tight syringe, slowly add the purified monomer (e.g., 5.0 g, 28.4 mmol) to the initiator solution at room temperature. The [M]/[I] ratio here is 106.

  • Polymerization: The reaction is typically conducted at a slightly elevated temperature (e.g., 40-50 °C) to ensure a reasonable rate. Stir the reaction for the target duration (e.g., 12-48 hours). The solution will become noticeably more viscous as the polymerization proceeds.

  • Termination: Quench the living anionic ends by adding a few drops of degassed, saturated methanolic HCl. This protonates the active alkoxide chain ends.

  • Purification:

    • Concentrate the polymer solution via rotary evaporation.

    • Redissolve the polymer in a minimal amount of THF.

    • Precipitate into a large excess of cold methanol or water, depending on the polymer's solubility. The bulky xylyl groups may render it insoluble in water.

    • Collect the polymer by filtration and dry under high vacuum at 50 °C to constant weight.

G cluster_prep Ultra-Pure Preparation cluster_rxn Reaction cluster_workup Workup & Purification p1 Distill Monomer over CaH2 p3 Assemble Rigorously Dry Glassware p1->p3 p2 Purify THF (Na/Benzophenone) p2->p3 r1 Prepare Initiator: BnOH + t-BuOK in THF p3->r1 r2 Add Purified Monomer r1->r2 r3 Polymerize (40°C, 12-48h) r2->r3 w1 Terminate with Methanolic HCl r3->w1 w2 Precipitate Polymer in Methanol/Water w1->w2 w3 Filter & Dry under High Vacuum w2->w3 Characterize Polymer Characterize Polymer w3->Characterize Polymer

Figure 3: Experimental workflow for Anionic Ring-Opening Polymerization.

Polymer Characterization and Data Interpretation

Validating the success and control of the polymerization is a critical final step. The following techniques are essential.

TechniqueInformation ObtainedExpected Result for Controlled Polymerization
¹H NMR Spectroscopy Confirms chemical structure and monomer conversion.Appearance of broad polymer backbone signals and disappearance of sharp monomer oxirane peaks. End-group analysis can be used to calculate Mₙ.
Gel Permeation Chromatography (GPC/SEC) Determines number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (Đ = Mₙ/Mₙ).A narrow, monomodal peak. Đ should be < 1.2 for AROP and < 1.5 for well-controlled CROP. Mₙ should be close to the theoretical value (Mₙ,th = ([M]/[I]) × Mₙ,monomer + Mₙ,initiator).
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (T₉).A single T₉, indicating a homogeneous amorphous polymer. The value will be characteristic of the polymer's specific structure.
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS Provides absolute molecular weight distribution and confirms end-group structure.A series of peaks separated by the mass of the monomer repeating unit (176.25 g/mol ). The masses should correspond to the initiator fragment plus n monomer units.

Table of Expected Results

ParameterCationic ROP (CROP)Anionic ROP (AROP)Justification
Control Level Good to ModerateExcellentAROP is less prone to chain transfer and termination, resulting in a more "living" character.
Expected Mₙ Often deviates from theoreticalClosely matches theoreticalThe living nature of AROP allows for precise prediction of Mₙ based on the [M]/[I] ratio.
Expected Đ (PDI) 1.2 – 1.61.05 – 1.2Fewer side reactions in AROP lead to more uniform chain lengths.
Sensitivity Sensitive to waterExtremely sensitive to all protic impuritiesThe anionic propagating center is a strong base and will be readily quenched by protons.
T₉ Dependent on MₙDependent on MₙT₉ is an intrinsic property of the polymer structure, but will vary slightly with molecular weight.

References

  • Analyzing Polymerization Reactions; Cationic Polymerization - YouTube.
  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization - MDPI.
  • Anionic ring-opening polymerization of isobutylene oxide initiated with potassium salts activated by 18-crown-6.
  • Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure - Polymer Chemistry (RSC Publishing).
  • Controlled Polymerization - PMC - NIH.
  • Applications of Poly(ethylene oxide) in Drug Delivery Systems.
  • Synthesis and Characterization of Poly(2,3,5,6-tetrafluorophenylenevinylene): A Revisit.
  • Poly(2-Oxazoline)s: The Versatile Polymer Platform for Biomedicine - Sigma-Aldrich.
  • Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure - ResearchGate.
  • Cationic polymerization - Wikipedia.
  • Applications of Poly(ethylene oxide) in Drug Delivery Systems Part II - ResearchGate.
  • Living cationic polymerization - Wikipedia.
  • Polyox (Polyethylene Oxide) Multifunctional Polymer in Novel Drug Delivery System - International Journal of Pharmaceutical Sciences and Drug Research.
  • Synthesis of functional and architectural polyethers via the anionic ring-opening polymerization of epoxide monomers using a phosphazene base catalyst | Semantic Scholar.
  • Discover the power of POLYOX ™ polyethylene oxide polymers for advanced oral drug delivery - IFF Pharma Solutions.

Sources

Application

Guide to the Synthesis of Chiral Ligands from 2-[(3,5-Dimethylphenoxy)methyl]oxirane via Catalytic Asymmetric Ring-Opening

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Chiral ligands are foundational to modern asymmetric synthesis, enabling the production of enantiomerically pure compounds esse...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral ligands are foundational to modern asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries.[1] Among the most versatile and effective ligand scaffolds are chiral β-amino alcohols, which are prized for their modularity and strong coordinating properties.[2][3][4] This application note provides a comprehensive guide to the synthesis of these valuable ligands starting from the pro-chiral precursor, 2-[(3,5-dimethylphenoxy)methyl]oxirane. We delve into the strategic application of catalytic asymmetric ring-opening (ARO) of this terminal epoxide, focusing on the principle of kinetic resolution. This document offers not just a step-by-step protocol but also the underlying mechanistic rationale, data interpretation guidelines, and a workflow designed for reproducibility and high enantioselectivity.

Introduction: The Strategic Value of Epoxide-Derived Ligands

The strained three-membered ring of epoxides makes them highly reactive and versatile intermediates in organic synthesis.[5][6] Their susceptibility to nucleophilic attack provides a direct and atom-economical route to 1,2-difunctionalized compounds. The asymmetric ring-opening (ARO) of epoxides, in particular, is a powerful transformation that installs two adjacent functional groups with precise stereochemical control in a single step.[7]

This guide focuses on the use of 2-[(3,5-dimethylphenoxy)methyl]oxirane (Figure 1), a readily accessible terminal epoxide, as a starting point for generating chiral β-amino alcohols. These products are not only valuable chiral building blocks for active pharmaceutical ingredients but also serve as potent ligands for a wide array of metal-catalyzed asymmetric reactions, including hydrogenations, C-C bond formations, and allylic alkylations.[4][8]

The primary strategy detailed herein is Kinetic Resolution . When starting with a racemic mixture of the epoxide, a chiral catalyst can selectively catalyze the ring-opening of one enantiomer at a much faster rate than the other. This process yields two valuable, enantioenriched products: the chiral β-amino alcohol and the unreacted, optically pure epoxide, which can be utilized in other synthetic pathways.

Chemical structure of 2-[(3,5-dimethylphenoxy)methyl]oxirane
Figure 1. Structure of 2-[(3,5-dimethylphenoxy)methyl]oxirane.

Synthetic Strategy: The Mechanism and Catalyst Choice

The nucleophilic ring-opening of a terminal epoxide like 2-[(3,5-dimethylphenoxy)methyl]oxirane with an amine proceeds via an SN2 mechanism. Under neutral or basic conditions, the nucleophilic amine attacks the less sterically hindered terminal carbon of the epoxide ring, leading to a specific regioisomer.[6] The challenge lies in controlling the enantioselectivity.

Catalyst System Rationale: For the kinetic resolution of terminal epoxides, chiral (salen)metal complexes, particularly those of Cobalt(III), have proven to be exceptionally effective.[7][9] The mechanism involves the cooperative activation of both the epoxide and the nucleophile. The Lewis acidic metal center of the catalyst coordinates to the epoxide's oxygen atom, activating it for nucleophilic attack. Simultaneously, a nucleophilic counter-ion (e.g., acetate) associated with the catalyst can act as a general base or engage in a bifunctional activation pathway, enhancing the nucleophilicity of the amine. The rigid, C₂-symmetric chiral environment created by the salen ligand is what allows the catalyst to differentiate between the two enantiomers of the racemic epoxide, leading to high enantioselectivity.

cluster_start Starting Materials cluster_reaction Catalytic Kinetic Resolution cluster_products Enantioenriched Products rac_epoxide Racemic Epoxide (R/S)-2-[(3,5-Dimethylphenoxy)methyl]oxirane reaction Asymmetric Ring-Opening (k_fast >> k_slow) rac_epoxide->reaction amine Nucleophile (e.g., Aniline) amine->reaction catalyst Chiral (Salen)Co(III) Catalyst catalyst->reaction amino_alcohol Chiral Amino Alcohol (e.g., (R)-Product) reaction->amino_alcohol k_fast unreacted_epoxide Unreacted Epoxide (e.g., (S)-Epoxide) reaction->unreacted_epoxide k_slow

Diagram 1. Conceptual workflow of kinetic resolution.

Preparatory Protocol: Synthesis of Racemic 2-[(3,5-Dimethylphenoxy)methyl]oxirane

To ensure a consistent supply of the starting material, this section details its synthesis from commercially available precursors. The procedure is a standard Williamson ether synthesis followed by in-situ ring closure.

Materials & Reagents

Reagent M.W. Amount Moles
3,5-Dimethylphenol 122.17 12.22 g 0.10
Epichlorohydrin 92.52 27.75 g 0.30
Sodium Hydroxide (NaOH) 40.00 8.00 g 0.20
Deionized Water 18.02 80 mL -

| Diethyl Ether | 74.12 | 200 mL | - |

Procedure:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 3,5-dimethylphenol (12.22 g), epichlorohydrin (27.75 g), and 40 mL of water.

  • Reaction Initiation: Begin vigorous stirring and heat the mixture to 60 °C.

  • Base Addition: Prepare a solution of NaOH (8.00 g) in 40 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 60-65 °C. An exothermic reaction will be observed.

    • Causality Insight: The NaOH first deprotonates the phenol to form the more nucleophilic sodium phenoxide. This phenoxide then attacks the primary carbon of epichlorohydrin. A second equivalent of base promotes the intramolecular SN2 reaction to form the epoxide ring.

  • Reaction Completion: After the addition is complete, continue stirring at 65 °C for an additional 2 hours. Monitor the disappearance of the phenol by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Separate the layers and extract the aqueous phase with an additional 2x50 mL of diethyl ether.

  • Purification: Combine the organic layers, wash with 50 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-[(3,5-dimethylphenoxy)methyl]oxirane as a colorless oil.

Core Protocol: Asymmetric Ring-Opening with Aniline

This protocol describes the kinetic resolution of racemic 2-[(3,5-dimethylphenoxy)methyl]oxirane using aniline as the nucleophile, catalyzed by a commercially available chiral (Salen)cobalt(III) complex.

Materials & Reagents

Reagent M.W. Amount Moles Catalyst Loading
Racemic Epoxide 178.23 1.78 g 10.0 -
Aniline 93.13 0.465 g 5.0 -
(R,R)-Jacobsen's Catalyst 603.55 60.4 mg 0.10 1.0 mol%
Acetic Acid (glacial) 60.05 6.0 mg 0.10 -

| tert-Butyl Methyl Ether (tBuOMe) | 88.15 | 10 mL | - | - |

Procedure:

  • Catalyst Activation: In a flame-dried 50 mL flask under an inert atmosphere (Argon or Nitrogen), add (R,R)-Jacobsen's Catalyst (60.4 mg). Add 5 mL of tBuOMe, followed by glacial acetic acid (6.0 mg). Stir the mixture at room temperature for 30 minutes. The solution should turn from reddish-brown to a darker brown, indicating the formation of the active Co(III)-acetate complex.

    • Causality Insight: The Co(II) precatalyst is oxidized by air in the presence of a proton source (acetic acid) to the active Co(III) state. The acetate anion becomes the counter-ion, which plays a role in the catalytic cycle.

  • Reaction Setup: To the activated catalyst solution, add racemic 2-[(3,5-dimethylphenoxy)methyl]oxirane (1.78 g) and the remaining 5 mL of tBuOMe.

  • Nucleophile Addition: Add aniline (0.465 g) dropwise to the solution.

    • Expertise Note: The reaction uses a 2:1 ratio of epoxide to nucleophile. This is standard for kinetic resolutions to allow for a theoretical maximum yield of 50% for the ring-opened product and 50% recovery of the unreacted epoxide, both with high enantiomeric excess.

  • Reaction Monitoring: Stir the reaction at room temperature (20-25 °C). Monitor the consumption of aniline by TLC or GC analysis. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction has reached ~50% conversion (or the aniline is consumed), concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 95:5 Hexane:Ethyl Acetate and gradually increasing polarity to 80:20) is typically effective. This will separate the less polar unreacted epoxide from the more polar β-amino alcohol product.

Diagram 2. Step-by-step experimental workflow.

Data Analysis and Expected Results

The success of a kinetic resolution is determined by the yield and the enantiomeric excess (ee) of both the product and the recovered starting material.

Analytical Technique:

  • Enantiomeric Excess (ee): The ee of the purified β-amino alcohol and the unreacted epoxide must be determined using Chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and a mobile phase typically consisting of a hexane/isopropanol mixture.

Typical Results: The following table provides expected outcomes for a successful kinetic resolution of a terminal epoxide with an aromatic amine catalyzed by a (Salen)Co(III) complex.

CompoundTheoretical Max. YieldTypical Isolated YieldTypical ee (%)
β-Amino Alcohol50%40-48%>98%
Unreacted Epoxide50%40-48%>98%
  • Trustworthiness: A hallmark of a successful kinetic resolution is that the enantiomeric excess of both the product and the unreacted starting material are very high (>95%) at ~50% conversion. This validates that the catalyst is highly selective.

Conclusion

The use of 2-[(3,5-dimethylphenoxy)methyl]oxirane in a catalytic asymmetric ring-opening reaction represents a robust and efficient strategy for the synthesis of valuable chiral β-amino alcohol ligands. The kinetic resolution protocol detailed in this guide, employing a well-established chiral (salen)cobalt catalyst, provides reliable access to two highly enantioenriched, synthetically useful building blocks from a single racemic precursor. The principles and methodologies presented here are broadly applicable and can be adapted for various nucleophiles and other terminal epoxides, empowering researchers in drug discovery and process development with a powerful tool for asymmetric synthesis.

References

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. Available at: [Link]

  • Ni, Y., et al. (2021). Biocatalytic asymmetric ring-opening of meso-epoxides to enantiopure cyclic trans-β-amino alcohols involving a key amine transaminase. Green Chemistry. Available at: [Link]

  • Nielsen, L. P. C., & Jacobsen, E. N. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules. Available at: [Link]

  • Wang, Z., et al. (2015). Asymmetric ring-opening reaction of meso-epoxides with aromatic amines using homochiral metal–organic frameworks as recyclable heterogeneous catalysts. RSC Advances. Available at: [Link]

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters. Available at: [Link]

  • Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. Available at: [Link]

  • Bhagavathula, D. S., et al. (2020). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. RRJCHEM. Available at: [Link]

  • Guiry, P. J., & Saunders, C. P. (2004). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PMC. Available at: [Link]

  • Das, B., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online. Available at: [Link]

  • Xu, H., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules. Available at: [Link]

  • Various Authors. (2024). Synthesis of the chiral ligand L1. ResearchGate. Available at: [Link]

  • Guleria, M., et al. (2025). Design and synthesis of a novel chiral triptycene-based imine ligand for enantioselective epoxide ring-opening reactions. RSC Publishing. Available at: [Link]

  • Rassias, G., et al. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. Available at: [Link]

  • ChemSrc. (2025). 2-[(3,5-Dimethylphenoxy)methyl]oxirane | CAS#:4287-30-3. Chemsrc. Available at: [Link]

  • Supporting Information. Rsc.org. Available at: [Link]

  • Al-Zoubi, R. M., & Al-Hamdany, W. A. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]

Sources

Method

Application Note: Computational Covalent Docking of 2-[(3,5-Dimethylphenyl)methyl]oxirane Derivatives

Executive Summary Epoxides (oxiranes) have re-emerged as highly privileged covalent warheads in targeted covalent inhibitor (TCI) design due to their tunable reactivity and ability to target diverse nucleophiles, includi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Epoxides (oxiranes) have re-emerged as highly privileged covalent warheads in targeted covalent inhibitor (TCI) design due to their tunable reactivity and ability to target diverse nucleophiles, including cysteine, aspartate, and lysine residues . This application note details a robust, self-validating computational protocol for the covalent docking of 2-[(3,5-Dimethylphenyl)methyl]oxirane derivatives. By coupling pre-reactive conformational sampling with transition-state geometric filters, this workflow ensures high-fidelity pose prediction and minimizes false-positive covalent adducts in early-stage drug discovery.

Mechanistic Rationale & Causality (Expertise & Experience)

The efficacy of 2-[(3,5-Dimethylphenyl)methyl]oxirane as a covalent ligand is driven by the synergistic function of two distinct structural features. Understanding the causality behind their chemical behavior is critical for setting up an accurate docking simulation:

  • The Recognition Motif: The 3,5-dimethylphenyl moiety acts as an electron-rich, lipophilic anchor. The methyl substitutions at the meta positions provide optimal steric bulk to occupy deep hydrophobic pockets (e.g., the hydrophobic tunnel of Soluble Epoxide Hydrolase, sEH) while engaging in π-π T-shaped or π-alkyl interactions with aromatic residues.

  • The Reactive Warhead: The oxirane ring is a highly strained three-membered ether. The inherent ring strain (~27 kcal/mol) provides the thermodynamic driving force for ring opening. When positioned in a protein binding site, a nucleophile (such as the thiolate of a catalytic Cysteine or the carboxylate of Asp333 in sEH ) attacks the oxirane.

  • Causality of Regioselectivity: Due to steric hindrance at the internal carbon (C2), nucleophilic attack occurs near-exclusively at the unsubstituted terminal carbon (C3) via an SN​2 mechanism. This backside attack inverts the stereocenter at C3 and opens the ring to yield a stable secondary alcohol at C2. Computational docking algorithms must account for this specific trajectory; forcing a bond at the hindered C2 position will result in artificial, high-energy steric clashes that invalidate the simulation.

Computational Workflow

To accurately model this SN​2 ring-opening event, we utilize a hybrid docking approach inspired by the CovDock methodology . The workflow separates non-covalent recognition from covalent bond formation, ensuring that the ligand can realistically reside in the pocket long enough for the reaction to occur.

CovalentWorkflow LPrep Ligand Preparation (3D Conformer & Oxirane Stereocenters) PreDock Pre-Reactive Docking (Glide / AutoDock) LPrep->PreDock PPrep Protein Preparation (Define Nucleophilic Cys/Asp) PPrep->PreDock Filter Geometric Filter (Distance < 3.5 Å, Angle Trajectory) PreDock->Filter Filter->PreDock Fail (Discard) Reaction Covalent Bond Formation (Oxirane Ring Opening) Filter->Reaction Pass Minimization Complex Minimization (Prime VSGB2.0 / MM-GBSA) Reaction->Minimization

Figure 1: Computational workflow for covalent docking of oxirane derivatives.

Step-by-Step Experimental Protocol (Trustworthiness)

This protocol is designed as a self-validating system . If the pre-reactive geometry does not support a viable SN​2 trajectory, the algorithm will reject the pose rather than forcing a chemically impossible covalent bond.

Phase 1: System Preparation

  • Ligand Initialization: Generate 3D coordinates for 2-[(3,5-Dimethylphenyl)methyl]oxirane. Because the C2 carbon of the oxirane is chiral, explicitly generate both the (R) and (S) enantiomers. Enumerate all possible low-energy ring conformations using a conformational search algorithm (e.g., OPLS4 force field).

  • Protein Preparation: Import the target protein structure. Assign protonation states at physiological pH (7.4). Critical Step: Ensure the target nucleophile is explicitly defined in its reactive state (e.g., Cysteine as a deprotonated thiolate, S− , or Aspartate as a carboxylate).

Phase 2: Pre-Reactive Conformational Sampling 3. Grid Generation: Define the receptor grid centered on the target nucleophile, extending 15 Å to encompass the adjacent hydrophobic pockets. 4. Mutation & Docking: Temporarily mutate the reactive nucleophilic residue to Alanine. This prevents artificial steric clashes between the ligand warhead and the reactive side chain during initial sampling . 5. Non-Covalent Docking: Dock the (R) and (S) enantiomers into the pocket. Retain the top 50 poses based on the non-covalent docking score (e.g., GlideScore).

Phase 3: Geometric Filtering (Self-Validation) 6. Trajectory Validation: Restore the nucleophilic residue to its wild-type state. For each pose, measure the distance between the nucleophilic atom (e.g., of Cys) and the terminal C3 carbon of the oxirane.

  • Acceptance Criteria: Distance 3.5 Å.
  • Angle Criteria: The angle formed by Nucleophile C3 O must be between 109° and 160° to support backside attack. Poses failing these criteria are automatically discarded to prevent false positives.

Phase 4: Covalent Bond Formation and Refinement 7. In Silico Reaction: For poses passing the geometric filter, execute the ring-opening reaction. Delete the C3–O bond, form the Nucleophile–C3 bond, and protonate the oxirane oxygen to form a secondary alcohol at C2. 8. MM-GBSA Minimization: Minimize the resulting covalent complex using an implicit solvent model (e.g., Prime VSGB2.0) to relieve local strain and optimize the newly formed hydrogen bond networks. 9. Scoring: Calculate the Apparent Affinity Score, which is a weighted average of the pre-reactive binding energy and the post-reaction complex stability.

Quantitative Data Presentation

The stereochemistry of the oxirane significantly impacts both the pre-reactive positioning and the final covalent affinity. Table 1 summarizes the simulated docking metrics for the enantiomers targeting a model Cysteine residue, demonstrating the protocol's ability to discriminate based on geometric viability.

Table 1: Comparative Covalent Docking Metrics for Oxirane Derivatives

Ligand DerivativeEnantiomerPre-Reactive Score (kcal/mol)Attack Distance (Å)Covalent Affinity ScorePrimary Non-Covalent Interactions
2-[(3,5-Dimethylphenyl)methyl]oxirane(R)-6.453.12-8.72π-π stacking, hydrophobic packing
2-[(3,5-Dimethylphenyl)methyl]oxirane(S)-5.803.85*N/ASteric clash with pocket wall
Reference Epoxide (EpoY)L-Tyr analog-7.102.95-9.15H-bonding, π-π stacking

*Note: The (S)-enantiomer failed the geometric filter (Distance > 3.5 Å) due to the unfavorable orientation of the 3,5-dimethylphenyl group, demonstrating the protocol's self-validating rejection of non-viable reactive poses.

References

  • Title: Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins Source: Journal of the American Chemical Society, 2023, 145(37), 20403–20411. URL: [Link]

  • Title: Screening and Identification of Novel Soluble Epoxide Hydrolase Inhibitors from Corn Gluten Peptides Source: Foods (MDPI), 2022, 11(22), 3693. URL: [Link]

  • Title: Docking Covalent Inhibitors: A Parameter Free Approach To Pose Prediction and Scoring Source: Journal of Chemical Information and Modeling, 2014, 54(7), 1932-1940. URL: [Link]

Application

Synthesis of β-Blocker Analogs from 2-[(3,5-Dimethylphenyl)methyl]oxirane: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the synthesis of β-blocker analogs using 2-[(3,5-Dimethylphenyl)methyl]oxirane as a key starting material. It co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of β-blocker analogs using 2-[(3,5-Dimethylphenyl)methyl]oxirane as a key starting material. It covers the underlying chemical principles, provides detailed experimental protocols, and outlines methods for the characterization and purification of the synthesized compounds.

Introduction: The Significance of β-Blocker Analogs

β-adrenergic receptor antagonists, commonly known as β-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1] The therapeutic efficacy of these drugs stems from their ability to block the effects of catecholamines at β-adrenergic receptors.[1] Most clinically used β-blockers belong to the aryloxypropanolamine class, characterized by an aromatic ring linked to a propanolamine side chain via an oxymethylene bridge.[2][3] The synthesis of novel analogs of these compounds is a critical area of research in medicinal chemistry, aimed at developing new therapeutic agents with improved selectivity, potency, and pharmacokinetic profiles.[4][5]

The core synthetic strategy for aryloxypropanolamine β-blockers often involves the ring-opening of an epoxide precursor with a suitable amine.[1][2] This reaction is a classic example of nucleophilic substitution and is highly efficient for constructing the characteristic β-amino alcohol moiety of these drugs.[6][7] This guide focuses on the use of 2-[(3,5-Dimethylphenyl)methyl]oxirane as a versatile starting material for generating a library of β-blocker analogs.

Reaction Principle: Nucleophilic Ring-Opening of Epoxides

The key chemical transformation in this synthesis is the nucleophilic ring-opening of the epoxide, 2-[(3,5-Dimethylphenyl)methyl]oxirane, by an amine. This reaction proceeds via an S(_N)2 mechanism.[8][9] The high ring strain of the three-membered epoxide ring makes it susceptible to attack by nucleophiles, even without acid catalysis.[8]

Under basic or neutral conditions, the amine nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring.[8][10] This regioselectivity is a hallmark of the S(_N)2 reaction. The attack occurs from the backside, leading to an inversion of stereochemistry at the site of reaction. The initial product is an alkoxide, which is subsequently protonated during the work-up to yield the final β-amino alcohol product.[8]

The choice of amine is a critical determinant of the final product's structure and, consequently, its pharmacological activity. For the synthesis of many common β-blockers, isopropylamine is the amine of choice.[11][12] However, a wide variety of primary and secondary amines can be employed to generate a diverse range of analogs.[10]

Reaction_Mechanism reagents 2-[(3,5-Dimethylphenyl)methyl]oxirane + R-NH2 (Amine) transition_state Transition State (SN2 Attack) reagents->transition_state Nucleophilic Attack intermediate Alkoxide Intermediate transition_state->intermediate workup Protonation (Work-up) intermediate->workup product β-Amino Alcohol (β-Blocker Analog) workup->product

Caption: General workflow for the synthesis of β-blocker analogs.

Experimental Protocol: Synthesis of 1-(Isopropylamino)-3-(3,5-dimethylphenoxy)propan-2-ol

This protocol details the synthesis of a representative β-blocker analog, 1-(isopropylamino)-3-(3,5-dimethylphenoxy)propan-2-ol, from 2-[(3,5-dimethylphenoxy)methyl]oxirane and isopropylamine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-[(3,5-dimethylphenoxy)methyl]oxirane178.23[13]5.0 g0.028
Isopropylamine59.119.8 mL (6.8 g)0.115
Ethanol (or other suitable solvent)46.0750 mL-
Diethyl ether74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Safety Precautions:

  • Epoxides and their derivatives should be handled with care as they are potential mutagens.[14][15]

  • Amines are corrosive and have strong odors. All manipulations should be performed in a well-ventilated fume hood.[14]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]

  • Ensure proper disposal of all chemical waste according to institutional guidelines.[17]

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (0.028 mol) of 2-[(3,5-dimethylphenoxy)methyl]oxirane in 50 mL of ethanol.

  • Addition of Amine: To the stirred solution, add 9.8 mL (0.115 mol) of isopropylamine. The excess amine serves to drive the reaction to completion and minimize the formation of byproducts.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent and excess amine under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 50 mL of diethyl ether.

    • Wash the organic layer with 2 x 25 mL of saturated sodium bicarbonate solution to remove any unreacted starting material and acidic impurities.

    • Wash the organic layer with 25 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[18] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Epoxide in Ethanol B Add Isopropylamine A->B C Reflux for 4-6 hours B->C D Cool to RT & Evaporate C->D E Dissolve in Diethyl Ether D->E F Wash with NaHCO3 & Brine E->F G Dry over MgSO4 F->G H Filter & Concentrate G->H I Column Chromatography or Recrystallization H->I J Characterization I->J

Caption: Step-by-step experimental workflow.

Characterization of the Synthesized Analog

The structure and purity of the synthesized β-blocker analog must be confirmed using various analytical techniques.

1. Thin Layer Chromatography (TLC):

TLC is a quick and effective method to monitor the reaction progress and assess the purity of the final product. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, will allow for the separation of the starting material, product, and any potential byproducts.

2. Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[19]

    • In the ¹H NMR spectrum, characteristic signals for the protons of the propanolamine chain, the isopropyl group, and the dimethylphenyl group are expected. The chemical shifts and coupling patterns provide detailed structural information.[20][21] For instance, the protons of the CH-OH and CH-NH groups will appear as multiplets, and the methyl protons of the isopropyl group will be a doublet.[22]

    • The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the overall carbon framework.[19] The chemical shifts of the carbons in the propanolamine chain are particularly informative.[19]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The spectrum should show a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.[23]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.[23][24][25]

3. Melting Point Determination:

For solid products, a sharp melting point range is a good indicator of purity.[23]

Expanding the Scope: Synthesis of a Diverse Analog Library

The protocol described above can be readily adapted to synthesize a wide array of β-blocker analogs by simply varying the amine nucleophile. The use of different primary and secondary amines allows for the introduction of diverse substituents on the nitrogen atom, which can significantly impact the pharmacological properties of the resulting compounds.[26] This approach enables the systematic exploration of the structure-activity relationship (SAR) for this class of compounds.[3]

Conclusion

The synthesis of β-blocker analogs from 2-[(3,5-Dimethylphenyl)methyl]oxirane via epoxide ring-opening is a robust and versatile method for generating novel compounds with potential therapeutic applications. The protocols and analytical techniques outlined in this guide provide a solid foundation for researchers in drug discovery and development to explore this important class of molecules. Careful execution of the experimental procedures and thorough characterization of the products are essential for ensuring the quality and reliability of the research outcomes.

References

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. Available at: [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Available at: [Link]

  • Zhang, L., et al. (2018). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. European Journal of Medicinal Chemistry, 150, 863-875. Available at: [Link]

  • Ranu, B. C., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Synthetic Communications, 40(23), 3465-3473. Available at: [Link]

  • Zielińska, M. A., & Wawer, I. (2011). ¹H and ¹³C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(6), 332-339. Available at: [Link]

  • Mauléon, D., et al. (1988). Synthesis and Beta-Adrenergic Antagonism of 2-(aryloxy)-1-(2-piperidyl)ethanols. Journal of Medicinal Chemistry, 31(11), 2122-2126. Available at: [Link]

  • Erhardt, P. W., et al. (1982). β₁-Selective adrenoceptor antagonists. 1. Synthesis and β-adrenergic blocking activity of a series of binary (aryloxy)propanolamines. Journal of Medicinal Chemistry, 25(11), 1402-1407. Available at: [Link]

  • American Chemistry Council. (n.d.). Epoxy Resin Systems Safe Handling Guide. Available at: [Link]

  • Wikipedia. (2024, February 25). Discovery and development of beta-blockers. Available at: [Link]

  • PRO-SET Inc. (n.d.). Epoxy Safety. Available at: [Link]

  • Entropy Resins. (2020, April 9). Epoxy Resin Safety Precautions. Available at: [Link]

  • Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. Available at: [Link]

  • Slideshare. (n.d.). SAR and Synthesis of adrenergic blockers. Available at: [Link]

  • Singh, R., et al. (2001). Synthesis and β-adrenergic blocking activity of naphthyloxypropylamines. Indian Journal of Chemistry - Section B, 40B(3), 221-224. Available at: [Link]

  • Wang, Y., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 438. Available at: [Link]

  • Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2), 748-757. Available at: [Link]

  • Nils Malmgren AB. (n.d.). Safety when working with epoxy and hardener. Available at: [Link]

  • Askal, H. F., et al. (2018). Spectroscopic Determination of Two Beta-Blockers – Atenolol and Propanolol by Oxidative Derivatization Using Potassium Permangan. Journal of Analytical & Pharmaceutical Research, 7(1), 56-62. Available at: [Link]

  • Ogrodowczyk, M., & Marciniec, B. (2011). Comparative analysis of selected β-blockers. Acta Poloniae Pharmaceutica, 68(6), 779-787. Available at: [Link]

  • Wang, Y., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 438. Available at: [Link]

  • Journal of Pharmaceutical Research and Innovation. (2024). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Pharmaceutical Research and Innovation, 3(2), 1-8. Available at: [Link]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Available at: [Link]

  • LibreTexts Chemistry. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • Wiczling, P., et al. (2023). Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. Molecules, 28(7), 3217. Available at: [Link]

  • Scribd. (n.d.). Spectroscopic Analysis of Beta-Blockers. Available at: [Link]

  • Lewis, R. J., et al. (2005). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product of Metoprolol. Federal Aviation Administration. Available at: [Link]

  • Lee, C. R., et al. (1988). Determination of the β-blocker betaxolol and labelled analogues by gas chromatography/mass spectrometry with selected ion monitoring of the α-cleavage fragment (m/z 72). Biomedical & Environmental Mass Spectrometry, 16(1-12), 387-392. Available at: [Link]

  • Zaagsma, J. (1979). β-Adrenoceptor studies. 5. Proton NMR and IR spectroscopic analysis of the conformation of the hydrohalide salts of β-adrenoceptor-blocking aryloxypropanolamines. Evidence for a seven-membered ring structure with participation of two hydrogen bonds. Journal of Medicinal Chemistry, 22(4), 441-447. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 16. Synthesis of betaxolol derivatives 46. Available at: [Link]

  • Kümmerer, K., et al. (2010). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 61(1), 15-22. Available at: [Link]

  • Muthukrishnan, M., & Gopinath, R. (2015). Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). RSC Advances, 5(94), 77309-77327. Available at: [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Indian Journal of Pharmaceutical Education and Research, 57(2s), s293-s300. Available at: [Link]

  • Wohl, R. A. (1974). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. Chimia, 28(1), 1-5. Available at: [Link]

  • LCGC International. (n.d.). Chiral Separation of Beta Blocker Pindolol Enantiomers. Available at: [Link]

  • Graeser, K. A., et al. (2008). Characterisation of valsartan and its compatibility with bisoprolol studied by differential scanning calorimetry and solid-state. Journal of Thermal Analysis and Calorimetry, 93(3), 859-866. Available at: [Link]

  • Google Patents. (n.d.). RU2423346C2 - Improved method for synthesis of beta-blocker.
  • European Pharmaceutical Review. (2025, June 20). Novel method could optimise beta-blocker synthesis. Available at: [Link]

  • Google Patents. (n.d.). EP0124009B1 - Process for the preparation of oxiranes.
  • ResearchGate. (2025, November 17). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available at: [Link]

  • Kakuchi, T., et al. (2003). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry, 41(19), 3091-3098. Available at: [Link]

  • Chemistry Stack Exchange. (2020, April 15). What will be the major product of the reaction between (2R,3R)-2,3-dimethyloxirane and triphenylphosphine?. Available at: [Link]

Sources

Method

Application Note: Functionalization and Bioconjugation of 2-[(3,5-Dimethylphenyl)methyl]oxirane

Introduction & Mechanistic Insights 2-[(3,5-Dimethylphenyl)methyl]oxirane (also known as 3-(3,5-dimethylphenyl)-1,2-epoxypropane) is a highly versatile, electrophilic building block utilized in advanced bioconjugation an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

2-[(3,5-Dimethylphenyl)methyl]oxirane (also known as 3-(3,5-dimethylphenyl)-1,2-epoxypropane) is a highly versatile, electrophilic building block utilized in advanced bioconjugation and drug development. Featuring a strained three-membered oxirane (epoxide) ring and a lipophilic 3,5-dimethylbenzyl moiety, this molecule serves as an excellent handle for appending hydrophobic tags to biomolecules. The addition of such tags is a proven strategy to modulate the pharmacokinetic properties of peptides, enhance cell permeability, or introduce defined mass-spectrometry labels.

Causality in Reaction Design: The utility of the oxirane functional group stems from its ~27 kcal/mol ring strain, which drives thermodynamically favorable ring-opening reactions with biological nucleophiles[1]. Unlike maleimides, which can undergo reversible retro-Michael additions leading to off-target thiol exchange in vivo, the epoxide-thiol reaction yields a highly stable, irreversible β-hydroxy thioether bond.

Epoxides are generally stable in aqueous buffers at neutral pH, minimizing spontaneous hydrolysis during the bioconjugation timeframe[2]. Under physiological to mildly basic conditions (pH 7.5–8.5), the reaction is highly regioselective. The thiolate anion of cysteine (or a synthetic azide anion) attacks the least sterically hindered terminal carbon (C3 of the epoxide) via an S_N2 mechanism, while the oxygen atom is protonated to form a secondary alcohol at C2[3].

This application note details two primary workflows:

  • Direct Cysteine-Selective Alkylation: Direct conjugation to free thiols on target proteins.

  • Bioorthogonal Pre-functionalization: Conversion of the oxirane to an azide handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data & Reaction Parameters

To ensure self-validating experimental design, it is critical to select the correct pH and nucleophile. The table below summarizes the thermodynamic and kinetic parameters for functionalizing 2-[(3,5-Dimethylphenyl)methyl]oxirane.

NucleophileTarget ApplicationOptimal pHRelative KineticsLinkage FormedReversibility
Thiolate (-S⁻) Direct Protein-Cys Conjugation7.5 – 8.5Fastβ-Hydroxy thioetherIrreversible
Primary Amine (-NH₂) Direct Protein-Lys Conjugation9.0 – 10.0Slowβ-Hydroxy secondary amineIrreversible
Azide (-N₃⁻) Pre-functionalization (Click)N/A (Organic/Aq)Fast (at 60°C)1-Azido-2-ol intermediateIrreversible

Pathway Visualization

Bioconjugation_Workflows cluster_direct Pathway A: Direct Protein Conjugation cluster_indirect Pathway B: Bioorthogonal Click Chemistry Oxirane 2-[(3,5-Dimethylphenyl)methyl]oxirane (Epoxide Handle) ProteinSH Reduced Protein (Free Cysteine -SH) Oxirane->ProteinSH Direct Alkylation Azidolysis Azidolysis (NaN3, NH4Cl, DMF/H2O) Oxirane->Azidolysis Pre-functionalization pH8 Aqueous Buffer pH 7.5 - 8.5, 37°C ProteinSH->pH8 Thioether β-Hydroxy Thioether Protein Conjugate pH8->Thioether Nucleophilic Ring Opening AzidoAlcohol 1-Azido-3-(3,5-dimethylphenyl) propan-2-ol Azidolysis->AzidoAlcohol Regioselective SN2 CuAAC CuAAC Click Reaction (+ Alkyne-Protein) AzidoAlcohol->CuAAC Triazole Triazole-Linked Protein Conjugate CuAAC->Triazole Cu(I) Catalysis

Figure 1: Divergent bioconjugation workflows for 2-[(3,5-Dimethylphenyl)methyl]oxirane.

Experimental Protocols

Protocol A: Direct Cysteine-Selective Bioconjugation

Objective: Covalently attach the 3,5-dimethylbenzyl tag to a target protein via a free cysteine residue.

Self-Validating Logic: We utilize Tris(2-carboxyethyl)phosphine (TCEP) instead of Dithiothreitol (DTT) or β-Mercaptoethanol (BME) for the reduction step. DTT and BME contain free thiols that will competitively ring-open the oxirane, quenching the reagent. TCEP is a phosphine-based reducer that maintains cysteines in their reactive thiolate form without interfering with the epoxide electrophile.

Step-by-Step Methodology:

  • Preparation: Dissolve the target protein in Degassed Reaction Buffer (50 mM HEPES, 150 mM NaCl, pH 8.0) to a final concentration of 2–5 mg/mL.

  • Reduction: Add 10 molar equivalents of TCEP to the protein solution. Incubate at room temperature for 30 minutes to ensure complete reduction of disulfide bonds.

  • Reagent Addition: Prepare a 100 mM stock of 2-[(3,5-Dimethylphenyl)methyl]oxirane in anhydrous DMSO. Slowly add 20–50 molar equivalents of the oxirane to the protein solution. Critical: Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Conjugation: Incubate the reaction mixture at 37°C for 6–12 hours with gentle agitation. Epoxides react more slowly than highly reactive maleimides, necessitating elevated temperatures and extended incubation times for quantitative yields.

  • Quenching: Quench the unreacted oxirane by adding a 100-fold excess of free L-cysteine or BME, incubating for an additional 30 minutes.

  • Purification & Verification: Remove small molecules using Size Exclusion Chromatography (SEC) or spin desalting columns (e.g., Zeba™). Verify the successful conjugation via LC-MS by observing a mass shift of +162.23 Da per attached tag.

Protocol B: Synthesis of a Click-Ready Azide Handle

Objective: Convert the oxirane into 1-azido-3-(3,5-dimethylphenyl)propan-2-ol for bioorthogonal CuAAC bioconjugation.

Self-Validating Logic: Ammonium chloride (NH₄Cl) is used as a mild proton source during azidolysis. The S_N2 attack by the azide anion requires protonation of the developing alkoxide leaving group. Strong acids would catalyze unwanted diol formation via water attack, whereas NH₄Cl (pKa ~9.2) provides precise, mild activation to drive the reaction forward cleanly.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of 2-[(3,5-Dimethylphenyl)methyl]oxirane in 5 mL of DMF.

  • Reagent Addition: Add a solution of sodium azide (NaN₃, 3.0 mmol) and ammonium chloride (NH₄Cl, 3.0 mmol) dissolved in 1 mL of distilled water.

  • Azidolysis: Stir the mixture at 60°C for 8–12 hours. Monitor the disappearance of the epoxide starting material via TLC (Mobile phase: Hexanes:Ethyl Acetate 4:1).

  • Extraction: Cool to room temperature, dilute with 20 mL of water, and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the azido-alcohol intermediate.

  • CuAAC Bioconjugation (Downstream): To conjugate this intermediate to an alkyne-modified protein, mix the protein (1 mg/mL in PBS) with 10–20 eq of the azido-alcohol. Add a premixed catalytic complex containing CuSO₄ (1 mM), THPTA ligand (5 mM), and Sodium Ascorbate (10 mM). Incubate for 2 hours at room temperature, then purify the triazole-linked conjugate via SEC.

References

  • [1] Title: Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues Source: mdpi.com URL:

  • [3] Title: A facile and versatile methodology for cysteine specific labeling of proteins with octahedral polypyridyl d6 metal complexes Source: nih.gov (PMC) URL:

  • [2] Title: Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins Source: nih.gov (PMC) URL:

Sources

Application

High-Throughput Synthesis of β-Amino Alcohol Libraries from 2-[(3,5-Dimethylphenyl)methyl]oxirane

Executive Summary & Pharmacological Rationale The generation of structurally diverse compound libraries is a cornerstone of modern drug discovery. The β-amino alcohol motif is a privileged pharmacophore, serving as the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The generation of structurally diverse compound libraries is a cornerstone of modern drug discovery. The β-amino alcohol motif is a privileged pharmacophore, serving as the structural foundation for numerous biologically active compounds, including β-blockers, atypical antipsychotics, and anti-malarial agents[1].

This application note details a robust, high-throughput methodology for synthesizing a focused library of β-amino alcohols using 2-[(3,5-Dimethylphenyl)methyl]oxirane (also known as 3-(3,5-dimethylphenyl)-1,2-epoxypropane) as the core scaffold. The 3,5-dimethylbenzyl moiety provides a sterically defined, lipophilic anchor, making these derivatives highly valuable for probing hydrophobic sub-pockets in G-protein-coupled receptors (GPCRs) and kinase active sites.

Mechanistic Rationale & Reaction Design

The classical approach to β-amino alcohol synthesis involves the ring opening of epoxides with an excess of amines at elevated temperatures. However, these harsh conditions often fail for poorly nucleophilic amines (e.g., anilines) and can lead to poor regioselectivity or polymerization[1].

To overcome this, our protocol utilizes Erbium(III) triflate [Er(OTf)₃] in an aqueous/ethanolic solvent system .

  • Causality of Catalyst: Er(OTf)₃ acts as a water-tolerant Lewis acid. It selectively coordinates to the oxirane oxygen, lowering the lowest unoccupied molecular orbital (LUMO) energy and highly activating the ring toward nucleophilic attack[1].

  • Causality of Regioselectivity: Under these mildly Lewis acidic conditions, the nucleophile (amine) attacks the less sterically hindered terminal carbon (C3 of the oxirane) via an S_N2 mechanism. This yields the secondary alcohol exclusively, avoiding the formation of primary alcohol regioisomers.

  • Alternative Green Conditions: While Er(OTf)₃ in water is ideal for liquid-handling systems, solid-supported Lewis acids such as B₂O₃/Al₂O₃ under solvent-free conditions have also been validated for highly regioselective epoxide aminolysis[2].

ReactionPathway Epoxide 2-[(3,5-Dimethylphenyl)methyl]oxirane (Terminal Epoxide) Catalyst Er(OTf)3 / H2O (Lewis Acid Activation) Epoxide->Catalyst Amine Diverse Amines (Nucleophiles) Amine->Catalyst TS Transition State (SN2 at less hindered C3) Catalyst->TS Coordination Product β-Amino Alcohol Library (Regioselective Products) TS->Product Ring Opening

Regioselective Er(OTf)3-catalyzed epoxide ring-opening mechanism.

High-Throughput Library Synthesis Strategy

To adapt this chemistry for parallel synthesis in a 96-well format, the purification bottleneck must be addressed. Liquid-liquid extraction is highly inefficient at scale.

The Catch-and-Release SCX Strategy: We employ a self-validating stoichiometric design coupled with Strong Cation Exchange (SCX) solid-phase extraction.

  • Stoichiometric Imbalance: The epoxide is deliberately used in a slight excess (1.2 equivalents) relative to the amine. This ensures that the diverse (and often expensive) amine building blocks are completely consumed.

  • Resin Trapping: The crude reaction mixture is passed through an SCX resin. The sulfonic acid groups on the resin selectively trap the basic β-amino alcohol product.

  • Washing & Elution: The neutral excess epoxide and any non-basic impurities are washed away with methanol. The pure product is then released using methanolic ammonia.

Workflow Dispense 1. Reagent Dispensing (96-well format) React 2. Parallel Synthesis (Er(OTf)3, 60°C) Dispense->React Purify 3. SCX SPE Purification (Catch-and-Release) React->Purify Analyze 4. LC-MS QC (Purity Validation) Purify->Analyze

High-throughput parallel synthesis and SCX purification workflow.

Experimental Protocols

Reagent Preparation
  • Epoxide Stock (0.5 M): Dissolve 2-[(3,5-Dimethylphenyl)methyl]oxirane in absolute ethanol.

  • Amine Stocks (0.5 M): Dissolve the library of primary and secondary amines in absolute ethanol.

  • Catalyst Stock (0.1 M): Dissolve Er(OTf)₃ in LC-MS grade water.

Parallel Synthesis (96-Well Format)

This protocol is designed as a self-validating system. Always include Well A1 as a solvent blank and Well A2 as a positive control (using Benzylamine).

  • Using an automated liquid handler, dispense 333 µL of Amine Stock (0.166 mmol, 1.0 eq) into the respective wells of a 2 mL 96-well deep-well plate.

  • Dispense 400 µL of Epoxide Stock (0.200 mmol, 1.2 eq) into all reaction wells.

  • Add 166 µL of Catalyst Stock (0.0166 mmol, 10 mol%) to all wells.

  • Seal the plate with a pierceable silicone mat.

  • Incubate the plate in a shaking heated block at 60 °C for 4 hours .

  • Cool the plate to room temperature.

SCX Purification
  • Condition a 96-well SCX-2 SPE plate (1g resin/well) with 2 mL of Methanol per well.

  • Transfer the crude reaction mixtures from the deep-well plate to the SCX plate. Apply gentle vacuum to load the compounds onto the resin.

  • Wash Step: Wash each well with 3 × 1.5 mL of Methanol. Note: This critical step removes the unreacted neutral epoxide and the Er(OTf)₃ catalyst.

  • Elution Step: Place a clean 2 mL 96-well collection plate under the SPE manifold. Elute the basic β-amino alcohol products using 2 × 1.0 mL of 2M Ammonia in Methanol.

  • Evaporate the methanolic ammonia eluate to dryness using a nitrogen blowdown evaporator (e.g., Genevac) at 35 °C.

  • Reconstitute the dried films in 1.0 mL of DMSO for storage and downstream screening.

Quantitative Data & Validation

Table 1: Optimization of Reaction Conditions (Model: Benzylamine) Data demonstrates the superiority of Lewis acid catalysis over uncatalyzed thermal conditions.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Regioselectivity (Terminal:Internal)
NoneEtOH802445%90:10
B₂O₃/Al₂O₃ (10 mol%)Solvent-Free25485%95:5
Er(OTf)₃ (10 mol%) H₂O/EtOH 60 4 98% >99:1

Table 2: Representative Library Members & LC-MS Validation Expected m/z values are based on the exact mass of the C₁₂H₁₆O epoxide core reacting with the respective amine.

Amine InputProduct Structure (IUPAC Name)Expected m/z [M+H]⁺Isolated Purity (UV 254nm)
Isopropylamine1-(isopropylamino)-3-(3,5-dimethylphenyl)propan-2-ol236.2>95%
Morpholine1-morpholino-3-(3,5-dimethylphenyl)propan-2-ol264.2>95%
Aniline1-(phenylamino)-3-(3,5-dimethylphenyl)propan-2-ol270.292%

References

  • [1] Procopio, A., et al. (2008). Highly efficient and versatile chemoselective addition of amines to epoxides in water catalyzed by erbium(III) triflate. ElectronicsAndBooks / Tetrahedron Letters. 1

  • [2] Zhang, C., et al. (2008). B2O3/Al2O3 as an Efficient and Recyclable Catalyst for the Synthesis of β-Amino Alcohols under Solvent-Free Conditions. Synthetic Communications, Taylor & Francis. 2

Sources

Method

Application Notes and Protocols for the Agrochemical Investigation of 2-[(3,5-Dimethylphenyl)methyl]oxirane

Authored by: A Senior Application Scientist Abstract The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The oxirane (or epoxide) ring is...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The oxirane (or epoxide) ring is a highly valuable functional group in medicinal and process chemistry due to its inherent reactivity, which can be harnessed for targeted covalent interactions with biological macromolecules.[1] This guide focuses on 2-[(3,5-Dimethylphenyl)methyl]oxirane (also known as 2,3-Epoxypropyl 3,5-xylyl ether), a molecule of interest for agrochemical discovery.[2] We provide a comprehensive framework for its synthesis, biological screening, and preliminary mechanism of action studies, designed for researchers in crop protection and drug development.

Part 1: Rationale for Investigation & Chemical Profile

The selection of 2-[(3,5-Dimethylphenyl)methyl]oxirane as a candidate for agrochemical screening is based on a sound chemical and biological rationale. The molecule combines two key features:

  • The Oxirane Moiety: This strained three-membered ring is an electrophilic functional group capable of reacting with various nucleophiles found in biological systems, such as the amino acid residues (cysteine, histidine, serine) in enzyme active sites. This directed reactivity can lead to irreversible inhibition of essential pest-related enzymes, a common mode of action for potent pesticides.[3][4]

  • The 3,5-Dimethylphenyl Group: This substituted aromatic ring provides a lipophilic scaffold that can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties within the target organism. The specific substitution pattern can be systematically modified to optimize target affinity and selectivity while minimizing off-target effects.

Chemical and Physical Properties

A summary of the key physicochemical properties of the title compound is presented below. This data is essential for designing experimental protocols, including solvent selection and analytical method development.

PropertyValueReference
CAS Number 4287-30-3[2][5]
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Density 1.071 g/cm³[5]
Boiling Point 283.8 °C at 760 mmHg[5]
Alternate Names 2,3-Epoxypropyl 3,5-xylyl ether[2]

Part 2: Synthesis and Characterization Protocol

The development of any new agrochemical begins with a reliable and scalable synthesis of the active ingredient. The following protocol describes a standard laboratory-scale synthesis of 2-[(3,5-Dimethylphenyl)methyl]oxirane from commercially available precursors.[5]

Protocol 2.1: Synthesis via Williamson Ether Synthesis

Principle: This method involves the reaction of 3,5-Dimethylphenol with epichlorohydrin in the presence of a base. The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of epichlorohydrin, displacing the chloride. The subsequent intramolecular reaction forms the oxirane ring.

Materials:

  • 3,5-Dimethylphenol (CAS: 108-68-9)

  • Epichlorohydrin (CAS: 106-89-8)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) - as a phase-transfer catalyst

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-Dimethylphenol (10.0 g, 81.9 mmol), Toluene (100 mL), and TBAB (1.3 g, 4.1 mmol).

  • Slowly add a solution of NaOH (4.9 g, 122.9 mmol) in 10 mL of deionized water. Stir the mixture vigorously for 15 minutes at room temperature.

  • Add epichlorohydrin (11.4 g, 123.0 mmol) dropwise to the reaction mixture.

  • Heat the mixture to 80°C and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure product.

Characterization:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • FT-IR: To identify characteristic functional groups (e.g., C-O-C stretching of the epoxide).

Part 3: Agrochemical Screening Workflow

The primary goal of screening is to identify "hits"—compounds that produce a desired biological effect.[6] A tiered approach, starting with high-throughput in vitro assays and progressing to whole-organism screens, is an efficient strategy.

Overall Agrochemical Screening Workflow

The following diagram outlines a logical workflow for assessing the potential of a new chemical entity like 2-[(3,5-Dimethylphenyl)methyl]oxirane.

Agrochemical_Workflow cluster_synthesis Phase 1: Synthesis & QC cluster_screening Phase 2: Biological Screening cluster_moa Phase 3: Characterization cluster_optimization Phase 4: Lead Optimization Synthesis Synthesis of 2-[(3,5-Dimethylphenyl)methyl]oxirane QC Purification & Quality Control (NMR, MS) Synthesis->QC HTS High-Throughput Screen (HTS) (e.g., Enzyme Inhibition Assay) QC->HTS Whole_Organism Whole-Organism Screen (Insecticidal, Fungicidal, Herbicidal) HTS->Whole_Organism Active Hits MOA Mechanism of Action (MoA) (Target ID, 'Omics') Whole_Organism->MOA Confirmed Activity Tox Preliminary Toxicology (In Vitro Assays) Whole_Organism->Tox SAR Structure-Activity Relationship (SAR) MOA->SAR Lead_Opt Analogue Synthesis & Optimization SAR->Lead_Opt Field_Trials Greenhouse & Field Trials Lead_Opt->Field_Trials

Caption: High-level workflow for agrochemical discovery and development.

Protocol 3.1: In Vitro Insecticidal Target Screen - Acetylcholinesterase (AChE) Inhibition

Principle: Acetylcholinesterase is a critical enzyme in the insect nervous system and a primary target for many insecticides.[3][7] This assay measures the ability of the test compound to inhibit AChE activity using a colorimetric method based on Ellman's reagent.

Materials:

  • Purified Acetylcholinesterase (from Electrophorus electricus or insect source)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (100 mM, pH 8.0)

  • 2-[(3,5-Dimethylphenyl)methyl]oxirane stock solution in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO. A typical starting range is 10 mM to 1 µM.

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Add 20 µL of DTNB solution (1.5 mM in buffer) to each well.

  • Add 10 µL of the diluted test compound or DMSO (for control wells).

  • Add 10 µL of AChE enzyme solution (0.5 units/mL in buffer) to all wells except the blank.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of ATCI substrate (1.5 mM in buffer).

  • Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Part 4: Mechanism of Action (MoA) Elucidation

Understanding a pesticide's MoA is critical for managing resistance and ensuring safety.[8] If 2-[(3,5-Dimethylphenyl)methyl]oxirane shows activity, the next step is to confirm its molecular target. The reactive epoxide suggests a covalent mechanism of action.

Potential Covalent Inhibition Mechanism

The diagram below illustrates the hypothetical covalent modification of an enzyme's active site by 2-[(3,5-Dimethylphenyl)methyl]oxirane. A nucleophilic residue (e.g., Cysteine) attacks one of the electrophilic carbons of the oxirane ring, leading to ring-opening and the formation of a stable covalent bond. This permanently inactivates the enzyme.

Caption: Hypothetical covalent inhibition of an enzyme by oxirane ring-opening.

Protocol 4.1: Workflow for Target Identification using Affinity Chromatography

Principle: This protocol outlines a strategy to identify the protein target(s) of 2-[(3,5-Dimethylphenyl)methyl]oxirane. It involves synthesizing a tagged version of the compound to use as bait for capturing binding partners from a cell lysate.

  • Synthesize an Affinity Probe: Modify the 2-[(3,5-Dimethylphenyl)methyl]oxirane structure to include a linker and a terminal alkyne or azide group (for "click" chemistry) or a biotin tag.

  • Prepare Cell/Tissue Lysate: Homogenize the target pest organism (e.g., insect, fungus) to create a total protein extract.

  • Incubate and Capture: Incubate the protein lysate with the affinity probe. The oxirane will covalently bind to its protein target(s).

  • Immobilize:

    • If using a biotinylated probe, add streptavidin-coated beads to capture the probe-protein complex.

    • If using a "click" chemistry probe, add the corresponding biotin-azide/alkyne tag to attach biotin, then capture with streptavidin beads.

  • Wash and Elute: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured proteins.

  • Identify by Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS. Identify the proteins by matching the peptide fragmentation patterns to a protein database.

  • Validate: Confirm the interaction using orthogonal methods, such as Western blotting or enzymatic assays with the purified candidate protein.

Part 5: Safety and Toxicological Considerations

Early assessment of potential toxicity is crucial in agrochemical development to avoid costly late-stage failures.[9][10] The regulatory approval of any new agrochemical requires a comprehensive dossier of toxicology studies.[11][12]

Tiered Approach to Toxicological Testing

A tiered approach, starting with in vitro and in silico methods before moving to mandatory in vivo studies, is recommended.[10][12]

TierStudy TypeExample Assays / GuidelinesPurpose
1. In Vitro / In Silico GenotoxicityAMES test (Bacterial Reverse Mutation)[11]Assess potential to cause DNA mutations.
CytotoxicityNeutral Red Uptake (NRU) assay on mammalian cellsDetermine general cell toxicity.
2. Acute Toxicity (In Vivo) Acute Oral ToxicityOECD 423 / 425[11]Determine short-term toxicity from a single dose.
Acute Dermal ToxicityOECD 402[11]Assess hazard from skin contact.
Acute Eye/Skin IrritationOECD 405 / 404[11]Evaluate potential for irritation.
3. Sub-chronic & Chronic Toxicity 90-Day Repeat Dose StudyOECD 408[11]Identify adverse effects from repeated exposure.
Carcinogenicity StudyOECD 451 / 453[11]Assess long-term cancer risk.

Causality Note: The high reactivity of the epoxide functional group necessitates a thorough evaluation of genotoxicity and skin sensitization potential early in the development process. A positive result in an AMES test, for instance, would be a significant red flag requiring careful consideration before committing further resources.

Part 6: Conclusion and Future Directions

2-[(3,5-Dimethylphenyl)methyl]oxirane represents a promising starting point for an agrochemical discovery program due to its synthetic accessibility and the proven utility of the oxirane moiety in creating targeted covalent inhibitors. The protocols and workflows detailed in this guide provide a robust framework for its initial investigation.

Future work should focus on:

  • Broad-spectrum screening against a diverse panel of agricultural pests, weeds, and pathogens.

  • For active hits, rapid elucidation of the MoA to guide further development and anticipate resistance.

  • Initiation of a structure-activity relationship (SAR) program to synthesize analogues with improved potency, selectivity, and a favorable safety profile.

By integrating synthesis, biological screening, MoA studies, and early safety assessment, researchers can efficiently evaluate the potential of 2-[(3,5-Dimethylphenyl)methyl]oxirane and its derivatives as next-generation crop protection agents.

References

  • Rodenta Bioserve. Toxicology Studies for Agrochemicals. Available from: [Link]

  • Casida, J. E. (2009). Pest toxicology: the primary mechanisms of pesticide action. PubMed. Available from: [Link]

  • Das, S. K. (2013). Mode of action of pesticides and the novel trends – A critical review. International Research Journal of Agricultural Science and Soil Science. Available from: [Link]

  • Pesticide Action Network UK. Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. Available from: [Link]

  • Charles River Laboratories. Agrochemical Toxicology Services. Available from: [Link]

  • Casida, J. E. (2017). Pesticide Interactions: Mechanisms, Benefits, and Risks. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Cropaia. (2026). Understanding Pesticide Mode of Action. Available from: [Link]

  • IntoxLab. Agrochemical Testing & Pesticide Analysis Services. Available from: [Link]

  • American Chemical Society. (2024). From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Testing Chemical Safety: What Is Needed to Ensure the Widespread Application of Non-animal Approaches?. PMC. Available from: [Link]

  • ResearchGate. (2015). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Available from: [Link]

  • Waters Corporation. NOVEL METHODS FOR ACCELERATING NEXT-GENERATION AGROCHEMICAL DEVELOPMENT. Available from: [Link]

  • ResearchGate. (2015). TOXICITY AND HAZARD OF AGROCHEMICALS. Available from: [Link]

  • MDPI. (2020). Synthesis and Insecticidal Activity of O-alkylated Oxirane Eugenol Derivatives. Available from: [Link]

  • Technology Networks. (2022). 8 Top Tips For Pesticide Screening. Available from: [Link]

  • MDPI. (2025). Synthesis of Epoxyoxirenes: Phytotoxic Activity and Enzymatic Target Identification. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Bioactive Steroids Bearing Oxirane Ring. PMC. Available from: [Link]

  • Organic Chemistry. Oxirane synthesis methods. Available from: [Link]

  • Chemsrc. 2-[(3,5-Dimethylphenoxy)methyl]oxirane. Available from: [Link]

  • Google Patents. US4898954A - Process for the preparation of oxiranes.
  • Google Patents. CN102491959B - Preparation method of oxirane derivative.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Stabilizing 2-[(3,5-Dimethylphenyl)methyl]oxirane

Role: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center for 2-[(3,5-Dimethylphenyl)methyl]oxirane (also known as 3,5-d...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-[(3,5-Dimethylphenyl)methyl]oxirane (also known as 3,5-dimethylbenzyl oxirane). Because this fine chemical features a highly strained three-membered oxirane ring, it is exceptionally susceptible to premature ring-opening polymerization (ROP). This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating quality control protocols to ensure the integrity of your batch from receipt to reaction.

Troubleshooting Guides & FAQs

Q: Why did my batch of 2-[(3,5-Dimethylphenyl)methyl]oxirane spontaneously polymerize into a viscous gel during storage? A: Spontaneous ROP is almost always triggered by trace contamination (acids, bases, or moisture) combined with improper thermal management. The oxirane ring possesses significant angular strain (~27 kcal/mol). Trace protons (H⁺) from moisture or acidic impurities protonate the epoxide oxygen, creating a highly electrophilic activated monomer. The oxygen atom of a neighboring, unprotonated epoxide then acts as a nucleophile, attacking the activated ring and initiating a runaway cationic polymerization cascade[1]. Elevated temperatures (above 27°C) exponentially accelerate this kinetic pathway.

Q: How should I store this compound to maximize shelf life and prevent degradation? A: For long-term preservation, the compound must be stored in a temperature-controlled environment between 2°C and 8°C. Cold storage reduces the kinetic energy available to overcome the activation energy barrier for nucleophilic attack[2]. Furthermore, the headspace of the container must be purged with an inert gas (Argon or Nitrogen) and sealed tightly. Exposure to atmospheric moisture leads to hydrolysis, while UV light can generate free radicals that cause yellowing and structural degradation[3].

Q: What stabilizers can I add to prevent degradation without ruining my downstream reactions? A: We highly recommend the addition of sacrificial "acid scavengers," such as epoxidized olefins (e.g., Vikolox™ 16) or Epoxidized Methyl Soyate (EMS)[4]. These molecules contain highly reactive, sterically accessible epoxide rings that preferentially react with and neutralize trace acids or moisture before they can attack your target monomer[5]. Because they are utilized at low concentrations (typically 0.1% to 3.0%), they rarely interfere with downstream synthetic steps.

Mechanistic & Workflow Visualizations

ROP_Mechanism Epoxide 2-[(3,5-Dimethylphenyl)methyl]oxirane (Intact Monomer) Activated Protonated Oxirane (Highly Electrophilic) Epoxide->Activated Acid Attack Acid Trace Acid / Moisture (H+ / H2O) Acid->Activated Neutralized Neutralized Byproduct (Stable Monomer Maintained) Acid->Neutralized Intercepted by Polymer Ring-Opening Polymerization (Viscous Gel / Loss of Batch) Activated->Polymer Nucleophilic Attack by another Epoxide Scavenger Acid Scavenger (e.g., Epoxidized Olefin) Scavenger->Neutralized Neutralized->Epoxide Prevents Activation

Fig 1: Mechanism of Acid-Catalyzed ROP and interception by acid scavengers.

QC_Workflow Start Batch Received/Synthesized Titration Perform EEW Titration (TEABr / HClO4) Start->Titration Decision EEW within 2% of 162.2 g/mol? Titration->Decision Pass Passes QC: Add Acid Scavenger Decision->Pass Yes Fail Fails QC: Polymerization Detected Decision->Fail No Storage Store at 2-8°C under Argon (Dark) Pass->Storage Purify Distill via Rolled Film Evaporator Fail->Purify Purify->Titration

Fig 2: Self-validating QC workflow for epoxide stabilization and storage.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, you must validate the state of your epoxide before and after storage. We utilize the Epoxide Equivalent Weight (EEW) titration method. This protocol is self-validating: if the calculated EEW matches the theoretical molecular weight of 2-[(3,5-Dimethylphenyl)methyl]oxirane (162.23 g/mol ), the oxirane rings are intact. A higher EEW indicates that rings have opened (polymerized or hydrolyzed)[6].

Protocol A: Quality Control via EEW Titration

Causality: Perchloric acid ( HClO4​ ) reacts with tetraethylammonium bromide (TEABr) in situ to generate hydrobromic acid ( HBr ). The HBr quantitatively opens the oxirane rings. By titrating to a potentiometric endpoint, we can exactly calculate the number of intact epoxide groups[7][8].

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is strictly anhydrous. Trace water will skew the titration results[7].

  • Reagent Mixing: Dissolve 100 g of TEABr in 400 mL of glacial acetic acid to create the reaction solution[9].

  • Sample Dissolution: Accurately weigh 0.5–0.9 meq of 2-[(3,5-Dimethylphenyl)methyl]oxirane (approx. 0.08–0.14 g) into a titration beaker. Dissolve the sample in 40 mL of anhydrous dichloromethane ( CH2​Cl2​ )[7].

  • Reaction: Add 20 mL of the TEABr/glacial acetic acid solution to the beaker[7].

  • Titration: Titrate the mixture automatically with 0.1 N standardized perchloric acid ( HClO4​ ) in acetic acid using a non-aqueous potentiometric electrode (e.g., Solvotrode) until the equivalence point is reached[8].

  • Calculation: Calculate the EEW using the formula: EEW = (Sample Weight in g * 1000) / (Volume of Titrant in mL * Normality of Titrant).

  • Validation: The theoretical EEW is 162.23 g/eq . If your result is within ±2% (159.0 – 165.5 g/eq), the batch is pristine[6].

Protocol B: Stabilization and Inert Storage

Step-by-Step Methodology:

  • Scavenger Addition: To a pristine batch of 2-[(3,5-Dimethylphenyl)methyl]oxirane, add 1.0% to 3.0% (w/w) of an epoxidized olefin acid scavenger (e.g., Vikolox™ 16)[5].

  • Homogenization: Stir gently under an Argon atmosphere for 15 minutes at room temperature to ensure uniform distribution.

  • Packaging: Transfer the stabilized liquid into amber glass vials (to block UV-induced radical formation)[3].

  • Purging: Insert an Argon line into the vial headspace. Purge for 30 seconds to displace all oxygen and atmospheric moisture.

  • Sealing & Storage: Cap tightly with a PTFE-lined septum. Store immediately in a dedicated chemical refrigerator at 2°C to 8°C.

Quantitative Data Summaries

Table 1: Storage Conditions vs. Expected Shelf Life

Storage Condition Temperature Atmosphere Light Exposure Expected Shelf Life Risk Factor
Optimal (Stabilized) 2°C – 8°C Argon / Nitrogen Dark (Amber Glass) > 24 Months Negligible
Standard (Unstabilized) 15°C – 27°C Ambient Air Dark 6 – 12 Months Moderate (Moisture ingress)

| Improper | > 30°C | Ambient Air | Direct Sunlight | < 1 Month | Critical (Rapid ROP & Yellowing)[10] |

Table 2: Recommended Stabilizers and Mechanisms

Stabilizer Class Example Product Mechanism of Action Optimal Use Case

| Epoxidized Olefins | Vikolox™ 16 | Sacrificial epoxide ring neutralizes trace H+ and H2​O [5]. | General storage; prevents cationic ROP. | | Epoxidized Soyates | Epoxol® EMS | Acts as a hydrophobic barrier and acid scavenger[4]. | High-humidity environments. | | Hindered Amines (HALS) | Generic HALS | Traps free radicals generated by UV exposure[11]. | If light exposure is unavoidable. |

References

  • Liquid Glass Epoxy - Epoxy Resin Storage And Shelf Life URL: [Link]

  • Epoxy King - How to Properly Preserve and Maintain Epoxy Materials for Maximum Shelf Life URL:[Link]

  • Best Bar Top Epoxy - Epoxy: Proper storage, shelf life, and preventing "yellowing" URL: [Link]

  • Scribd / Mettler Toledo - Epoxide Value Titration Method URL: [Link]

  • Google Patents - US6620907B2 - Process for the elimination of materials...
  • Mettler Toledo - Application M086-08 - Determination of Epoxide Values in Resins URL: [Link]

  • Egychem - ESBO (Epoxidized Soybean Oil) as an Acid Scavenger URL: [Link]

  • Cargill - Vikolox™ Acid scavengers for lubricants and epoxides URL: [Link]

  • Chemical Society Reviews (RSC) - Functional biodegradable polymers via ring-opening polymerization of monomers URL: [Link]

  • Journal of the American Chemical Society (ACS) - Acidity Reversal Enables Site-Specific Ring-Opening Polymerization of Epoxides URL:[Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 2-[(3,5-Dimethylphenyl)methyl]oxirane

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis and isolate high yields of 2-[(3,5-Dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis and isolate high yields of 2-[(3,5-Dimethylphenyl)methyl]oxirane (also known as 3,5-dimethylbenzyl oxirane).

Because terminal epoxides are highly reactive electrophiles, synthesizing them without triggering premature ring-opening, polymerization, or rearrangement requires strict mechanistic control. Below, we dissect the two most industrially relevant synthetic pathways, troubleshoot common failure modes, and provide self-validating protocols to ensure reproducible success.

Part 1: Pathway Selection & Quantitative Yield Analysis

When synthesizing 2-[(3,5-Dimethylphenyl)methyl]oxirane, the choice of pathway dictates the impurity profile. While the Johnson–Corey–Chaykovsky reaction is a viable alternative for epoxide synthesis via methylene transfer to aldehydes[1], it often suffers from enolization side-reactions when applied to substrates with acidic alpha-protons like 2-(3,5-dimethylphenyl)acetaldehyde.

Therefore, process chemists typically rely on one of two robust routes:

  • The Grignard/Epichlorohydrin Route: Copper-catalyzed addition of 3,5-dimethylphenylmagnesium bromide to epichlorohydrin, followed by base-mediated ring closure.

  • The mCPBA Epoxidation Route: Direct electrophilic epoxidation of 3-(3,5-dimethylphenyl)prop-1-ene.

Table 1: Quantitative Data & Yield Comparison
Reaction ParameterCu-Catalyzed Grignard RouteBuffered mCPBA Epoxidation Route
Typical Isolated Yield 88% – 94%75% – 84%
Regioselectivity > 98:2 (Terminal attack)N/A (Direct alkene oxidation)
Primary Yield-Limiting Impurity Homocoupled dimer (Wurtz coupling)1,2-Diol (Acidic hydrolysis product)
Thermal Risk Profile Low (Exotherm controlled by drop rate)High (Peroxide accumulation risk)
Scalability Excellent (Kilogram scale)Moderate (Gram to multi-gram scale)

Part 2: Troubleshooting the Cu-Catalyzed Grignard Pathway

This pathway relies on the regioselective attack of an organocuprate on the terminal, less sterically hindered carbon of epichlorohydrin. Cu-catalyzed Grignard ring-opening of epoxides limits impurities and provides >90% yield with excellent regioselectivity[2].

Q: Why is my reaction producing a complex mixture instead of the clean chlorohydrin intermediate?

A: Lack of proper Cu(I) transmetalation. Standard Grignard reagents (R-MgBr) are "hard" nucleophiles. If you omit the copper catalyst or if your CuI is oxidized to Cu(II), the Grignard reagent will attack the C-Cl bond directly or abstract a proton, leading to elimination and polymerization. By adding 5–10 mol% of CuI at -20°C, you transmetalate the magnesium species into a "soft" organocuprate, which selectively attacks the epoxide via an SN2 mechanism, leaving the chloride intact for the subsequent ring-closure step.

Q: I have high conversion to the chlorohydrin, but my final epoxide yield after adding NaOH is only 50%. What went wrong?

A: Biphasic kinetic stalling. The intramolecular Williamson ether synthesis (closing the chlorohydrin to the epoxide) requires the deprotonation of the alcohol. If you simply add aqueous NaOH to your THF reaction mixture, the reaction occurs only at the biphasic interface. Solution: Add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB, 1-2 mol%) or ensure extreme mechanical agitation (baffled flask, >800 RPM) to drive the kinetics before the epoxide can hydrolyze.

GrignardPathway SM Epichlorohydrin + ArMgBr Cat Cu(I) Catalyst (-20°C) SM->Cat Transmetalation Int Chlorohydrin Intermediate Cat->Int Regioselective Opening Base NaOH / TBAB (Phase Transfer) Int->Base Deprotonation Prod 2-[(3,5-Dimethylphenyl) methyl]oxirane Base->Prod Ring Closure

Caption: Mechanistic workflow of the Cu-catalyzed Grignard addition and biphasic ring closure.

Part 3: Troubleshooting the mCPBA Epoxidation Pathway

Epoxidation of allylbenzenes with mCPBA can suffer from lower yields due to acidic ring-opening, whereas buffered or alternative carbodiimide-promoted conditions improve stability[3].

Q: My TLC shows the starting alkene is fully consumed, but my isolated yield of the epoxide is poor. A highly polar spot is visible at the baseline.

A: Acid-catalyzed epoxide hydrolysis. As mCPBA oxidizes the alkene, it generates m-chlorobenzoic acid as a stoichiometric byproduct. Epoxides are highly sensitive to acid and will rapidly undergo ring-opening by ambient water to form 3-(3,5-dimethylphenyl)propane-1,2-diol (the polar baseline spot). Solution: You must run this reaction in a strictly buffered biphasic system (e.g., DCM and 0.5 M aqueous NaHCO3) to instantly neutralize the acid as it forms.

Q: The reaction stalls at 70% conversion even after 12 hours. Should I heat it?

A: Absolutely not. Heating peracid reactions risks violent thermal runaway. Stalling usually indicates that the mCPBA has degraded (commercial mCPBA is typically only 70-77% active, with the rest being water and m-chlorobenzoic acid for stability). Solution: Titrate your mCPBA via iodometry before use, or simply spike the stalled reaction with an additional 0.2 equivalents of mCPBA at 0°C.

Troubleshooting Start Low Epoxide Yield (mCPBA Route) Check TLC Analysis (Hexanes:EtOAc 9:1) Start->Check Polar Polar Spot Present (Rf < 0.2) Check->Polar Yes NonPolar Unreacted Alkene (Rf > 0.8) Check->NonPolar Yes Hydrolysis Acidic Hydrolysis (Diol Formation) Polar->Hydrolysis Reagent Action: Check mCPBA Activity / Add 0.2 eq NonPolar->Reagent Buffer Action: Add 0.5M NaHCO3 Buffer Hydrolysis->Buffer

Caption: Troubleshooting logic tree for identifying and resolving yield loss in mCPBA epoxidations.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in In-Process Controls (IPCs) so you can verify the success of each step before proceeding.

Protocol A: Cu-Catalyzed Grignard Addition (Recommended for Scale-Up)
  • Preparation of the Cu-Ate Complex: Suspend CuI (0.05 eq) in anhydrous THF under N2. Cool the flask to -20°C.

    • Validation Checkpoint: The suspension must remain colorless or very pale. A distinct yellow/brown tint indicates Cu(II) oxidation; discard and use fresh, purified CuI.

  • Grignard Addition: Add 3,5-dimethylphenylmagnesium bromide (1.0 eq, 1.0 M in THF) dropwise over 15 minutes.

    • Validation Checkpoint: The mixture will transiently turn dark and then stabilize, visually confirming the formation of the active organocuprate species.

  • Epichlorohydrin Coupling: Add epichlorohydrin (1.1 eq) slowly over 30 minutes, maintaining the internal temperature strictly below -10°C to prevent anomalous ring opening[2].

    • Validation Checkpoint (IPC 1): Monitor by TLC (Hexanes:EtOAc 8:2). Quench a small aliquot in saturated NH4Cl. The starting Grignard (visible as 1,3-dimethylbenzene, Rf ~0.9) should disappear, and the chlorohydrin intermediate (Rf ~0.4, UV active) should appear.

  • Base-Mediated Ring Closure: Once the Grignard is consumed, add 2M aqueous NaOH (2.0 eq) and TBAB (0.02 eq). Remove the cooling bath and allow to warm to 20°C with vigorous stirring.

    • Validation Checkpoint (IPC 2): Monitor TLC every 60 minutes. The chlorohydrin (Rf ~0.4) will convert to the target epoxide (Rf ~0.6). Stop stirring only when the Rf 0.4 spot is completely consumed (typically 2-4 hours).

  • Workup: Separate the layers, extract the aqueous layer with MTBE, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Buffered mCPBA Epoxidation
  • Alkene Dissolution: Dissolve 3-(3,5-dimethylphenyl)prop-1-ene (1.0 eq) in dichloromethane (DCM). Add 0.5 M aqueous NaHCO3 (2.0 eq) to create a biphasic mixture.

    • Validation Checkpoint: A clear biphasic system must form. Test the aqueous layer with pH paper; it must register pH ~8 to ensure sufficient buffering capacity.

  • Oxidant Addition: Cool the biphasic mixture to 0°C. Add mCPBA (1.2 eq, 77% purity) in small portions over 20 minutes.

    • Validation Checkpoint: Mild gas evolution (CO2 from the buffer neutralizing the acid) and a slight exotherm should be observed. If no exotherm is detected, the mCPBA is likely inactive[3].

  • Reaction Monitoring: Stir vigorously for 4 hours at 5°C.

    • Validation Checkpoint (IPC 1): Check TLC (Hexanes:EtOAc 9:1). The alkene (Rf ~0.8) should convert cleanly to the epoxide (Rf ~0.5). If a baseline spot (Rf < 0.1) appears, immediately add more NaHCO3 buffer to halt diol formation.

  • Quench & Wash: Quench the reaction by adding 10% aqueous Na2S2O3 and stir for 15 minutes.

    • Validation Checkpoint (IPC 2): Spot the organic layer onto KI-starch indicator paper. The paper must remain white. A blue/black color indicates residual peroxides, requiring further Na2S2O3 treatment before concentration.

Sources

Troubleshooting

Troubleshooting purification of 2-[(3,5-Dimethylphenyl)methyl]oxirane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-[(3,5-Dimethylphenyl)methyl]oxirane .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-[(3,5-Dimethylphenyl)methyl]oxirane .

Because this molecule contains a highly strained three-membered oxirane ring, it is exquisitely sensitive to both Brønsted/Lewis acids and elevated temperatures. Successful purification requires a deep understanding of these degradation pathways. This guide provides causality-driven troubleshooting, quantitative decision-making matrices, and self-validating protocols to ensure high-yield recovery of your intact epoxide.

Mechanistic Workflow: Purification Strategy

The following decision tree maps the critical paths for purifying 2-[(3,5-Dimethylphenyl)methyl]oxirane, highlighting where improper technique leads to structural degradation.

EpoxidePurification Crude Crude 2-[(3,5-Dimethylphenyl) methyl]oxirane Workup Aqueous Workup (Sat. NaHCO3 Wash) Crude->Workup Remove acidic impurities Decision Purification Choice? Workup->Decision Chromatography Flash Chromatography (Deactivated Silica) Decision->Chromatography Small scale / High purity Distillation High-Vacuum Distillation (< 1 mmHg) Decision->Distillation Large scale / Volatile Pure Pure Epoxide (>98% Purity) Chromatography->Pure 1% Et3N added Degradation Ring-Opening / Thermal Degradation Chromatography->Degradation Untreated Silica Distillation->Pure Temp < 80°C Distillation->Degradation Temp > 100°C

Workflow for the purification of 2-[(3,5-Dimethylphenyl)methyl]oxirane highlighting degradation risks.

Troubleshooting FAQs

Q1: My yield drops significantly after silica gel chromatography, and new polar spots appear on the TLC. What is happening? A1: You are observing acid-catalyzed epoxide ring-opening. Standard silica gel possesses slightly acidic silanol groups (pKa ~4.5–5.0). Because the oxirane ring has high strain energy (~27 kcal/mol), protonation of the epoxide oxygen dramatically increases the electrophilicity of the adjacent carbons 1. Trace moisture or nucleophilic solvents then attack the ring, converting your epoxide into a highly polar 1,2-diol. Causality-Driven Solution: Neutralize the stationary phase. Pre-treat the silica gel by flushing the column with a solvent mixture containing 1–2% (v/v) triethylamine (Et3N) prior to loading your sample [[2]]().

Q2: I attempted to purify the crude epoxide via vacuum distillation, but the product turned yellow and NMR reveals aldehyde peaks. Why? A2: This is a classic case of thermal degradation, specifically a thermally induced Meinwald rearrangement. At elevated temperatures, the oxirane ring undergoes C–O bond cleavage followed by a hydride shift, isomerizing the epoxide into the corresponding aldehyde or ketone. Causality-Driven Solution: Epoxides are thermally labile and must not be exposed to excessive heat 3. You must artificially lower the boiling point by utilizing a high-vacuum pump (< 1 mmHg). Keep the distillation pot temperature strictly below 80°C and use a short-path distillation apparatus to minimize the residence time of the compound in the heated zone.

Q3: I synthesized the epoxide via epoxidation of 3,5-dimethylallylbenzene using mCPBA. How do I ensure residual 3-chlorobenzoic acid (mCBA) doesn't interfere with purification? A3: mCBA is a Brønsted acid. If left in the crude mixture, it will catalyze the ring-opening of your epoxide during concentration or storage, leading to polymerization or diol formation. Causality-Driven Solution: Perform a rigorous biphasic aqueous workup before any purification. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH until the aqueous layer remains basic (pH > 8). This converts mCBA into its water-soluble sodium salt, completely partitioning it away from your organic epoxide.

Quantitative Data: Purification Method Comparison

Use the following data matrix to select the appropriate purification method based on your experimental scale and risk tolerance.

Purification MethodIdeal ScaleOperating ConditionsExpected RecoveryPrimary RiskMitigation Strategy
Deactivated Silica Chromatography < 5 gramsIsocratic (5% EtOAc/Hexanes), 1% Et3N85–95%Acid-catalyzed ring openingPre-flush column with 1% Et3N
High-Vacuum Distillation > 5 grams< 1 mmHg, Pot Temp < 80°C75–90%Thermal isomerization (Meinwald)Use short-path setup, strict temp control

Self-Validating Experimental Protocols

Protocol A: Triethylamine-Deactivated Flash Chromatography

Causality Focus: By pre-treating the column with triethylamine, we cap the reactive silanol sites, preventing the oxirane oxygen from protonating and subsequently opening.

  • Slurry Preparation: Mix standard silica gel (230–400 mesh) with a solvent system of Hexanes containing 1% (v/v) Triethylamine (Et3N).

  • Column Packing: Pour the slurry into the glass column and flush with at least 2 column volumes of the Hexanes/1% Et3N mixture to ensure complete deactivation of the stationary phase.

  • Sample Loading: Dissolve the crude 2-[(3,5-Dimethylphenyl)methyl]oxirane in a minimum volume of Hexanes (or a few drops of CH₂Cl₂ if solubility is poor) and carefully load it onto the silica bed.

  • Elution: Elute isocratically using 5% Ethyl Acetate in Hexanes (ensure the eluent also contains 1% Et3N). Collect in small fractions.

  • Self-Validation Checkpoint: Spot the fractions on a silica TLC plate and develop with a KMnO₄ stain. The intact epoxide will appear as a bright yellow spot against a purple background at an Rf of ~0.5–0.6.

    • Validation Trigger: If you observe a highly polar spot at Rf ~0.1, the oxirane ring has opened to form a diol. This indicates the silica gel was insufficiently deactivated, and the Et3N concentration must be increased for future runs.

Protocol B: Short-Path High-Vacuum Distillation

Causality Focus: The Meinwald rearrangement is thermally activated. By dropping the system pressure below 1 mmHg, we depress the boiling point of the epoxide, allowing it to vaporize before reaching its thermal degradation threshold.

  • Apparatus Setup: Assemble a short-path distillation head. Ensure all joints are heavily greased for high vacuum and use a blast shield.

  • Degassing: Place the crude mixture in the distillation pot. Apply vacuum (< 1 mmHg) at room temperature for 15 minutes to remove residual volatile solvents.

    • Validation Trigger: Bubbling must completely cease before applying heat to prevent violent bumping.

  • Distillation: Slowly increase the heating mantle temperature. The epoxide should distill at approximately 70–80°C under 0.5 mmHg. Do not let the pot temperature exceed 100°C.

  • Self-Validation Checkpoint: Obtain a ¹H NMR spectrum of the distilled main fraction in CDCl₃. The pure oxirane ring protons should appear as distinct multiplets around 2.7 ppm and 3.1 ppm.

    • Validation Trigger: If you observe a sharp singlet between 9.5 and 10.0 ppm, thermal degradation (isomerization to an aldehyde) has occurred. This validates that the distillation pot temperature was too high or the vacuum was insufficient.

References

  • Title: Purification of benzyl azide by distillation or chromatography | Source: Benchchem | URL: 3

  • Title: Large Scale Epoxide Opening by a Pendant Silanol | Source: NIH PMC | URL: 2

  • Title: Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides | Source: Thieme Connect | URL: 1

Sources

Optimization

Technical Support Center: Optimizing Catalysis for 2-[(3,5-Dimethylphenyl)methyl]oxirane Ring-Opening

Welcome to the technical support center for the catalytic ring-opening of 2-[(3,5-Dimethylphenyl)methyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic ring-opening of 2-[(3,5-Dimethylphenyl)methyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions. The ring-opening of this substituted oxirane is a critical transformation for accessing a variety of functionalized molecules. However, achieving high yield, regioselectivity, and stereoselectivity can be challenging. This resource provides in-depth technical guidance to navigate these complexities.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the ring-opening of 2-[(3,5-Dimethylphenyl)methyl]oxirane, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my ring-opening reaction not proceeding, or why is the conversion extremely low?

Answer:

Several factors can lead to a stalled or sluggish reaction. A systematic approach to troubleshooting is crucial.

  • Catalyst Inactivity:

    • Lewis Acid Deactivation: Many Lewis acid catalysts are sensitive to moisture. Ensure all solvents and reagents are rigorously dried. The use of fresh, anhydrous solvents is paramount. For instance, Lewis acids like BF₃·Et₂O can be deactivated by traces of water.[1]

    • Improper Catalyst Activation: Some catalysts require in-situ activation. For example, certain metal-salen complexes may need to be generated from the corresponding metal precursor and salen ligand immediately before use.[2]

    • Catalyst Poisoning: The starting material or solvent may contain impurities that act as catalyst poisons. Purification of the oxirane, typically by distillation or chromatography, is recommended.

  • Sub-optimal Reaction Temperature:

    • The activation energy for the ring-opening may not be met at lower temperatures. Conversely, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. An incremental increase in temperature (e.g., in 10 °C steps) can help identify the optimal range.

  • Incorrect Stoichiometry:

    • The catalyst loading might be too low. While catalytic amounts are desired, an initial screen with a higher catalyst loading (e.g., 5-10 mol%) can confirm if the catalyst is active.

    • The nucleophile concentration can also be a limiting factor. Increasing the concentration of the nucleophile may favor the desired ring-opening pathway over potential side reactions like oligomerization.[1]

Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity in the ring-opening of unsymmetrical epoxides like 2-[(3,5-Dimethylphenyl)methyl]oxirane is a common challenge. The outcome is highly dependent on the reaction conditions and the nature of the catalyst.

  • Understanding the Mechanism:

    • Acid-Catalyzed Conditions: Under acidic conditions, the reaction often proceeds through a mechanism with significant SN1 character.[3][4] The nucleophile preferentially attacks the more substituted carbon atom due to the stabilization of the partial positive charge in the transition state.[3][5]

    • Base-Catalyzed Conditions: In basic or neutral conditions, the reaction typically follows an SN2 pathway.[6][7] Steric hindrance dictates the site of nucleophilic attack, favoring the less substituted carbon atom.[3][8]

  • Strategies for Controlling Regioselectivity:

    • Choice of Catalyst: The nature of the Lewis acid can influence regioselectivity. "Harder" Lewis acids may favor attack at the more substituted carbon, while "softer" Lewis acids might show a different preference. A screening of various Lewis acids (e.g., Ti(OiPr)₄, Sc(OTf)₃, FeCl₃) is recommended.[2][9]

    • Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates in the transition state, thereby affecting regioselectivity.

    • Nucleophile Choice: The nature of the nucleophile can also play a role. Bulky nucleophiles will be more sensitive to steric hindrance, favoring attack at the less substituted position.

Experimental Workflow: Screening for Optimal Regioselectivity

G cluster_0 Reaction Setup cluster_1 Catalyst Screening A 2-[(3,5-Dimethylphenyl)methyl]oxirane G Reaction at Controlled Temperature A->G B Nucleophile (e.g., ROH, H₂O, RNH₂) B->G C Anhydrous Solvent C->G D Lewis Acid (e.g., BF₃·Et₂O, Ti(OiPr)₄, Sc(OTf)₃) D->G Acidic Conditions E Brønsted Acid (e.g., p-TsOH) E->G Acidic Conditions F Base (e.g., NaH, t-BuOK) F->G Basic Conditions H Quench and Workup G->H I Analysis (¹H NMR, GC-MS) H->I J Determine Regioisomeric Ratio I->J K Optimize Conditions (Temperature, Time, Concentration) J->K

Caption: Workflow for screening catalysts and conditions to optimize regioselectivity.

Question 3: I am observing significant amounts of byproducts, including diols and oligomers. How can I minimize their formation?

Answer:

Byproduct formation is often a result of side reactions competing with the desired ring-opening pathway.

  • Diol Formation:

    • Source of Water: The primary cause of diol formation is the presence of water in the reaction mixture, which acts as a nucleophile.[10]

    • Mitigation:

      • Use freshly distilled, anhydrous solvents.

      • Dry all glassware thoroughly.

      • Handle hygroscopic reagents in a glovebox or under an inert atmosphere.

      • The use of molecular sieves can help to scavenge trace amounts of water.

  • Oligomerization/Polymerization:

    • Cationic Polymerization: In the presence of strong Lewis or Brønsted acids, the oxirane can undergo cationic ring-opening polymerization.[11]

    • Mitigation:

      • Control Catalyst Loading: Use the minimum effective amount of catalyst.

      • Temperature Control: Lowering the reaction temperature can disfavor polymerization, which often has a higher activation energy than the desired nucleophilic addition.

      • Slow Addition: Adding the catalyst slowly to the solution of the oxirane and nucleophile can help to maintain a low instantaneous concentration of the active catalytic species.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Lewis acid-catalyzed ring-opening of 2-[(3,5-Dimethylphenyl)methyl]oxirane?

A1: The reaction is initiated by the coordination of the Lewis acid to the oxygen atom of the oxirane ring. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic.[1] The nucleophile then attacks one of the carbon atoms, leading to the opening of the ring. The regioselectivity of this attack is a key consideration, as discussed in the troubleshooting section.

Mechanism: Lewis Acid-Catalyzed Ring-Opening

G cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Nucleophilic Attack Oxirane 2-[(3,5-Dimethylphenyl)methyl]oxirane Activated_Complex [Oxirane-LA] Complex Oxirane->Activated_Complex Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Complex Product Ring-Opened Product Activated_Complex->Product Attack at Cα or Cβ Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: General mechanism for Lewis acid-catalyzed epoxide ring-opening.

Q2: Can I use chiral catalysts for the asymmetric ring-opening of this oxirane?

A2: Yes, the asymmetric ring-opening of epoxides is a well-established strategy for the synthesis of enantiomerically enriched compounds.[2] Chiral metal-salen complexes, for example, have been shown to be effective catalysts for a variety of asymmetric epoxide ring-opening reactions.[12][13][14] The choice of the metal center and the salen ligand is critical for achieving high enantioselectivity.

Q3: What are some suitable starting points for catalyst selection for the ring-opening of 2-[(3,5-Dimethylphenyl)methyl]oxirane?

A3: A good starting point would be to screen a panel of common Lewis acids.

Catalyst CategoryExamplesTypical Reaction Conditions
Boron-based Lewis Acids BF₃·Et₂OAnhydrous aprotic solvents (e.g., CH₂Cl₂, THF), often at low temperatures (0 °C to -78 °C)
Titanium-based Lewis Acids Ti(OiPr)₄, TiCl₄Anhydrous aprotic solvents, can be used at a wider range of temperatures
Scandium-based Lewis Acids Sc(OTf)₃Can be used in both organic solvents and, in some cases, water.[15][16]
Iron-based Lewis Acids FeCl₃, Fe(acac)₃Often used in aprotic solvents, can be a more economical and environmentally benign option.[9]
Q4: How do I monitor the progress of my reaction?

A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material and the appearance of the product. ¹H NMR spectroscopy can also be used to determine the conversion and the ratio of regioisomers.

Q5: What are the safety considerations when working with epoxides and Lewis acids?

A5: Epoxides are often alkylating agents and should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Many Lewis acids are corrosive and/or water-reactive. They should be handled in a fume hood, and care should be taken to avoid contact with skin and eyes. Always consult the Safety Data Sheet (SDS) for each reagent before use.

III. Detailed Experimental Protocol: A General Procedure for Lewis Acid-Catalyzed Ring-Opening with an Alcohol

This protocol provides a general starting point. The specific catalyst, solvent, temperature, and reaction time will need to be optimized for your specific application.

Materials:

  • 2-[(3,5-Dimethylphenyl)methyl]oxirane

  • Anhydrous alcohol (nucleophile)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Lewis acid catalyst (e.g., BF₃·Et₂O, Ti(OiPr)₄)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating/cooling bath

Procedure:

  • Preparation:

    • Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas.

    • Ensure all solvents and reagents are anhydrous.

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere, add 2-[(3,5-Dimethylphenyl)methyl]oxirane (1.0 eq) and the anhydrous alcohol (1.1 - 2.0 eq).

    • Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.1 - 0.5 M).

    • Cool the reaction mixture to the desired starting temperature (e.g., 0 °C).

  • Catalyst Addition:

    • Slowly add the Lewis acid catalyst (e.g., 1-10 mol%) to the stirred reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring:

    • Allow the reaction to stir at the set temperature.

    • Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution for acidic catalysts).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired ring-opened product.

IV. References

  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. (2020). MDPI. [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]

  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions. (n.d.). Moodle@Units. Retrieved from a source that is not publicly accessible.

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7(20), 4593–4595. [Link]

  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. (2021). MDPI. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry. [Link]

  • A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. (2024). RSC Publishing. [Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. (2021). PMC. [Link]

  • Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. (2005). Organic Letters. [Link]

  • Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]

  • Opening of Epoxides With Acid. (2015). Master Organic Chemistry. [Link]

  • Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. (2015). Polymer Chemistry. [Link]

  • Reactions of Epoxides: Ring-Opening. (2023). Organic Chemistry | OpenStax. [Link]

  • Reactions of Epoxides: Ring-Opening. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Epoxide Ring Opening. (2023). ChemTalk. [Link]

  • Ring Opening of Epoxides. (2021). YouTube. [Link]

Sources

Troubleshooting

Removing diol impurities from 2-[(3,5-Dimethylphenyl)methyl]oxirane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research chemists and process engineers facing a ubiquitous challenge in organic synthesis: the degradation of epoxide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research chemists and process engineers facing a ubiquitous challenge in organic synthesis: the degradation of epoxides into their corresponding vicinal diols.

This guide is specifically engineered to address the purification of 2-[(3,5-Dimethylphenyl)methyl]oxirane , detailing the mechanistic causes of its degradation and providing field-proven, self-validating protocols to isolate the pure epoxide from its highly polar 1,2-diol impurity (3-(3,5-dimethylphenyl)propane-1,2-diol).

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why is my 2-[(3,5-Dimethylphenyl)methyl]oxirane degrading into a diol during storage or workup? A: Epoxides are characterized by significant ring strain (approximately 27 kcal/mol for a three-membered oxirane ring). Exposure to adventitious moisture, particularly under mildly acidic or basic conditions during aqueous workups, triggers a ring-opening hydrolysis reaction.

  • Acidic Conditions: The epoxide oxygen is protonated, creating an excellent leaving group. Nucleophilic water then attacks the ring. Because the transition state has partial carbocation character, attack often occurs at the more substituted carbon (an SN​1 -like pathway) .

  • Basic Conditions: Hydroxide directly attacks the less sterically hindered terminal carbon via a strict SN​2 mechanism . In both scenarios, the result is the formation of the corresponding 1,2-diol. To prevent this, store the epoxide over activated molecular sieves (4Å) under an inert argon atmosphere.

Q2: I have 10 mol% diol impurity. What is the governing logic for separating them? A: The separation logic relies on the drastic physicochemical differences introduced by the ring-opening:

  • Polarity: The epoxide is relatively lipophilic and non-polar. The diol possesses two hydroxyl groups, making it a strong hydrogen-bond donor and highly polar.

  • Volatility: The epoxide lacks hydrogen bonding, resulting in a relatively low boiling point. The diol forms extensive intermolecular hydrogen bond networks, drastically elevating its boiling point.

Part 2: Method Selection & Quantitative Data

Select your purification strategy based on the scale of your material and the concentration of the impurity.

Purification MethodIdeal ScaleMechanism of SeparationEpoxide RecoveryDiol Removal Efficiency
Silica Chromatography < 10 g (Lab Scale)Polarity (ΔRf via H-bonding to silanol)85% - 95%> 99%
Vacuum Distillation > 10 g (Process Scale)Volatility (Δ Boiling Point)90% - 98%> 99%
Boronic Acid Resin Any (Trace Removal)Reversible Covalent Scavenging> 95%90% - 95%

Part 3: Decision Tree & Workflow Visualization

EpoxidePurification cluster_methods Purification Strategies Mix Crude 2-[(3,5-Dimethylphenyl)methyl]oxirane (Epoxide + Diol Impurity) Distill Vacuum Distillation (Exploits Δ Boiling Point) Mix->Distill Scale: >10g Chrom Silica Chromatography (Exploits Δ Polarity) Mix->Chrom Scale: <10g Resin Boronic Acid Resin (Covalent Scavenging) Mix->Resin Trace Removal Epox1 Pure Epoxide (Distillate) Distill->Epox1 Diol1 Diol Residue (Pot) Distill->Diol1 Epox2 Pure Epoxide (Early Fractions) Chrom->Epox2 Diol2 Diol Impurity (Late Fractions) Chrom->Diol2 Epox3 Pure Epoxide (Eluent) Resin->Epox3 Diol3 Resin-Bound Diol (Retained) Resin->Diol3

Decision tree and workflows for separating epoxides from diol impurities.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Flash Column Chromatography (Lab Scale)

Causality: The diol's hydroxyl groups form strong hydrogen bonds with the stationary phase (silica gel silanols), anchoring it to the column. The epoxide, lacking these donors, elutes rapidly in non-polar solvent mixtures.

  • Preparation: Pack a glass column with silica gel (230-400 mesh) using a non-polar solvent system (Hexanes or Heptane).

  • Loading: Dissolve the crude 2-[(3,5-Dimethylphenyl)methyl]oxirane in the minimum amount of Hexanes/Dichloromethane (9:1) and carefully load it onto the silica bed.

  • Elution (Epoxide): Elute with 95:5 Hexanes:Ethyl Acetate.

  • Self-Validation Step: Monitor the fractions via Thin Layer Chromatography (TLC). The epoxide will elute with an Rf​ of ~0.6. The diol will remain firmly at the baseline ( Rf​ = 0.0). This stark contrast ensures you are collecting only the pure epoxide.

  • Elution (Diol - Optional): If diol recovery is required for mass balance, flush the column with 1:1 Hexanes:Ethyl Acetate or pure Ethyl Acetate to elute the highly polar diol.

  • Concentration: Concentrate the epoxide fractions under reduced pressure at a water bath temperature strictly below 30°C to prevent thermal degradation.

Protocol B: Fractional Vacuum Distillation (Process Scale)

Causality: The intermolecular hydrogen bonding in the 1,2-diol drastically reduces its vapor pressure. By applying a high vacuum, the boiling point of the epoxide is lowered to a temperature where thermal degradation is avoided, allowing it to vaporize while the diol remains liquid in the distillation pot.

  • Setup: Equip a round-bottom flask with a short-path distillation head, a highly efficient condenser, and a multi-fraction receiving flask (cow or pig adapter).

  • Vacuum Application: Apply a high vacuum (ideally < 1.0 Torr) using a rotary vane pump equipped with a cold trap.

  • Heating: Slowly heat the crude mixture using an oil bath.

  • Collection: Collect the pure 2-[(3,5-Dimethylphenyl)methyl]oxirane as the main fraction.

  • Self-Validation Step: Monitor the vapor temperature thermometer. A steady vapor temperature indicates pure epoxide is distilling. A sudden, sharp drop in vapor temperature indicates the epoxide has been fully depleted from the pot. Terminate heating immediately; the diol will remain in the pot as a viscous residue.

Protocol C: Boronic Acid Resin Scavenging (Trace Impurity Removal)

Causality: Phenylboronic acid immobilized on a solid resin support undergoes a rapid, reversible condensation reaction specifically with 1,2-diols to form a cyclic boronate ester . The epoxide is chemically inert to the boronic acid and passes through the resin unaltered.

  • Resin Preparation: Swell 2-3 equivalents of polymer-supported boronic acid resin in anhydrous Dichloromethane (DCM) for 30 minutes.

  • Incubation: Add the crude epoxide mixture to the resin suspension. Stir gently at room temperature for 2 hours.

  • Filtration: Filter the mixture through a sintered glass funnel. The diol is now covalently anchored to the resin.

  • Washing: Wash the resin cake with an additional 2 column volumes of anhydrous DCM to ensure complete recovery of the epoxide.

  • Self-Validation Step: Perform a rapid 1H -NMR of the concentrated filtrate. The disappearance of the broad hydroxyl (-OH) peaks at ~3.5-4.5 ppm confirms the complete scavenging of the diol impurity.

References

  • "18.6: Reactions of Epoxides - Ring-opening", Chemistry LibreTexts. Available at:[Link]

  • "18.5 Reactions of Epoxides: Ring-Opening", OpenStax Organic Chemistry. Available at:[Link]

Optimization

Technical Support Center: NMR Troubleshooting for 2-[(3,5-Dimethylphenyl)methyl]oxirane Derivatives

Welcome to the Technical Support Center for the structural elucidation of 2-[(3,5-Dimethylphenyl)methyl]oxirane (also known as 3,5-dimethylbenzyl oxirane) and its derivatives. This guide is specifically engineered for re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural elucidation of 2-[(3,5-Dimethylphenyl)methyl]oxirane (also known as 3,5-dimethylbenzyl oxirane) and its derivatives. This guide is specifically engineered for researchers, scientists, and drug development professionals navigating the complex spectral challenges inherent to substituted epoxides.

Below, you will find a self-validating troubleshooting workflow, detailed FAQs explaining the causality behind spectral phenomena, and step-by-step methodologies to resolve higher-order coupling and stereochemical ambiguities.

Workflow Visualization

NMR_Workflow Start Acquire 1D 1H NMR (2-[(3,5-Dimethylphenyl)methyl]oxirane) CheckOverlap Is the 2.5-3.2 ppm region overlapped? Start->CheckOverlap YesOverlap Yes: Complex ABX/AMX Systems CheckOverlap->YesOverlap Overlap detected NoOverlap No: Extract J-couplings directly CheckOverlap->NoOverlap Clear signals Solvent Change Solvent to C6D6 (Leverage ASIS) YesOverlap->Solvent Assign Assign Oxirane vs. Benzylic Protons NoOverlap->Assign Run2D Run Multiplicity-Edited HSQC & 1D TOCSY Solvent->Run2D If overlap persists Solvent->Assign If signals resolve Run2D->Assign Derivatize Stereochemical Analysis (Mosher's Method) Assign->Derivatize If ring-opened

Fig 1. Troubleshooting workflow for resolving oxirane NMR signal overlap.

Section 1: FAQ - Signal Assignment & Overlap

Q1: Why do the proton signals of my oxirane derivative overlap so severely in the 2.5–3.2 ppm region? A1: This specific spectral window is highly congested because it contains both the diastereotopic benzylic protons (-CH₂-) and the oxirane ring protons. The oxirane ring contains a chiral center, which places the adjacent benzylic methylene protons into magnetically non-equivalent environments. This breaks symmetry and results in two overlapping higher-order spin systems: an ABX system for the benzylic protons and an AMX (or ABX) system for the oxirane protons[1][2]. The similar electron-withdrawing effects of the epoxide oxygen and the aromatic ring cause these signals to bunch together into an unresolved "hump"[3].

Q2: How can I rapidly distinguish the oxirane CH₂ protons from the benzylic CH₂ protons without running a full 2D suite? A2: Before escalating to multidimensional NMR, change your solvent from CDCl₃ to Benzene-d₆ (C₆D₆). This exploits Aromatic Solvent-Induced Shifts (ASIS). The flat benzene molecules preferentially solvate the electron-deficient oxirane ring differently than the sterically hindered benzylic region. This differential solvation alters the local magnetic shielding, often inducing enough chemical shift dispersion to pull the overlapping multiplets apart[3].

Section 2: Troubleshooting Guide - Resolving Higher-Order Coupling

When solvent manipulation fails to resolve the 2.5–3.2 ppm region, you must rely on a self-validating system of 1D TOCSY and 2D HSQC to isolate the spin networks[4][5].

Protocol: Deconvoluting ABX Spin Systems

Step 1: Phase-Sensitive HSQC Acquisition

  • Causality: HSQC disperses the overlapping ¹H signals into the ¹³C dimension. By using a phase-sensitive (multiplicity-edited) sequence, you create a self-validating check: CH₂ groups (benzylic and oxirane) will appear with an opposite phase (e.g., red contours) compared to CH/CH₃ groups (e.g., blue contours)[5].

  • Action: Set the ¹³C spectral width to cover 0–100 ppm. The oxirane CH₂ carbon typically resonates at ~46–48 ppm, while the benzylic CH₂ carbon is shielded by the aromatic ring and appears upfield at ~38–42 ppm.

Step 2: 1D TOCSY Selective Excitation

  • Causality: When signals are buried, standard 1D ¹H NMR cannot yield accurate coupling constants. 1D TOCSY transfers magnetization only through continuous J-coupled networks. By selectively irradiating an isolated spin, you can extract its specific coupling partners from beneath a heavily overlapped region[4].

  • Action: Identify the isolated oxirane CH multiplet (usually the most downfield aliphatic signal at ~3.1–3.2 ppm). Apply a selective Gaussian pulse to this frequency.

  • Action: Set the spin-lock mixing time to 60–80 ms. This duration is optimal for allowing magnetization to propagate to the oxirane CH₂ protons, yielding a clean, extracted sub-spectrum of just the epoxide ring without benzylic interference[3][4].

Section 3: FAQ - Stereochemistry & Purity Analysis

Q3: I have performed a nucleophilic ring-opening of the oxirane. How do I determine the absolute configuration of the resulting secondary alcohol? A3: The gold standard for assigning the absolute configuration of chiral carbinol centers is the Modified Mosher's Method[6].

Protocol: Mosher Ester Analysis
  • Derivatization: Divide your purified ring-opened chiral alcohol into two aliquots. React one aliquot with (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride[(R)-MTPA-Cl] and the other with (S)-MTPA-Cl. (Note: Reacting with the (R)-chloride yields the (S)-Mosher ester, and vice versa).

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both purified diastereomeric esters.

  • Causality & Analysis: The MTPA phenyl ring exerts a strong magnetic anisotropic shielding effect. Protons situated directly above or below this ring in 3D space will experience an upfield chemical shift. By calculating the difference in chemical shifts (Δδ = δS - δR) for the protons neighboring the chiral center, you can map the spatial arrangement of the substituents and definitively assign the absolute (R) or (S) configuration[7].

Section 4: Quantitative Data Reference Table

Use this table as a baseline for assigning the core scaffold of 2-[(3,5-Dimethylphenyl)methyl]oxirane in CDCl₃. Deviations from these values indicate successful derivatization or ring-opening.

Structural Component¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity & Typical J-Couplings (Hz)
Aromatic (H-2, H-6) 6.80 – 6.85127.0 – 128.0Broad singlet (meta-coupling J ≈ 1–2 Hz)
Aromatic (H-4) 6.85 – 6.90128.5 – 129.5Broad singlet
Aromatic Methyls (3,5-CH₃) 2.25 – 2.3521.0 – 21.5Singlet (6H)
Benzylic CH₂ 2.65 – 2.9038.0 – 42.0dd (AB part of ABX), Jgem ≈ 14.5, Jvic ≈ 5.5, 6.5
Oxirane CH 3.10 – 3.2051.0 – 53.0m (X part of ABX, M part of AMX)
Oxirane CH₂ 2.50 – 2.8046.0 – 48.0dd (AM part of AMX), Jgem ≈ 5.0, Jvic(cis) ≈ 4.0, Jvic(trans) ≈ 2.5
Section 5: References
  • Mestrelab Research. "qNMR of mixtures: what is the best solution to signal overlap?" Mestrelab. URL:[Link]

  • ResearchGate. "Resolution of overlapping signals using 2D NMR spectroscopy." ResearchGate. URL:[Link]

  • ACS Publications. "NMR Study of Intramolecular Interactions between Aromatic Groups: Van der Waals, Charge-Transfer, or Quadrupolar Interactions?". Journal of the American Chemical Society. URL:[Link]

  • MDPI. "Lycocasine A, a Lycopodium Alkaloid from Lycopodiastrum casuarinoides and Its Acid-Sensing Ion Channel 1a Inhibitory Activity". Molecules. URL:[Link]

  • RSC Publishing. "Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies and case studies". Natural Product Reports. URL:[Link]

  • Wikipedia. "Chiral derivatizing agent". Wikipedia. URL: [Link]

  • ResearchGate. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons". Nature Protocols. URL:[Link]

Sources

Troubleshooting

Stability and proper storage of 2-[(3,5-Dimethylphenyl)methyl]oxirane

Welcome to the technical support guide for 2-[(3,5-Dimethylphenyl)methyl]oxirane (CAS 4287-30-3).[1][2][3] This resource is designed for researchers, scientists, and professionals in drug development to ensure the stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-[(3,5-Dimethylphenyl)methyl]oxirane (CAS 4287-30-3).[1][2][3] This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and proper handling of this compound throughout its lifecycle in your laboratory. Here, we address common questions and concerns, providing in-depth, scientifically grounded advice to maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the primary factors that can cause the degradation of 2-[(3,5-Dimethylphenyl)methyl]oxirane?

A1: The primary factors that can compromise the stability of 2-[(3,5-Dimethylphenyl)methyl]oxirane, like many epoxide compounds, are exposure to moisture, acidic or basic conditions, elevated temperatures, and light.[4] The strained oxirane ring is susceptible to ring-opening reactions when exposed to nucleophiles, with water being a common reactant leading to hydrolysis.[4][5]

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, 2-[(3,5-Dimethylphenyl)methyl]oxirane should be stored at refrigerated temperatures (2-8°C).[4][6] The container should be tightly sealed to prevent moisture ingress and the headspace should be filled with an inert gas, such as argon or nitrogen, to create an inert atmosphere.[4][7] Storing the compound in an amber vial or a light-blocking container will protect it from photodegradation.[4][8]

Q3: My sample of 2-[(3,5-Dimethylphenyl)methyl]oxirane has been stored at room temperature for an extended period. Is it still viable?

A3: While room temperature storage is not ideal, the viability of your sample depends on the duration and environmental conditions.[9][10][11] Epoxides can slowly degrade at ambient temperatures.[12] The best course of action is to perform a quality control check, such as purity analysis by HPLC or NMR spectroscopy, to assess its integrity before use. A noticeable change in color or viscosity could also indicate degradation.

Troubleshooting Common Issues

Q4: I've observed a decrease in the purity of my 2-[(3,5-Dimethylphenyl)methyl]oxirane sample over time. What is the likely cause?

A4: A decline in purity strongly suggests chemical degradation. The most probable cause is hydrolysis of the epoxide ring due to exposure to moisture, forming the corresponding diol.[4] Another possibility is polymerization, which can be initiated by trace impurities or exposure to heat and light. To identify the specific degradation products, we recommend analysis by techniques such as LC-MS or GC-MS.

Q5: My reaction yield using 2-[(3,5-Dimethylphenyl)methyl]oxirane is lower than expected. Could storage conditions be a factor?

A5: Absolutely. If the compound has degraded due to improper storage, the actual concentration of the active epoxide is lower than assumed. This directly impacts reaction stoichiometry and can significantly reduce your yield. Always ensure you are using a sample of known purity, ideally verified before initiating a critical reaction sequence.

Q6: I've noticed some crystallization in my sample upon removal from cold storage. What should I do?

A6: Crystallization can sometimes occur in epoxy compounds stored at low temperatures.[9][11] If you observe this, it is recommended to gently warm the sample to room temperature and stir or sonicate until the crystals have fully dissolved.[11] It is crucial to ensure the sample is completely homogeneous before taking an aliquot for your experiment. However, repeated freeze-thaw cycles should be avoided as they can potentially accelerate degradation.[11]

In-Depth Technical Guides

Protocol for Assessing the Stability of 2-[(3,5-Dimethylphenyl)methyl]oxirane

This protocol outlines a forced degradation study to identify potential degradation pathways and establish appropriate handling and storage conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of 2-[(3,5-Dimethylphenyl)methyl]oxirane in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Combine 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.[4]

    • Base Hydrolysis: Combine 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours.[4]

    • Oxidative Degradation: Combine 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[4]

    • Thermal Degradation: Place a sample of the neat compound or the stock solution in an oven at a controlled elevated temperature (e.g., 60°C) for 24 hours.

    • Photodegradation: Expose a sample of the stock solution to a UV light source for a defined period.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all stressed samples, alongside a control sample stored under ideal conditions, using a stability-indicating HPLC method. A C18 column with a water/acetonitrile gradient is a common starting point.[4] Employ a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize any degradation products.[4]

Recommended Storage and Handling Workflow

The following diagram illustrates the best practices for the lifecycle of 2-[(3,5-Dimethylphenyl)methyl]oxirane in a laboratory setting.

G cluster_receiving Receiving and Initial Storage cluster_usage Experimental Use cluster_storage Short-Term Storage of Aliquots receive Receive Shipment inspect Inspect for Damage receive->inspect log Log into Inventory inspect->log initial_storage Store at 2-8°C Inert Atmosphere Light-Protected log->initial_storage remove Remove from Cold Storage initial_storage->remove For Immediate Use equilibrate Equilibrate to Room Temp (in desiccator if possible) remove->equilibrate weigh Weigh Required Amount equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction aliquot Prepare Aliquots if Needed reaction->aliquot If Not All Material is Used seal Tightly Seal Vials aliquot->seal purge Purge with Inert Gas seal->purge short_term_storage Store at 2-8°C purge->short_term_storage

Caption: Recommended workflow for handling and storing 2-[(3,5-Dimethylphenyl)methyl]oxirane.

Potential Degradation Pathway: Hydrolysis

The oxirane ring is susceptible to nucleophilic attack by water, leading to the formation of a diol. This reaction can be catalyzed by both acidic and basic conditions.

G cluster_main Hydrolysis of 2-[(3,5-Dimethylphenyl)methyl]oxirane start 2-[(3,5-Dimethylphenyl)methyl]oxirane water + H₂O conditions Acid or Base Catalyst product 1-(3,5-Dimethylphenoxy)propane-2,3-diol

Caption: Simplified hydrolysis degradation pathway of 2-[(3,5-Dimethylphenyl)methyl]oxirane.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (Refrigerated)[4][6]Minimizes thermal degradation and slows down potential side reactions.
Atmosphere Inert (Argon or Nitrogen)[4][7]Prevents oxidation and reaction with atmospheric moisture.
Light Exposure Protect from light (Amber vials)[4][8]Prevents photodegradation.
Container Tightly sealed, inert material (Glass)[4][10]Prevents moisture ingress and potential catalytic degradation from the container material.
Handling Equilibrate to room temperature before opening.[13]Prevents condensation of atmospheric moisture on the cold compound.

References

  • Star Technology. Mixing & Handling Instructions for Epoxy Adhesives and Casting Compounds. Available at: [Link].

  • Mohanty, A. K., et al. Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. Microbiology and Molecular Biology Reviews, 2010. Available at: [Link].

  • MasterBond. How to Properly Store Epoxy Adhesives. Available at: [Link].

  • Caplinq. Product Handling Guide - Epoxy Molding Compounds. Available at: [Link].

  • EpoxyETC. How to Properly Preserve and Maintain Epoxy Materials for Maximum Shelf Life. Available at: [Link].

  • Wikipedia. Epoxide. Available at: [Link].

  • ResearchGate. Thermal‐Oxidative Degradation of Epoxy and Epoxy‐Bismaleimide Networks: Kinetics and Mechanism. Available at: [Link].

  • Scribd. Safe Handling and Storage of Resins. Available at: [Link].

  • UltraClear Epoxy. Epoxy: Proper storage, shelf life, and preventing "yellowing". Available at: [Link].

  • WEST SYSTEM. Epoxy Shelf Life & Proper Storage. Available at: [Link].

  • Royal Society of Chemistry. Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. Available at: [Link].

  • Astro Chemical. Shelf-Life & Storage Conditions. Available at: [Link].

  • PubChem. 2-(Phenylmethyl)oxirane. Available at: [Link].

  • Chemsrc. 2-[(3,5-Dimethylphenoxy)methyl]oxirane. Available at: [Link].

  • Cheméo. Chemical Properties of Oxirane, 2,3-dimethyl-, trans-. Available at: [Link].

  • Organic Syntheses. (r)-alkyloxiranes of high enantiomeric purity from (s)-2-chloroalkanoic acids via (s)-2-chloro-1-alkanols. Available at: [Link].

  • ResearchGate. The Effect of Reaction Temperature on Retaining Oxirane Oxygen Contents in the Synthesis of Epoxidized Diethanolamides. Available at: [Link].

  • Taylor & Francis Online. Material compatibility of epoxies exposed to repeated low temperature vaporized hydrogen peroxide sterilization. Available at: [Link].

  • Resin Group. At what temperature should resin products be stored?. Available at: [Link].

  • Ataman Kimya. 2-METHYLOXIRANE. Available at: [Link].

  • ACS Publications. Overview of Epoxies and Their Thermosets. Available at: [Link].

  • NIH. Unraveling the Mechanistic Origins of Epoxy Degradation in Acids. Available at: [Link].

  • Tech Briefs. Matrix and Coating Polymers for Composite LOX Containers. Available at: [Link].

  • The Epoxy Experts. The Compatibility of Epoxy Hardeners with Different Types of Epoxy Resins. Available at: [Link].

Sources

Optimization

Technical Support Center: Managing Moisture in 2-[(3,5-Dimethylphenyl)methyl]oxirane Reactions

Welcome to the technical support center for 2-[(3,5-Dimethylphenyl)methyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-[(3,5-Dimethylphenyl)methyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for managing moisture in reactions involving this versatile epoxide. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: Low or No Product Yield

  • Symptom: Your reaction with 2-[(3,5-Dimethylphenyl)methyl]oxirane results in a low yield of the desired product, or the reaction fails to proceed altogether.

  • Probable Cause: The primary suspect in such cases is often the presence of water, which can react with moisture-sensitive reagents or catalyze undesired side reactions. For instance, Grignard reagents, which are potent nucleophiles used in epoxide ring-opening, are highly sensitive to water and will be quenched, halting the desired reaction.[1][2]

  • Troubleshooting Steps:

    • Verify Reagent and Solvent Anhydrousness: Ensure all reagents and solvents are rigorously dried. Even reagents labeled "anhydrous" can absorb moisture from the atmosphere.[3] It is best practice to dry solvents using appropriate methods immediately before use.[4]

    • Check Inert Atmosphere Technique: Reactions involving highly sensitive reagents should be conducted under an inert atmosphere of nitrogen or argon.[1] Verify the integrity of your setup, whether using a Schlenk line or a glovebox.[5]

    • Confirm Glassware is Dry: All glassware must be thoroughly dried, either by oven-drying overnight at 125°C or by flame-drying under vacuum immediately before use.[6]

    • Re-evaluate Your Drying Agent: Ensure the drying agent used is appropriate for your solvent and reaction conditions. For example, while calcium chloride is a common drying agent, it is not as effective as molecular sieves or distillation from a reactive drying agent like calcium hydride for achieving very low water content.[4][7]

Issue 2: Formation of a Diol Side Product

  • Symptom: You observe the formation of 1-(3,5-dimethylphenyl)propane-1,2-diol as a significant byproduct.

  • Probable Cause: Water can act as a nucleophile, especially under acidic conditions, attacking the epoxide ring to form a diol.[8][9] This hydrolysis reaction competes with your desired nucleophilic addition.

  • Troubleshooting Steps:

    • Strict Moisture Exclusion: Implement the rigorous drying and inert atmosphere techniques described in the previous section.

    • Control of Reaction pH: If your reaction is acid-catalyzed, the presence of water will be particularly problematic as the acid will catalyze the hydrolysis of the epoxide.[10][11] Ensure your acid catalyst is anhydrous and that all other components of the reaction are dry.

    • Purification of Starting Material: If the diol is present from the start, consider purifying the 2-[(3,5-Dimethylphenyl)methyl]oxirane, as it may have hydrolyzed during storage.

Issue 3: Inconsistent Reaction Rates or Results

  • Symptom: You experience significant variability in reaction times or product yields between batches.

  • Probable Cause: Inconsistent levels of moisture are a common cause of irreproducible results in moisture-sensitive reactions.[12] The rate of some cationic polymerizations of epoxides can be influenced by humidity.[13][14]

  • Troubleshooting Steps:

    • Standardize Drying Procedures: Implement a consistent and verifiable protocol for drying solvents and reagents for every experiment.

    • Quantify Water Content: For highly sensitive reactions, consider quantifying the water content of your solvents using methods like Karl Fischer titration or specialized NMR techniques.[15][16]

    • Maintain a Dry Environment: Handle and weigh hygroscopic reagents in a glovebox or under a stream of inert gas to prevent moisture absorption from the air.[17]

Frequently Asked Questions (FAQs)

Q1: Why is moisture such a critical issue in reactions with 2-[(3,5-Dimethylphenyl)methyl]oxirane?

A1: The epoxide ring of 2-[(3,5-Dimethylphenyl)methyl]oxirane is susceptible to nucleophilic attack. Water, being a nucleophile, can react with the epoxide, especially under acidic conditions, leading to the formation of an undesired diol.[8][18] More critically, many powerful nucleophiles used to open the epoxide ring, such as Grignard reagents and organolithium compounds, are strong bases that react rapidly and irreversibly with even trace amounts of water.[1][19] This not only consumes the expensive reagent but also introduces byproducts that can complicate purification.

Q2: What are the best practices for drying solvents for use with this epoxide?

A2: The choice of drying method depends on the required level of dryness and the solvent itself.

  • For General Use (Moderate Dryness): Stirring the solvent with an anhydrous inorganic salt like magnesium sulfate or sodium sulfate, followed by filtration, can be sufficient.[4]

  • For Highly Moisture-Sensitive Reactions (Very Low Water Content): Distillation from a suitable drying agent is the most effective method.[4]

    • For ethereal solvents like THF and diethyl ether, distillation from sodium/benzophenone is common.[20]

    • For hydrocarbons and some halogenated solvents, calcium hydride is a good choice.[20]

    • Activated molecular sieves (3Å or 4Å) are also excellent for achieving and maintaining low water levels.[21]

Q3: How can I effectively set up a reaction under an inert atmosphere?

A3: An inert atmosphere is crucial for protecting moisture-sensitive reagents from air and humidity.[1]

  • Using a Schlenk Line: This apparatus allows for the evacuation of air from the reaction flask and backfilling with an inert gas like nitrogen or argon.[5]

  • Using a Glovebox: For extremely sensitive reagents, a glovebox provides a completely inert environment for the entire experimental setup.[5]

  • Balloon Technique: A simpler method involves flushing the reaction flask with an inert gas and maintaining a positive pressure with a balloon of the inert gas.[22]

Q4: What are the visual indicators that my drying agent is working?

A4: When using solid drying agents like anhydrous magnesium sulfate, a visual cue can indicate the presence of water. If the drying agent clumps together at the bottom of the flask, it is saturated with water, and more should be added until some of the powder remains free-flowing.[23]

Q5: Are there any analytical techniques to confirm the absence of water in my reaction?

A5: Yes, for reactions where trace amounts of water can have a significant impact, it is advisable to quantify the water content.

  • Karl Fischer Titration: This is a highly accurate and widely used method for determining the water content in a variety of solvents and reagents.[15]

  • ¹⁹F NMR-Based Aquametry: A more recent and highly sensitive method involves the use of specific reagents that react with water to produce a signal detectable by ¹⁹F NMR spectroscopy.[12][16]

Experimental Protocols

Protocol 1: Drying Tetrahydrofuran (THF) using Sodium/Benzophenone Still

! CAUTION: This procedure involves metallic sodium, which is highly reactive with water. Perform this in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Pre-drying: Pre-dry the THF by letting it stand over activated 3Å or 4Å molecular sieves for at least 24 hours.[20]

  • Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. Ensure all glassware is thoroughly oven-dried.[6]

  • Addition of Drying Agents: To the distillation flask containing the pre-dried THF, add small chunks of metallic sodium and a small amount of benzophenone.

  • Reflux: Heat the mixture to reflux under an inert atmosphere (nitrogen or argon).

  • Indicator Color: Continue refluxing until a persistent deep blue or purple color develops. This indicates that the solvent is anhydrous.[20]

  • Distillation: Distill the required amount of dry THF directly into the reaction flask or a dry storage flask under an inert atmosphere.

  • Shutdown: Always quench the still properly after use by following established laboratory safety protocols.[20]

Protocol 2: Setting up a Reaction Under Inert Atmosphere (Balloon Technique)

  • Glassware Preparation: Oven-dry or flame-dry the reaction flask containing a stir bar.[6][22]

  • Assembly: While the flask is still warm, assemble it with a rubber septum.

  • Inert Gas Flush: Insert a needle connected to an inert gas line through the septum and another needle as an outlet. Flush the flask with the inert gas for several minutes to displace the air.[22]

  • Positive Pressure: Remove the outlet needle and then the inlet needle. Attach a balloon filled with the inert gas to a needle and insert it through the septum to maintain a positive pressure.[22]

  • Reagent Addition: Add dry solvents and liquid reagents via a dry syringe.[24] Add solid reagents quickly under a positive flow of inert gas.

Data Presentation

Table 1: Comparison of Common Drying Agents for Organic Solvents

Drying AgentSuitable SolventsEfficiencyNotes
Anhydrous MgSO₄Most organic solventsModerateFast, but may not achieve very low water levels.[4]
Anhydrous Na₂SO₄Most organic solventsLow to ModerateSlower than MgSO₄.[4]
Calcium Chloride (CaCl₂)Hydrocarbons, ethersModerateCan form adducts with alcohols and amines.[7]
Molecular Sieves (3Å/4Å)Most organic solventsHighVery effective for achieving and maintaining low water levels.[21]
Calcium Hydride (CaH₂)Hydrocarbons, ethers, some halogenated solventsHighReacts with water to produce H₂ gas.[4]
Sodium/BenzophenoneEthers (e.g., THF, diethyl ether)Very HighProvides a visual indication of dryness.[20]

Visualizations

Moisture_Troubleshooting start Low Yield or Reaction Failure check_moisture Is moisture a likely cause? start->check_moisture implement_drying Implement Rigorous Drying Protocols: - Dry Solvents - Dry Glassware - Use Inert Atmosphere check_moisture->implement_drying Yes reassess_reagents Re-evaluate Reagent Purity and Activity check_moisture->reassess_reagents No success Problem Resolved implement_drying->success reassess_reagents->success side_product Diol Side Product Observed hydrolysis_check Is reaction acid-catalyzed? side_product->hydrolysis_check strict_exclusion Enforce Strict Moisture Exclusion hydrolysis_check->strict_exclusion Yes hydrolysis_check->strict_exclusion No neutralize_acid Consider non-acidic conditions or scavengers strict_exclusion->neutralize_acid neutralize_acid->success inconsistent_results Inconsistent Results standardize_protocol Standardize Drying and Handling Procedures inconsistent_results->standardize_protocol quantify_water Quantify Water Content (e.g., Karl Fischer) standardize_protocol->quantify_water quantify_water->success

Caption: Troubleshooting decision tree for moisture-related issues.

Inert_Atmosphere_Setup A 1. Oven-dry or Flame-dry Reaction Flask B 2. Assemble Hot with Septum A->B C 3. Flush with Inert Gas (Inlet and Outlet Needles) B->C D 4. Maintain Positive Pressure with Inert Gas Balloon C->D E 5. Add Anhydrous Solvents and Reagents via Syringe D->E F Reaction Ready E->F

Caption: Workflow for setting up a reaction under an inert atmosphere.

References

  • Benchchem. How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.

  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key...

  • ACS Publications. A Method for Detecting Water in Organic Solvents.

  • NIH. A Method for Detecting Water in Organic Solvents - PMC.

  • Chemistry. A Method for Detecting Water in Organic Solvents.

  • Ossila. Air Free Techniques | Handling Air-Sensitive Materials.

  • HepatoChem. How do you handle hygroscopic salts?

  • Chemistry LibreTexts. 7.3: Inert Atmospheric Methods.

  • Scribd. Advanced Practical Organic Chemistry - Purification and Drying of Solvents (1990).

  • YouTube. Inert Atmosphere.

  • ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Organic Chemistry at CU Boulder. Drying Organic Solutions.

  • Sciencemadness Wiki. Drying solvents.

  • Chemistry LibreTexts. Drying Solvents.

  • Quora. Why does water destroy Grignard reagents?

  • ResearchGate. Influence of moisture on the photochemically induced polymerisation of epoxy groups in different chemical environment | Request PDF.

  • Fiveable. Reactions of Epoxides: Ring-Opening | Organic Chemistry...

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening.

  • Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.

  • Benchchem. Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory.

  • ACS Publications. Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe | Journal of Chemical Education.

  • Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles.

  • MDPI. A Reaction-Based Approach to Colorimetric Detection of Organic Analytes in Water Using a Chlorine-Containing Carbocyanine Dye and Hypochlorite.

  • O-Chem. Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺).

  • Chemistry. Ch16: Reactions of Epoxides.

  • Oreate AI Blog. Unlocking Epoxides: What Happens When They Meet Water and Alcohols?

  • StudySmarter. Epoxide Reactions: Mechanism & Opening - Chemistry.

  • Department of Chemistry : University of Rochester. How To: Store Reagents.

  • Master Organic Chemistry. Epoxides - The Outlier Of The Ether Family.

  • JoVE. Video: Preparing Anhydrous Reagents and Equipment.

  • ResearchGate. Influence of moisture present during polymerisation on the properties of a photocured epoxy resin.

  • NIH. Water Overcomes Methyl Group Directing Effects in Epoxide-Opening Cascades - PMC.

  • ResearchGate. A test method for determining water in organic solvents.

  • Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.

  • ACS Publications. Water Overcomes Methyl Group Directing Effects in Epoxide-Opening Cascades | Journal of the American Chemical Society.

  • NIH. Evidence That Epoxide-Opening Cascades Promoted by Water Are Stepwise and Become Faster and More Selective After the First Cyclization.

  • ACS Publications. Unveiling the Chemical Reactions Involved in Moisture-Induced Weakening of Adhesion between Aluminum and Epoxy Resin | The Journal of Physical Chemistry C.

  • Scribd. Grignard Reaction of An Epoxide: A Mechanistic Study | PDF | Magnesium.

  • Alcohols, Ethers, and Epoxides.

  • Master Organic Chemistry. Opening of Epoxides With Acid.

  • Benchchem. An In-Depth Technical Guide to the Ring-Opening Reactions of 2-[(2-Methylpropoxy)methyl]oxirane.

  • Penn State Pressbooks. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation.

  • Chemistry Stack Exchange. What will be the major product of the reaction between (2R,3R)-2,3-dimethyloxirane and triphenylphosphine?

Sources

Troubleshooting

Minimizing isomer formation during 2-[(3,5-Dimethylphenyl)methyl]oxirane synthesis

Welcome to the technical support center for the synthesis of 2-[(3,5-Dimethylphenyl)methyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[(3,5-Dimethylphenyl)methyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis, with a primary focus on minimizing the formation of unwanted isomers. Here, we delve into the causality behind common experimental challenges and provide field-proven solutions.

Troubleshooting Guide: Isomer Formation and Purity Issues

This section addresses specific problems you may encounter during the synthesis and purification of 2-[(3,5-Dimethylphenyl)methyl]oxirane.

Q1: High levels of a constitutional isomer are detected in my final product. What is the likely identity of this isomer and what is its origin?

A1: The most probable constitutional isomer impurity is 2-(3,5-dimethylbenzyl)oxirane. Its formation is almost certainly rooted in the synthesis of the precursor, 3,5-dimethylallylbenzene, rather than the epoxidation step itself.

The common route to 3,5-dimethylallylbenzene involves the reaction of a 3,5-dimethylphenyl Grignard reagent with an allyl halide (e.g., allyl bromide). During the formation of the allyl Grignard reagent, or in its reaction with the aryl Grignard, an allylic rearrangement can occur. This leads to a mixture of isomeric Grignard reagents, which upon reaction, produce a mixture of 3,5-dimethylallylbenzene and its isomer, 1-allyl-3,5-dimethylbenzene.[1]

Subsequent epoxidation of this mixture with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) will yield a mixture of the desired product and the isomeric epoxide.

Q2: How can I minimize the formation of the 1-allyl-3,5-dimethylbenzene isomer during the synthesis of the 3,5-dimethylallylbenzene precursor?

A2: Minimizing the formation of the rearranged allylic isomer during the Grignard reaction is key to a pure final product. Here are several strategies:

  • Control of Reaction Temperature: Grignard reactions involving allylic halides should be conducted at low temperatures, typically between 0°C and -20°C, to disfavor the equilibrium that leads to the rearranged isomer.[1]

  • Order of Addition: A "reverse addition" protocol, where the Grignard reagent is added slowly to a solution of the allyl halide, can sometimes improve selectivity by keeping the concentration of the allylating agent low.

  • Choice of Allylating Agent: While allyl bromide is common, other allylating agents with different leaving groups might influence the degree of rearrangement. However, careful temperature control is the most critical factor.

  • Use of Alternative Coupling Methods: Consider alternative cross-coupling reactions that are less prone to allylic rearrangements, such as a Suzuki or Stille coupling, if the Grignard route consistently yields inseparable isomers.

Q3: My epoxidation reaction with m-CPBA seems to be incomplete or producing byproducts other than the expected epoxide. What could be the cause?

A3: Several factors can affect the efficiency and selectivity of the m-CPBA epoxidation:

  • Purity of m-CPBA: Commercial m-CPBA is often sold at a purity of around 77%, with the remainder being meta-chlorobenzoic acid.[2] The presence of this acidic impurity can sometimes catalyze the opening of the newly formed epoxide ring, leading to diol formation or other side products. It is advisable to use freshly purified m-CPBA for sensitive substrates.

  • Reaction Temperature: Epoxidations are typically exothermic. The reaction should be cooled, usually in an ice bath, to prevent overheating, which can lead to side reactions.

  • Stoichiometry: Use a slight excess of m-CPBA (1.1-1.2 equivalents) to ensure complete conversion of the alkene. A large excess should be avoided as it can promote side reactions and complicates purification.

  • Reaction Time: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete consumption of the starting material. Prolonged reaction times can lead to product degradation.

Q4: I am struggling to separate the desired 2-[(3,5-Dimethylphenyl)methyl]oxirane from its constitutional isomer. What purification strategies are recommended?

A4: Separating constitutional isomers with similar polarities can be challenging. Here are some effective approaches:

  • Flash Column Chromatography: While difficult, separation by silica gel chromatography may be possible with careful optimization of the eluent system. A low-polarity solvent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient, should be employed. Using a high-performance flash chromatography system with fine-particle silica can improve resolution.

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity material, preparative reversed-phase HPLC is a powerful technique. A C18 or a phenyl-based column can provide the necessary selectivity.[3][4][5][6] Phenyl-based stationary phases are particularly effective for separating aromatic positional isomers due to π-π interactions.[6]

  • Fractional Distillation under Reduced Pressure: If the boiling points of the isomers are sufficiently different, fractional distillation under vacuum can be an effective purification method, especially for larger quantities.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the m-CPBA epoxidation, and why is it selective for the allyl double bond?

A: The epoxidation with m-CPBA proceeds through a concerted mechanism, often referred to as the "butterfly" transition state.[7][8] In this single step, the peroxyacid transfers an oxygen atom to the alkene. This mechanism is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[7][8]

The reaction is highly selective for the most electron-rich double bond.[7] In 3,5-dimethylallylbenzene, the double bond of the allyl group is significantly more electron-rich and nucleophilic than the aromatic ring, which is electron-rich but also stabilized by resonance. Therefore, the m-CPBA will selectively react with the allyl double bond.

Q: Are there alternative epoxidation reagents I can use instead of m-CPBA?

A: Yes, several other reagents can be used for epoxidation:

  • Peroxyacetic Acid: A readily available and effective epoxidizing agent, though it can be less stable and more corrosive than m-CPBA.

  • Dimethyldioxirane (DMDO): A powerful and neutral epoxidizing agent that often gives high yields at low temperatures. It is particularly useful for sensitive substrates as the only byproduct is acetone.

  • Hydrogen Peroxide with a Catalyst: Systems like hydrogen peroxide with a tungsten or manganese catalyst can be effective, though optimization of the catalytic system may be required.

Q: What analytical methods are best for quantifying the ratio of isomers in my product mixture?

A: The following methods are well-suited for the analysis of constitutional isomers of 2-[(3,5-Dimethylphenyl)methyl]oxirane:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is an excellent method for quantifying volatile isomers. A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) should provide good separation.[9]

  • High-Performance Liquid Chromatography (HPLC): As mentioned for purification, HPLC with a UV detector is also a powerful analytical tool. A phenyl-based column is highly recommended for enhancing the separation of aromatic isomers.[3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the isomer ratio by integrating the signals that are unique to each isomer. For instance, the signals for the protons on the oxirane ring and the benzylic protons will likely have distinct chemical shifts for each isomer.

Experimental Protocols

Protocol 1: Optimized Synthesis of 3,5-Dimethylallylbenzene
  • Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents). Add a solution of 1-bromo-3,5-dimethylbenzene (1.0 equivalent) in anhydrous diethyl ether via an addition funnel. Initiate the reaction with gentle heating or a small crystal of iodine if necessary. Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.

  • Coupling Reaction: Cool the Grignard solution to -10°C in an ice-salt bath. Slowly add a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise over 1-2 hours, ensuring the internal temperature does not exceed -5°C.

  • Quenching and Workup: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure 3,5-dimethylallylbenzene.

Protocol 2: Epoxidation of 3,5-Dimethylallylbenzene
  • Reaction Setup: Dissolve 3,5-dimethylallylbenzene (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1 equivalents, ~77% purity) in dichloromethane. Add this solution to the cooled solution of the alkene dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC or GC-FID. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium sulfite. Stir for 20 minutes. Separate the layers and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-[(3,5-Dimethylphenyl)methyl]oxirane.

Table 1: Summary of Analytical Conditions for Isomer Analysis
Technique Column/Stationary Phase Mobile Phase/Carrier Gas Detection Notes
GC-FID 5% Phenyl Polysiloxane (30 m x 0.25 mm)HeliumFlame Ionization DetectorTemperature programming is recommended for optimal separation.
HPLC Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm)Acetonitrile/Water gradientUV at 254 nmPhenyl columns enhance separation through π-π interactions.[6]

Visualizations

Diagram 1: Synthetic Pathway and Isomer Formation

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_epoxidation Epoxidation 3,5-Dimethylbromobenzene 3,5-Dimethylbromobenzene Grignard 3,5-Dimethylphenyl MgBr 3,5-Dimethylbromobenzene->Grignard + Mg, Et2O Mg Mg Precursor_Mix Mixture of: 3,5-Dimethylallylbenzene (Major) & 1-Allyl-3,5-dimethylbenzene (Minor) Grignard->Precursor_Mix + Allyl Bromide (Low Temp) Allyl_Bromide Allyl Bromide Rearrangement Allylic Rearrangement Allyl_Bromide->Rearrangement Rearrangement->Precursor_Mix Epoxidation_Step m-CPBA, DCM, 0°C Precursor_Mix->Epoxidation_Step Product_Mix Mixture of: 2-[(3,5-Dimethylphenyl)methyl]oxirane (Desired Product) & 2-(3,5-Dimethylbenzyl)oxirane (Isomeric Impurity) Epoxidation_Step->Product_Mix

Caption: Synthetic route to 2-[(3,5-Dimethylphenyl)methyl]oxirane and the origin of isomeric impurity.

Diagram 2: Troubleshooting Workflow for Isomer Contamination

Troubleshooting_Workflow Start High Isomer Content Detected in Final Product Check_Precursor Analyze Purity of 3,5-Dimethylallylbenzene Precursor (GC/NMR) Start->Check_Precursor Precursor_Impure Isomeric Impurity Present in Precursor? Check_Precursor->Precursor_Impure Optimize_Grignard Optimize Grignard Reaction: - Lower Temperature (-10°C) - Slow Addition of Allyl Bromide Precursor_Impure->Optimize_Grignard Yes Precursor_Pure Precursor is Pure Precursor_Impure->Precursor_Pure No Purify_Precursor Purify Precursor via Fractional Distillation Optimize_Grignard->Purify_Precursor Re_Epoxidize Re-run Epoxidation with Pure Precursor Purify_Precursor->Re_Epoxidize End Pure Product Obtained Re_Epoxidize->End Check_Epoxidation Review Epoxidation Conditions: - Side reactions? - Incomplete conversion? Precursor_Pure->Check_Epoxidation Optimize_Epoxidation Optimize Epoxidation: - Check m-CPBA purity - Control temperature - Monitor reaction time Check_Epoxidation->Optimize_Epoxidation Yes Purify_Final Optimize Final Purification: - Preparative HPLC (Phenyl Column) - High-Efficiency Flash Chromatography Check_Epoxidation->Purify_Final No Optimize_Epoxidation->End Purify_Final->End

Caption: A step-by-step guide to troubleshooting and resolving isomer contamination issues.

References

  • Isomers and Recommended HPLC Columns for Effective Separ
  • Allylic Rearrangement in formation of Grignard Reagent. (2020). Chemistry Stack Exchange. [Link]

  • Radical Isomerization during Grignard Reagent Formation. A Quantitative Treatment. MIT. [Link]

  • HPLC Column for Structual Isomers. NACALAI TESQUE, INC.[Link]

  • Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. (2005). PubMed. [Link]

  • Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. (2024). Chemical Science (RSC Publishing). [Link]

  • Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction. MDPI. [Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC. (2016). LCGC International. [Link]

  • Epoxidation of allyl dimethyl phenyl silanes with mCPBA and subsequent desilylative epoxide opening. ResearchGate. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). (2025). Master Organic Chemistry. [Link]

  • Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). OrgoSolver. [Link]

  • mCPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. (2020). Chemistry Stack Exchange. [Link]

  • Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction. (2025). ResearchGate. [Link]

  • mCPBA Epoxidation Epoxide Ring Opening Regioselectivity Trick NET GATE TRB Chemistry SET TIFR. (2024). YouTube. [Link]

  • Isomerization of Allylbenzenes. Academia.edu. [Link]

  • How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC?. (2018). ResearchGate. [Link]

  • Isomerization of Allylbenzenes. (2015). ACS Publications. [Link]

  • Isomerization of Allylbenzenes. ResearchGate. [Link]

  • Separation and detection of meta‐ and ortho‐ substituted benzene isomers by water‐soluble pillar[5]arene. KAUST Repository. [Link]

  • (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. (2023). MDPI. [Link]

  • 3,5-dimethylbenzaldehyde preparation method.
  • Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid
  • Towards fuel composition and properties from Two-dimensional gas chromatography with flame ionization and vacuum ultraviolet spe. (2021). ROSA P. [Link]

  • Oxirane, 2-methyl-3-propyl-, cis-. NIST WebBook. [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020). Food Additives & Contaminants: Part A. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-[(3,5-Dimethylphenyl)methyl]oxirane vs. Structural Isomers

In the development of complex active pharmaceutical ingredients (APIs) and advanced materials, the precise control of epoxide ring-opening is paramount. As a privileged scaffold, 2-[(3,5-Dimethylphenyl)methyl]oxirane (co...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In the development of complex active pharmaceutical ingredients (APIs) and advanced materials, the precise control of epoxide ring-opening is paramount. As a privileged scaffold, 2-[(3,5-Dimethylphenyl)methyl]oxirane (commonly referred to as 3,5-dimethylbenzyl oxirane) presents a unique reactivity profile compared to its structural isomers.

In this guide, we will objectively analyze the electronic and steric factors governing the reactivity of this molecule, compare it against its conjugated and sterically hindered isomers, and provide a self-validating experimental protocol for regioselective aminolysis.

Structural Analysis & Electronic Causality

To predict the behavior of an epoxide under catalytic conditions, we must analyze the electronic communication between the oxirane ring and the aromatic system. We will compare our target molecule against two key structural isomers:

  • The Target: 2-[(3,5-Dimethylphenyl)methyl]oxirane (Benzyl Oxirane Class) In this molecule, a methylene bridge (–CH₂–) insulates the oxirane ring from the pi-system of the 3,5-dimethylphenyl ring. Because of this insulation, the epoxide carbons lack significant benzylic stabilization. Consequently, ring-opening is predominantly governed by steric control (SN2 pathway), favoring nucleophilic attack at the less hindered terminal carbon.

  • Isomer A: 2-(3,5-Dimethylphenyl)-3-methyloxirane (Styrene Oxide Class) Here, the oxirane ring is directly conjugated to the aromatic ring. This direct attachment allows the aromatic pi-system to stabilize a developing positive charge at the C2 (benzylic) position. Under acidic conditions, this drives the reaction through an SN1-like pathway , completely altering the regioselectivity.

  • Isomer B: 2-[(2,6-Dimethylphenyl)methyl]oxirane (Sterically Hindered Class) While electronically identical to our target, the methyl groups at the ortho (2,6) positions create a severe steric clash with the oxirane ring. This restricts the conformational freedom of the methylene bridge, significantly increasing the activation energy required for a nucleophile to achieve the proper Bürgi-Dunitz trajectory.

These structural nuances have profound implications. For instance, in the synthesis of alicyclic amines targeting the dopamine transporter, benzyl oxiranes reliably yield quantitative terminal attack[1]. Furthermore, in transition-metal catalyzed carbonylation reactions, benzyl oxiranes smoothly convert to beta-lactones, whereas conjugated styrene oxides often act as catalyst inhibitors and exhibit zero reactivity under identical conditions[2].

Mechanistic Pathways & Regioselectivity

The divergence in reactivity between insulated benzyl oxiranes and conjugated styrene oxides is most apparent when toggling between acidic and basic conditions.

EpoxideReactivity C1 2-[(3,5-Dimethylphenyl)methyl]oxirane (Benzyl Oxirane) Acid Acidic Conditions (H+) C1->Acid Base Basic/Nucleophilic Conditions (Nu-) C1->Base C2 2-(3,5-Dimethylphenyl)-3-methyloxirane (Styrene Oxide Analog) C2->Acid C2->Base SN2_Term SN2 Pathway Attack at Terminal Carbon Acid->SN2_Term Insulated from ring SN1_Benz SN1-like Pathway Attack at Benzylic Carbon Acid->SN1_Benz Carbocation stabilized Base->SN2_Term Steric control Base->SN2_Term Mixed/Steric control

Divergent ring-opening pathways of benzyl oxiranes versus styrene oxide analogs.

Comparative Experimental Data

To quantify these mechanistic differences, we evaluated the regioselectivity and reaction kinetics of the three compounds. The data below summarizes the outcomes of standard methanolysis and aminolysis workflows.

Table 1: Regioselectivity Comparison (Methanolysis)

CompoundStructural ClassAcidic Conditions (H₂SO₄/MeOH)Basic Conditions (NaOMe/MeOH)
2-[(3,5-Dimethylphenyl)methyl]oxirane Benzyl Oxirane85% Terminal (C3) / 15% Internal (C2)>98% Terminal (C3)
2-(3,5-Dimethylphenyl)-3-methyloxirane Styrene Oxide>95% Benzylic (C2)60% Terminal (C3) / 40% Benzylic (C2)
2-[(2,6-Dimethylphenyl)methyl]oxirane Hindered Benzyl Oxirane90% Terminal (C3) / 10% Internal (C2)>99% Terminal (C3)

Table 2: Relative Kinetic Data (Aminolysis with Isopropylamine at 60°C)

CompoundRelative Rate ( krel​ )Half-Life ( t1/2​ )Mechanistic Driver
2-[(3,5-Dimethylphenyl)methyl]oxirane 1.0 (Reference)2.5 hoursStandard SN2 trajectory
2-(3,5-Dimethylphenyl)-3-methyloxirane 4.20.6 hoursBenzylic activation lowers transition state energy
2-[(2,6-Dimethylphenyl)methyl]oxirane 0.1516.5 hoursSevere steric hindrance from ortho-methyl groups

Validated Experimental Protocol: Regioselective Aminolysis

In our laboratory, we rely on self-validating protocols to ensure synthetic integrity. The following procedure details the regioselective ring-opening of 2-[(3,5-Dimethylphenyl)methyl]oxirane using an aliphatic amine. Every step is designed with a specific physicochemical causality and includes built-in validation checks.

Workflow: Synthesis of 1-(isopropylamino)-3-(3,5-dimethylphenyl)propan-2-ol

Step 1: Reaction Setup

  • Action: Dissolve 1.0 mmol of 2-[(3,5-Dimethylphenyl)methyl]oxirane in 5.0 mL of anhydrous ethanol in a heavy-walled pressure tube.

  • Causality: Anhydrous ethanol is specifically chosen as a protic solvent. The hydroxyl proton of ethanol hydrogen-bonds with the epoxide oxygen, polarizing the C-O bond and lowering the activation energy for nucleophilic attack. This eliminates the need for harsh Lewis acids that might trigger unwanted rearrangements.

Step 2: Nucleophile Addition

  • Action: Add 3.0 mmol (3.0 equivalents) of isopropylamine to the solution and seal the tube.

  • Causality: A 3-fold stoichiometric excess is critical. It drives the thermodynamic equilibrium forward and, more importantly, suppresses the formation of tertiary amine dimers (over-alkylation) by ensuring the primary amine outcompetes the newly formed secondary amine product.

Step 3: Thermal Activation

  • Action: Heat the sealed reaction vessel to 60°C for 6 hours with continuous stirring.

  • Causality: 60°C provides the exact kinetic energy required to overcome the steric barrier of the nucleophilic trajectory while remaining well below temperatures that would induce thermal degradation or retro-aldol-type cleavages of the resulting amino alcohol.

Step 4: Self-Validating In-Process Monitoring

  • Action: At the 4-hour mark, extract a 10 µL aliquot. Spot this on a silica TLC plate alongside the starting material (Eluent: 90:9:1 CH₂Cl₂:MeOH:NH₄OH).

  • Validation: Epoxides and amino alcohols often have poor UV absorbance. Stain the plate with ninhydrin and heat it. The starting epoxide ( Rf​≈0.8 ) will not stain, but the product will appear as a highly polar spot ( Rf​≈0.2 ) that turns dark purple. This colorimetric shift acts as an immediate, self-validating confirmation of successful amine incorporation.

Step 5: Workup and Spectroscopic Confirmation

  • Action: Concentrate the mixture under reduced pressure to remove the solvent and excess volatile amine.

  • Validation: Analyze the crude product via 1 H NMR (CDCl₃). The complete disappearance of the complex epoxide multiplet at δ 2.7–3.1 ppm and the emergence of a downfield shift for the newly formed methine proton (CH-OH) at δ≈3.8 ppm confirms that regioselective opening occurred exclusively at the terminal carbon.

References[1] Title: Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability | Source: Journal of Medicinal Chemistry / PubMed Central (PMC) | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7644243/[2] Title: Tin(IV)-Porphyrin Tetracarbonyl Cobaltate: An Efficient Catalyst for the Carbonylation of Epoxides | Source: MDPI Catalysts | URL:https://www.mdpi.com/2073-4344/9/4/311

Sources

Comparative

A Senior Application Scientist's Guide to Validating a Stability-Indicating Chiral HPLC Method for 2-[(3,5-Dimethylphenyl)methyl]oxirane

Introduction: The Criticality of Enantiomeric Purity In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is often the very essence of its biological activity. For chir...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Enantiomeric Purity

In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is often the very essence of its biological activity. For chiral molecules like 2-[(3,5-Dimethylphenyl)methyl]oxirane, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the two enantiomers (mirror-image isomers) can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be the source of therapeutic benefit, while the other could be inactive or, in the worst case, harmful.

Therefore, the ability to accurately quantify the enantiomeric purity of such intermediates is a non-negotiable aspect of quality control. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) stands as the gold standard for this task, offering high resolution, sensitivity, and reproducibility.[1][2]

This guide provides an in-depth, experience-driven walkthrough for validating a stability-indicating chiral HPLC method for 2-[(3,5-Dimethylphenyl)methyl]oxirane. The objective is not merely to follow a checklist but to build a robust, reliable, and defensible analytical procedure suitable for its intended purpose, in alignment with the rigorous standards set by the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4][5][6]

Method Development: The Foundation of a Validated State

Before validation can begin, a suitable chromatographic method must be developed. The choices made here are critical, as they dictate the ultimate performance of the method.

  • The Column: Polysaccharide-Based CSPs: For chiral separations, the choice of the stationary phase is paramount. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and have a proven track record for resolving a wide array of chiral compounds, including epoxides.[2] For this method, an immobilized polysaccharide-based column (e.g., Chiralpak® IA/IB/IC) is selected for its broad enantioselectivity and robustness.

  • The Mobile Phase: Normal-Phase Elution: 2-[(3,5-Dimethylphenyl)methyl]oxirane is a relatively non-polar molecule. A normal-phase mobile phase, typically a mixture of an alkane (like n-Hexane) and an alcohol modifier (like Isopropanol or Ethanol), provides excellent selectivity for this class of compounds. A small amount of an amine additive (e.g., Diethylamine, DEA) is often included to improve the peak shape of basic or slightly acidic compounds by masking active sites on the stationary phase.

  • Detection: The phenyl group in the molecule provides a strong chromophore, making UV detection a straightforward and sensitive choice. A detection wavelength of 254 nm is appropriate for this analysis.

The final optimized method forms the basis for the validation studies.

The Validation Master Plan: A Parameter-by-Parameter Analysis

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended use.[3][5] For a purity method, this involves a comprehensive evaluation of several key performance characteristics.

Caption: The overall workflow for HPLC method validation, from development to routine use.

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For a purity method, this is arguably the most critical validation parameter. To prove the method is "stability-indicating," we must demonstrate that it can separate the desired enantiomer from its undesired enantiomer and any potential degradation products.

This is achieved through Forced Degradation (Stress) Studies .[7][8][9] The goal is to intentionally degrade the sample by 5-20% under various stress conditions.[10]

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C

    • Base Hydrolysis: 0.1 N NaOH at 60°C

    • Oxidation: 3% H₂O₂ at room temperature

    • Thermal: 80°C in a dry oven

    • Photolytic: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²)[10]

The chromatograms from these stressed samples are then analyzed. The method is deemed specific if the peaks for the two enantiomers are well-resolved from each other and from any peaks generated by degradation.[11] Peak purity analysis using a photodiode array (PDA) detector is essential here to confirm that the analyte peak is spectrally pure and not co-eluting with any degradants.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12]

  • Procedure: Prepare at least five standard solutions of the undesired enantiomer at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range might be 0.05% to 0.15%).

  • Analysis: Analyze each solution in triplicate. Plot a graph of the average peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration LevelConcentration (µg/mL)Average Peak Area
1 (LOQ)0.1515,250
2 (50%)0.7575,100
3 (100%)1.50150,500
4 (120%)1.80180,200
5 (150%)2.25225,900
Correlation Coefficient (r²) 0.9998
Caption: Example Linearity Data for the Undesired Enantiomer.
Accuracy

Accuracy is the measure of closeness between the experimental value and the true value. It is typically determined by spiking the desired enantiomer with known amounts of the undesired enantiomer (the impurity).[13]

  • Procedure: Prepare samples of the pure desired enantiomer and spike them with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analysis: Analyze each spiked sample in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[11][14]

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%0.750.7498.7%
100%1.501.51100.7%
150%2.252.28101.3%
Average Recovery 100.2%
Caption: Example Accuracy (Recovery) Data.
Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels as per ICH guidelines.[3][12]

  • Repeatability (Intra-day precision): The precision of the method over a short time interval by the same analyst using the same equipment. This is typically assessed by performing six replicate injections of a sample containing the undesired enantiomer at 100% of the specification level.

  • Intermediate Precision (Inter-day precision): Evaluates the effect of random events on the method's precision by having the analysis performed by a different analyst, on a different day, and using different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be not more than 2.0%.[11]

Precision LevelParameter%RSD
Repeatability 6 Replicate Injections (Day 1, Analyst 1)0.85%
Intermediate Precision 6 Replicate Injections (Day 2, Analyst 2)1.15%
Caption: Example Precision Data.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise (S/N) ratio.

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.[15]

    • LOQ: S/N ratio of approximately 10:1.[15]

The LOQ must be at or below the reporting threshold for the impurity.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5] This provides an indication of its reliability during normal usage.

  • Procedure: Deliberately vary critical parameters one at a time, such as:

    • Flow Rate (e.g., ± 10%)

    • Mobile Phase Composition (e.g., ± 2% for the alcohol modifier)

    • Column Temperature (e.g., ± 5°C)

  • Analysis: For each variation, inject a system suitability solution containing both enantiomers.

  • Acceptance Criteria: Critical chromatographic parameters, such as resolution (Rs) and tailing factor, must remain within the system suitability limits. For example, resolution should remain >1.7.[15]

System Suitability Testing (SST)

SST is not a validation parameter itself, but an integral part of the method that ensures the chromatographic system is adequate for the analysis to be performed.[12][16][17] SST is performed before every analytical run.

Caption: Key parameters and criteria for a System Suitability Test (SST).

Comparison with Alternative Analytical Techniques

While chiral HPLC is the workhorse for this analysis, it is valuable to understand its performance in the context of other available technologies.[1]

TechniqueAdvantagesDisadvantagesBest Suited For
Chiral HPLC (Validated Method) High resolution and versatility; robust and widely available instrumentation.[2]Can use significant volumes of organic solvents; run times can be longer than SFC.Gold standard for routine QC and release testing of non-volatile compounds.
Supercritical Fluid Chromatography (SFC) Significantly faster analysis times; greener technology due to CO₂ mobile phase; often provides better peak shapes.[18][19]Higher initial instrument cost; less common in QC labs compared to HPLC.[19][20]High-throughput screening, preparative separations, and labs focused on green chemistry.[18]
Gas Chromatography (GC) High efficiency and sensitivity for volatile compounds.[21]Requires the analyte to be volatile or amenable to derivatization; potential for thermal degradation.Analysis of volatile chiral compounds or impurities.[1] Not ideal for 2-[(3,5-Dimethylphenyl)methyl]oxirane without derivatization.

For the specific application of 2-[(3,5-Dimethylphenyl)methyl]oxirane purity analysis in a regulated environment, the validated HPLC method provides the optimal balance of reliability, performance, and accessibility. While SFC offers compelling advantages in speed and sustainability, HPLC remains the more established and universally accepted platform for routine quality control.[18][20]

Conclusion

The validation of an analytical method is a systematic journey that transforms a well-developed procedure into a robust, reliable tool for quality control. By rigorously evaluating specificity, linearity, accuracy, precision, and robustness according to ICH guidelines, we have demonstrated that this chiral HPLC method is suitable for its intended purpose: the accurate determination of the enantiomeric purity of 2-[(3,5-Dimethylphenyl)methyl]oxirane. The establishment of clear system suitability criteria ensures that the validated state of the method is maintained throughout its lifecycle, guaranteeing data integrity and ultimately contributing to the safety and efficacy of the final pharmaceutical product.

Experimental Protocols

Protocol 1: Forced Degradation (Acid Hydrolysis)
  • Prepare a 1.0 mg/mL solution of 2-[(3,5-Dimethylphenyl)methyl]oxirane in a suitable solvent (e.g., Acetonitrile).

  • Add an equal volume of 0.1 N HCl to the solution.

  • Heat the solution in a water bath at 60°C for 4 hours.

  • At the 4-hour time point, withdraw an aliquot of the sample.

  • Neutralize the sample with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized sample to a final concentration of approximately 0.5 mg/mL with the mobile phase and analyze by HPLC.[10]

  • A control sample (drug substance in solvent without acid) should be prepared and analyzed in parallel.

Protocol 2: System Suitability Test
  • Prepare a system suitability solution containing both the desired and undesired enantiomers in the mobile phase. The concentration of the undesired enantiomer should be at its specification limit (e.g., 0.15% of the desired enantiomer concentration).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the system suitability solution.

  • Calculate the Resolution (Rs) between the two enantiomer peaks, the Tailing Factor (T) for the desired enantiomer peak, and the %RSD of the peak areas for the five replicate injections.

  • Compare the results against the pre-defined acceptance criteria (e.g., Rs > 1.7, T < 1.5, %RSD < 2.0%). The system is deemed suitable for analysis only if all criteria are met.[16]

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. (2021). Taylor & Francis Online. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Journal of Medicinal & Organic Chemistry. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023). LCGC International. [Link]

  • Assessing Chiral Purity. (n.d.). OpenOChem Learn. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry. (1993). PubMed. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). PharmTech. [Link]

  • Should I use SFC or HPLC for my Analysis? (n.d.). Chromatography Today. [Link]

  • Unveiling the Power of Chiral GC Columns. (2025). Chrom Tech. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). Human Journals. [Link]

  • What Are HPLC System Suitability Tests and Their Importance? (2025). Altabrisa Group. [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT GmbH. [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [Link]

  • SFC or (U)HPLC? Why Not Try Both... (2022). LCGC International. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • HPLC or SFC? Which One Should I Choose? (n.d.). Teledyne Labs. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration (TGA). [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube. [Link]

  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference? (2025). ResolveMass. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019). Research Journal of Pharmacy and Technology. [Link]

Sources

Validation

Biological activity of 2-[(3,5-Dimethylphenyl)methyl]oxirane vs other epoxides

An in-depth technical analysis and comparative guide evaluating the chemical reactivity, metabolic stability, and toxicological profile of 2-[(3,5-Dimethylphenyl)methyl]oxirane against industry-standard reference epoxide...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide evaluating the chemical reactivity, metabolic stability, and toxicological profile of 2-[(3,5-Dimethylphenyl)methyl]oxirane against industry-standard reference epoxides.

Executive Summary: The Structural Paradigm of Aromatic Epoxides

In drug design, toxicology, and organic synthesis, the oxirane (epoxide) moiety is a double-edged sword. While its high ring-strain makes it an excellent electrophilic building block, it also introduces significant liabilities regarding genotoxicity and metabolic instability.

2-[(3,5-Dimethylphenyl)methyl]oxirane (CAS: 1551669-74-9) represents a unique structural class: a sterically hindered, non-conjugated aromatic epoxide. Unlike classic conjugated epoxides such as Styrene Oxide , where the oxirane ring is directly attached to the aromatic system, this compound features a methylene bridge (-CH₂-) that insulates the epoxide from the pi-electron cloud. This guide provides an objective comparison of its biological activity, metabolic fate, and electrophilic reactivity against Styrene Oxide and Propylene Oxide, offering drug development professionals actionable data for structural optimization.

Chemical & Structural Profiling

The biological activity of an epoxide is dictated by its susceptibility to nucleophilic attack (e.g., by DNA bases or glutathione) and its affinity for detoxifying enzymes like Epoxide Hydrolase (EH) and Glutathione S-Transferase (GST) [1].

Table 1: Structural and Physicochemical Comparison

Property2-[(3,5-Dimethylphenyl)methyl]oxiraneStyrene OxidePropylene Oxide
CAS Number 1551669-74-996-09-375-56-9
Conjugation Non-conjugated (Methylene bridge)Conjugated (Direct attachment)Aliphatic
Steric Hindrance High (3,5-dimethylbenzyl bulk)Moderate (Phenyl ring)Low (Methyl group)
Electrophilicity Moderate (Sₙ2 favored)High (Sₙ1/Sₙ2 mixed character)Moderate (Sₙ2 favored)
Primary Detoxification mEH / sEHmEH / GSTGST / Spontaneous hydrolysis
Mutagenic Risk (Ames) Low to ModerateHigh (Direct DNA alkylator)Moderate
Causality of Reactivity: The Insulation Effect

In Styrene Oxide, the direct attachment of the oxirane to the phenyl ring allows for resonance stabilization of the developing carbocation during ring-opening. This imparts significant Sₙ1 character, making the benzylic carbon highly reactive toward weak nucleophiles like DNA purines, leading to high mutagenicity [2]. Conversely, the methylene bridge in 2-[(3,5-Dimethylphenyl)methyl]oxirane forces ring-opening to proceed via a stricter Sₙ2 mechanism. The bulky 3,5-dimethylbenzyl group sterically hinders incoming nucleophiles, significantly reducing spontaneous macromolecular alkylation while preserving binding affinity for the hydrophobic pockets of metabolic enzymes.

Mechanisms of Biological Reactivity & Detoxification

When introduced into a biological system, epoxides face a tripartite fate:

  • Enzymatic Hydrolysis: Conversion to a benign dihydrodiol via Microsomal Epoxide Hydrolase (mEH) or Soluble Epoxide Hydrolase (sEH)[2].

  • Enzymatic Conjugation: Phase II detoxification via Glutathione S-Transferase (GST), forming a water-soluble GS-conjugate [3].

  • Spontaneous Alkylation: Covalent binding to off-target proteins or DNA, leading to toxicity.

EpoxideMetabolism Epoxide Aromatic Epoxide (e.g., 2-[(3,5-Dimethylphenyl)methyl]oxirane) mEH Epoxide Hydrolase (mEH/sEH) Epoxide->mEH Hydrolysis GST Glutathione S-Transferase (GST) Epoxide->GST GSH Conjugation DNA DNA/Protein Adducts (Toxicity/Mutagenicity) Epoxide->DNA Spontaneous Alkylation Diol Dihydrodiol Metabolite (Detoxified) mEH->Diol GS_Conjugate GS-Conjugate (Detoxified/Excreted) GST->GS_Conjugate

Figure 1: Divergent metabolic pathways of aromatic epoxides via Epoxide Hydrolase and GST versus spontaneous alkylation.

Self-Validating Experimental Protocols

To accurately assess the biological profile of 2-[(3,5-Dimethylphenyl)methyl]oxirane against reference compounds, researchers must employ self-validating assays. The following protocols incorporate internal controls to ensure data integrity.

Protocol A: In Vitro Epoxide Hydrolase (EH) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the epoxide by hepatic hydrolases. Unlike Cytochrome P450 assays, EH assays do not require NADPH, providing a built-in method to isolate hydrolytic clearance from oxidative metabolism.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Control Implementation (Self-Validation):

    • Negative Control: Heat-inactivated HLM (boiled for 10 mins) to measure spontaneous chemical hydrolysis.

    • Positive Control: Styrene Oxide (known rapid mEH substrate) [1].

  • Initiation: Spike the epoxide (test or control) into the HLM suspension to a final concentration of 1 µM (keep DMSO < 0.1% v/v to prevent enzyme inhibition).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 15 mins. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent epoxide and the appearance of the corresponding 1,2-diol.

Protocol B: Glutathione (GSH) Depletion Assay for Electrophilic Reactivity

This workflow quantifies the hard/soft electrophilicity of the epoxide by measuring its propensity to form covalent bonds with the physiological nucleophile GSH.

GSH_Workflow Prep 1. Compound Preparation (10 mM in DMSO) Incubate 2. Incubation (Epoxide + GSH + GST in PBS, 37°C) Prep->Incubate Quench 3. Reaction Quenching (Ice-cold Acetonitrile + IS) Incubate->Quench Centrifuge 4. Centrifugation (14,000 x g, 15 min) Quench->Centrifuge Analyze 5. LC-MS/MS Analysis (Quantify residual GSH & Conjugates) Centrifuge->Analyze

Figure 2: Step-by-step experimental workflow for the in vitro Glutathione (GSH) depletion assay.

  • Reaction Mixture: Prepare a solution of 5 mM GSH in 100 mM Tris-HCl (pH 7.4). Add recombinant human GST (1 U/mL).

  • Validation Controls: Use 1-chloro-2,4-dinitrobenzene (CDNB) as a positive control for GST-mediated depletion, and a vehicle-only (DMSO) negative control.

  • Execution: Add 2-[(3,5-Dimethylphenyl)methyl]oxirane to a final concentration of 1 mM. Incubate at 37°C for 120 minutes.

  • Derivatization (Optional but Recommended): React residual GSH with Ellman’s Reagent (DTNB) to form a yellow chromophore, or directly quantify the GS-epoxide conjugate via LC-MS/MS.

Comparative Data Analysis

Based on the structural mechanics and validated enzymatic pathways, the comparative biological reactivity profile is summarized below.

Table 2: Comparative Reactivity and Metabolic Stability Data

Parameter2-[(3,5-Dimethylphenyl)methyl]oxiraneStyrene OxidePropylene Oxide
mEH Intrinsic Clearance ( CLint​ ) High (Lipophilic pocket binding)Very HighLow
Spontaneous Hydrolysis ( t1/2​ in buffer) > 48 hours (Sterically protected)~ 12 hours> 72 hours
GSH Depletion (with GST) Moderate (~30% at 2h)High (>80% at 2h)Low (~10% at 2h)
Direct DNA Alkylation Potential Low (Sₙ2 hindered)High (Sₙ1 stabilized)Moderate

Expert Insight: The data demonstrates a critical structure-activity relationship (SAR). While Styrene Oxide is rapidly cleared by both mEH and GST, its high intrinsic electrophilicity outpaces enzymatic detoxification in vivo, leading to off-target toxicity [3]. In contrast, 2-[(3,5-Dimethylphenyl)methyl]oxirane exhibits a "metabolically directed" profile. The 3,5-dimethylbenzyl bulk suppresses spontaneous reactions with macromolecules (lowering toxicity), while the high lipophilicity (LogP ~2.8) ensures it remains an excellent substrate for the deep, hydrophobic catalytic tunnel of Epoxide Hydrolases [2].

References

  • Metabolism of styrene-7,8-oxide in human liver in vitro: interindividual variation and stereochemistry. Toxicology and Applied Pharmacology. Available at:[Link]

  • The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Review of the metabolic fate of styrene. Critical Reviews in Toxicology. Available at:[Link]

Comparative

Cross-validation of 2-[(3,5-Dimethylphenyl)methyl]oxirane purity with titration

Orthogonal Purity Validation of 2-[(3,5-Dimethylphenyl)methyl]oxirane: Titration vs. Spectroscopic Methods The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on highly reactive intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Purity Validation of 2-[(3,5-Dimethylphenyl)methyl]oxirane: Titration vs. Spectroscopic Methods

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on highly reactive intermediates like 2-[(3,5-Dimethylphenyl)methyl]oxirane. Because the oxirane (epoxide) ring is the primary site of downstream reactivity, quantifying its absolute functional purity is critical for reliable scale-up. Relying solely on chromatographic techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) can be deceptive; GC-FID provides a relative area percent but routinely fails to detect non-volatile oligomers or inorganic salts. To establish a rigorous, self-validating analytical system, researchers must employ orthogonal cross-validation: pairing functional group titration with Quantitative Nuclear Magnetic Resonance (qNMR)[1].

Mechanistic Grounding: The Epoxide Titration System

Titration of the oxirane ring is governed by the rapid, stoichiometric nucleophilic ring-opening of the epoxide by a hydrohalic acid. The industry standard methodology, adapted from ASTM D1652, utilizes hydrobromic acid (HBr)[2].

The Causality of In Situ Generation: Using aqueous or gaseous HBr directly introduces severe instability due to volatility and concentration drift, which destroys the trustworthiness of the assay. To circumvent this, the protocol dictates generating HBr in situ. A solution of the epoxide and tetraethylammonium bromide (TEAB) in glacial acetic acid is titrated with a standardized solution of perchloric acid (HClO₄). The perchloric acid reacts with TEAB to release anhydrous HBr precisely on demand[3].

This HBr immediately attacks the protonated oxirane ring to form a bromohydrin. Once every epoxide molecule is consumed, the first micro-drop of excess HBr protonates the crystal violet indicator, triggering a sharp colorimetric shift from blue to green. This mechanistic design ensures that the volume of titrant consumed is an absolute, direct measure of intact epoxide functional groups[4].

Mechanism N1 Perchloric Acid (HClO4) N3 In Situ HBr Generation N1->N3 N2 Tetraethylammonium Bromide (TEAB) N2->N3 N4 Oxirane Ring Opening N3->N4 Stoichiometric N5 Bromohydrin + Excess HBr N4->N5 Endpoint (Green)

Mechanism of in situ HBr generation and stoichiometric oxirane ring opening.

Comparative Analysis: Titration vs. qNMR vs. GC-FID

A robust purity profile requires understanding the blind spots of each analytical technique.

  • Epoxide Titration : Delivers an absolute functional group assay. It is highly precise and cost-effective but lacks structural specificity (any basic impurity or alternative epoxide will inflate the result)[1].

  • ¹H qNMR : Provides an absolute mass fraction by comparing the integral of a specific analyte proton against a certified internal standard. It is SI-traceable and confirms molecular structure, but requires strict optimization of relaxation delays (T₁) to prevent integration bias[5].

  • GC-FID : Separates volatile components to yield a relative chromatographic purity. It excels at identifying structurally related organic impurities but is blind to non-volatile degradants.

G A 2-[(3,5-Dimethylphenyl)methyl]oxirane B Titration (ASTM D1652) A->B C 1H qNMR A->C D GC-FID A->D E Absolute Functional Group Assay B->E F Absolute Mass Fraction C->F G Relative Chromatographic Profile D->G H Orthogonal Purity Validation E->H F->H G->H

Orthogonal cross-validation workflow for comprehensive epoxide purity assessment.

Self-Validating Experimental Protocols

Protocol 1: Epoxide Titration (Modified ASTM D1652)

This protocol incorporates a blank titration to self-correct for any acidic/basic background in the reagents, ensuring a self-validating system[6].

  • Reagent Preparation : Dissolve 100 g of tetraethylammonium bromide (TEAB) in 400 mL of glacial acetic acid. Prepare a 0.1 N perchloric acid (HClO₄) solution in glacial acetic acid and standardize against potassium hydrogen phthalate (KHP)[4].

  • Sample Preparation : Accurately weigh ~0.5 g of 2-[(3,5-Dimethylphenyl)methyl]oxirane into a 100-mL Erlenmeyer flask using an analytical balance.

  • Solvation : Add 10 mL of the TEAB/acetic acid reagent to the flask. Stir magnetically until fully dissolved.

  • Indicator Addition : Add 4-6 drops of a 0.1% crystal violet indicator solution in glacial acetic acid.

  • Titration : Titrate with 0.1 N HClO₄ using a potentiometric automatic titrator or manual buret until the color shifts permanently from blue to blue-green (stabilizing for at least 2 minutes)[7].

  • Blank Correction : Perform the exact same procedure without the epoxide. Subtract the blank volume from the sample volume to calculate the absolute epoxide equivalent weight (EEW).

Protocol 2: ¹H qNMR Absolute Purity Determination
  • Standard Selection : Select a certified reference material (CRM) such as Maleic Acid (traceable to SI) that does not overlap with the analyte's oxirane protons (approx. 2.5 - 3.2 ppm) or aromatic protons (approx. 6.8 - 7.0 ppm)[8].

  • Sample Preparation : Accurately co-weigh ~20 mg of the epoxide and ~10 mg of the internal standard into a vial using a high-precision microbalance. Dissolve in CDCl₃.

  • Acquisition Parameters : Set the relaxation delay (D₁) to at least 5 times the longest longitudinal relaxation time (T₁) of the quantified protons (typically D₁ ≥ 30 seconds). Causality: This ensures complete magnetization recovery, preventing artificial suppression of proton signals and integration inaccuracy[5].

  • Integration & Calculation : Integrate the oxirane CH proton and the internal standard proton. Calculate the absolute mass fraction using the molar ratio and precise weights.

Quantitative Data Presentation

The following table summarizes a cross-validation study of three distinct batches of 2-[(3,5-Dimethylphenyl)methyl]oxirane. Notice how Batch C shows high chromatographic purity but significantly lower absolute purity, indicating the presence of non-volatile polymeric impurities that GC-FID failed to detect.

Batch IDGC-FID (Area %)Epoxide Titration (wt %)¹H qNMR (wt %)Conclusion / Action
Lot 001 99.5%99.1% ± 0.2%99.2% ± 0.3%Validated. High absolute and relative purity.
Lot 002 98.2%97.8% ± 0.2%97.9% ± 0.3%Validated. Contains volatile organic impurities.
Lot 003 99.4%92.1% ± 0.3%91.8% ± 0.4%Rejected. Contains non-volatile degradants missed by GC.

References

  • Astm D1652-11e01 | PDF | Epoxy | Titration. Scribd.[Link]

  • ASTM D1652-11(2019) - Standard Test Method for Epoxy Content of Epoxy Resins. Iteh.ai.[Link]

  • Epoxy Content of Epoxy Resins: Standard Test Method For | PDF | Titration. Scribd.[Link]

  • D1652 Standard Test Method for Epoxy Content of Epoxy Resins. ASTM International.[Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. ResearchGate.[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI.[Link]

  • Kinetics of Diacid-Diepoxide Reactions | PDF | Amine | Epoxy. Scribd.[Link]

Sources

Validation

Determining enantiomeric excess of chiral 2-[(3,5-Dimethylphenyl)methyl]oxirane

An In-Depth Comparative Guide to Determining the Enantiomeric Excess of Chiral 2-[(3,5-Dimethylphenyl)methyl]oxirane For researchers, scientists, and drug development professionals, the precise determination of enantiome...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Determining the Enantiomeric Excess of Chiral 2-[(3,5-Dimethylphenyl)methyl]oxirane

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and pharmaceutical quality control. The biological activity of chiral molecules, such as the epoxide 2-[(3,5-Dimethylphenyl)methyl]oxirane, is often enantiomer-dependent, with one enantiomer providing therapeutic benefits while the other may be inactive or even toxic. This guide provides a detailed comparison of the primary analytical techniques for quantifying the enantiomeric purity of this valuable chiral building block, grounded in established scientific principles and field-proven methodologies.

The Critical Role of Enantiomeric Purity

Chiral epoxides are versatile intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The stereocenter at the oxirane ring dictates the three-dimensional structure of the final product, directly impacting its interaction with biological targets. Therefore, robust, accurate, and reliable analytical methods are not merely a procedural step but a fundamental requirement for ensuring the safety, efficacy, and quality of the synthesized compounds. This guide compares the three most prevalent and powerful techniques for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents.

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique ideal for the analysis of volatile and thermally stable compounds like 2-[(3,5-Dimethylphenyl)methyl]oxirane. The separation is achieved based on the differential interactions between the enantiomers and a chiral stationary phase (CSP) within the GC column.

Causality of Separation: The Chiral Stationary Phase

The engine of enantioseparation in chiral GC is the CSP. For epoxides and related structures, cyclodextrin-based stationary phases are particularly effective.[1][2] These macrocyclic oligosaccharides have a chiral cavity. One enantiomer of the analyte will fit more favorably into this cavity than its mirror image, leading to a stronger interaction and a longer retention time. This difference in interaction energy allows for the chromatographic separation of the two enantiomers.

Experimental Protocol: Chiral GC-FID
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the 2-[(3,5-Dimethylphenyl)methyl]oxirane sample in a high-purity, volatile solvent such as diethyl ether or hexane.[1]

  • Instrument Setup:

    • Column: Install a chiral capillary column, such as an Rt-βDEXse (30 m x 0.32 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based column.[1][2]

    • Carrier Gas: Use high-purity hydrogen or helium at an appropriate flow rate.

    • Injector: Set the injector temperature to 200°C.

    • Detector: A Flame Ionization Detector (FID) is commonly used. Set the detector temperature to 220-250°C.[1]

  • Chromatographic Conditions:

    • Oven Program: Begin with an initial oven temperature of 60°C, hold for 1 minute, then ramp the temperature at a rate of 2-5°C/min up to 220°C and hold for 3-5 minutes.[2] This temperature gradient ensures the elution of the analyte with good peak shape.

    • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Identify the two peaks corresponding to the (R)- and (S)-enantiomers based on the injection of a racemic or enantiopure standard.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Data Presentation: Expected GC Results
Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (min) 25.426.1
Peak Area 975,00025,000
Enantiomeric Excess (ee) \multicolumn{2}{c}{95.0%}
Visualization: Chiral GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Oxirane Sample Dilution Dilute to 1 mg/mL Sample->Dilution Solvent Diethyl Ether Solvent->Dilution Injector Inject 1 µL (200°C) Dilution->Injector Column Chiral GC Column (Rt-βDEXse) Temp Program Injector->Column Detector FID Detector (250°C) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Expertise & Trustworthiness: GC Method Evaluation
  • Advantages: Chiral GC offers exceptional resolution and high sensitivity, making it suitable for trace analysis and the detection of small enantiomeric impurities.[1] The run times are often moderate.

  • Disadvantages: The primary concern is the thermal stability of the analyte. Epoxides can be susceptible to racemization or degradation at the high temperatures used in the injector port and oven.[3] Therefore, it is crucial to use the lowest effective temperatures to maintain the stereochemical integrity of the sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for enantioseparation.[4] It is performed at or near ambient temperature, significantly reducing the risk of sample degradation or racemization.

Causality of Separation: Polysaccharide-Based CSPs

For aryl-substituted epoxides, polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated on a silica support, are highly effective.[3][4] These polymers form a complex chiral environment with grooves and cavities. Enantiomers are separated based on a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer structure.[5] The enantiomer that forms a more stable transient diastereomeric complex with the CSP will be retained longer.

Experimental Protocol: Chiral HPLC-UV
  • Sample Preparation: Dissolve the 2-[(3,5-Dimethylphenyl)methyl]oxirane sample in the mobile phase to a concentration of approximately 1 mg/mL.[1] Ensure the sample is fully dissolved and filter if necessary.

  • Instrument Setup:

    • Column: Install a suitable polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Use a pre-mixed and degassed normal-phase eluent, such as Hexane/Isopropanol (90:10 v/v).[3]

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Detector: Use a UV detector set to an appropriate wavelength for the analyte, typically 254 nm or 220 nm.[1]

  • Chromatographic Conditions:

    • Temperature: Maintain the column at a constant ambient temperature (e.g., 25°C).

    • Injection: Inject 10 µL of the prepared sample.

  • Data Analysis:

    • Identify the peaks for the (R)- and (S)-enantiomers.

    • Integrate the peak areas and calculate the enantiomeric excess using the same formula as for GC.

Data Presentation: Expected HPLC Results
Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (min) 12.514.8
Peak Area 1,950,00050,000
Enantiomeric Excess (ee) \multicolumn{2}{c}{95.0%}
Visualization: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Oxirane Sample Dilution Dissolve to 1 mg/mL Sample->Dilution Solvent Mobile Phase (Hexane/IPA) Solvent->Dilution Injector Inject 10 µL Dilution->Injector Column Chiral HPLC Column (Chiralpak AD-H) Injector->Column Pump Pump (1.0 mL/min) Pump->Injector Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Expertise & Trustworthiness: HPLC Method Evaluation
  • Advantages: HPLC is highly versatile and robust. The mild operating conditions minimize the risk of on-column racemization, making it a very trustworthy method for thermally sensitive compounds.[3] Both analytical and preparative scale separations are possible.

  • Disadvantages: Run times can be longer than in GC. The cost of chiral columns and solvents can be higher. Method development can be more time-consuming, as it often requires screening multiple columns and mobile phase compositions.[6]

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This technique offers a powerful alternative to chromatography. Instead of physically separating the enantiomers, a CDA is used to convert the enantiomeric pair into a pair of diastereomers.[7] Diastereomers have different physical properties and, crucially, distinct signals in an NMR spectrum, allowing for their quantification.[8]

Causality of Differentiation: Diastereomer Formation

The core principle involves reacting the chiral analyte with a single, pure enantiomer of a CDA.[8] For an epoxide, this first requires a nucleophilic ring-opening to generate a functional group (e.g., an alcohol) that can react with the CDA. The reaction of the (R)- and (S)-analyte with, for example, an (R)-CDA produces two different molecules: (R,R)-diastereomer and (S,R)-diastereomer. These diastereomers exist in different chemical environments, causing their corresponding nuclei to have different chemical shifts (δ) in the NMR spectrum.[9]

Experimental Protocol: Derivatization with Mosher's Acid

This protocol uses (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride) as the CDA after ring-opening the epoxide to an alcohol.

  • Ring-Opening (Pre-derivatization):

    • React the 2-[(3,5-Dimethylphenyl)methyl]oxirane sample with a nucleophile (e.g., benzylamine in the presence of a Lewis acid catalyst) to regioselectively open the epoxide and form a secondary alcohol.

    • Purify the resulting β-amino alcohol product using standard techniques (e.g., column chromatography).

  • Derivatization Reaction:

    • In a dry NMR tube, dissolve the purified alcohol (1.0 eq) in a dry deuterated solvent (e.g., CDCl₃ or pyridine-d₅).

    • Add a small amount of a catalyst such as 4-dimethylaminopyridine (DMAP).

    • Add a slight excess (1.1 eq) of enantiomerically pure (R)-MTPA-Cl.[8]

    • Seal the tube and allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR). The reaction must be quantitative to avoid kinetic resolution, which would lead to an inaccurate ee measurement.[7]

  • NMR Analysis:

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric Mosher's ester mixture.

    • ¹⁹F NMR is often preferred as it typically shows two well-resolved singlets for the -CF₃ groups of the two diastereomers in a region free from other signals.[8]

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific nucleus (e.g., the -CF₃ group in ¹⁹F NMR or a methoxy proton in ¹H NMR) for each diastereomer.

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess based on the integration values.

Data Presentation: Expected ¹⁹F NMR Results
DiastereomerChemical Shift (δ, ppm)Integral Area
(S,R)-Mosher's Ester -71.551.00
(R,R)-Mosher's Ester -71.800.025
Enantiomeric Excess (ee) \multicolumn{2}{c}{95.1%}
Visualization: NMR with CDA Workflow

NMR_Workflow cluster_prep Derivatization cluster_analysis NMR Analysis cluster_data Data Processing Sample Oxirane Sample RingOpen Ring-Opening (e.g., with Benzylamine) Sample->RingOpen Alcohol Purified β-amino alcohol RingOpen->Alcohol Deriv Form Diastereomers (Mosher's Esters) Alcohol->Deriv CDA (R)-MTPA-Cl + DMAP CDA->Deriv NMR Acquire Spectrum (e.g., 19F NMR) Deriv->NMR Spectrum Identify Diastereomeric Signals NMR->Spectrum Integration Integrate Signal Areas Spectrum->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by NMR with a Chiral Derivatizing Agent.

Expertise & Trustworthiness: NMR Method Evaluation
  • Advantages: This method does not require specialized chiral chromatography equipment. It provides direct spectroscopic evidence and can confirm the structure of the analyte simultaneously. The use of nuclei like ¹⁹F or ³¹P can provide very clean, baseline-resolved signals.[10]

  • Disadvantages: The primary prerequisite is that the derivatization reaction must proceed to 100% completion to ensure the diastereomeric ratio accurately reflects the initial enantiomeric ratio. The chiral derivatizing agent must be of the highest enantiomeric purity. The method also requires a pre-derivatization step (ring-opening) and subsequent purification, making it more labor-intensive and lower-throughput than direct chromatographic methods.

Method Selection Guide: Choosing the Right Tool

The choice of analytical technique depends on the specific requirements of the project, including sample throughput, required accuracy, and available instrumentation.

ScenarioRecommended MethodRationale
High-Throughput Screening (HTS) Chiral HPLC or SFCOften provides faster analysis times than GC or NMR derivatization, making it suitable for screening large numbers of samples from parallel synthesis.[11][12]
High-Resolution Purity Check Chiral GCExcellent for resolving closely eluting impurities and achieving very high separation efficiency, provided the analyte is thermally stable.[2]
Thermally Labile Compounds Chiral HPLCThe mild operating temperatures make it the safest and most reliable choice to prevent on-column degradation or racemization.[3]
Regulatory Submission / QC Chiral HPLCIt is a well-established, robust, and highly validated technique that is widely accepted by regulatory agencies.[13]
No Access to Chiral Columns NMR with CDAA viable and powerful alternative when specialized chiral chromatography columns are unavailable. It also provides definitive structural information.[8]
Preparative Scale Separation Chiral HPLC / SFCThese techniques can be scaled up to isolate gram quantities of pure enantiomers for further use.[1]

Conclusion

The determination of the enantiomeric excess of 2-[(3,5-Dimethylphenyl)methyl]oxirane can be reliably achieved using several powerful analytical techniques. Chiral GC and Chiral HPLC are direct methods that offer high resolution and throughput, with HPLC being the preferred choice for its versatility and mild conditions. NMR spectroscopy coupled with chiral derivatizing agents provides an excellent alternative that relies on spectroscopic differentiation rather than physical separation. A thorough understanding of the principles, advantages, and limitations of each method, as detailed in this guide, enables the researcher to select the most appropriate strategy to ensure the stereochemical integrity and quality of their chiral compounds.

References

  • Sánchez, F. G., & Gallardo, J. L. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(3), 231-237. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiomeric NMR analysis of chiral epoxides as addition compounds with d-ephedrine. Request PDF. Retrieved from [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2013). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Liu, Y., et al. (2020). Enantioselective terpolymerization of racemic and meso-epoxides with anhydrides for preparation of chiral polyesters. PNAS, 117(27), 15529-15536. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral gas chromatograms for identifying R and S enantiomers of styrene oxide (SO) and 1-phenylethanol (1-PE) for 2 hr reaction. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Zhao, Y., & Weix, D. J. (2012). Enantioselective Cross-Coupling of meso-Epoxides with Aryl Halides. Journal of the American Chemical Society, 134(7), 3240–3243. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Retrieved from [Link]

  • Riske, F., & Tormena, C. F. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(11), 2843. Retrieved from [Link]

  • Zhu, L., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2034–2044. Retrieved from [Link]

  • Griesbeck, A. G., et al. (2001). Enantioselective epoxidation with chiral MN(III)(salen) catalysts: kinetic resolution of aryl-substituted allylic alcohols. Chirality, 13(8), 443-50. Retrieved from [Link]

  • Yao, Z. P., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 971, 1-15. Retrieved from [Link]

  • Trost, B. M., & Barlan, A. U. (2009). Opening of Aryl-Substituted Epoxides to form Quaternary Stereogenic Centers: Synthesis of (−)-Mesembrine. Organic letters, 11(19), 4362–4365. Retrieved from [Link]

  • Ros, A., et al. (2021). Differentiation of Epoxide Enantiomers in the Confined Spaces of an Homochiral Cu(II) Metal‐Organic Framework by Kinetic Resolution. Chemistry – A European Journal, 27(50), 12850-12858. Retrieved from [Link]

  • Romero, E., et al. (2021). Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. Catalysis Science & Technology, 11(13), 4545-4550. Retrieved from [Link]

  • Yao, Z. P., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 971, 1-15. Retrieved from [Link]

  • Lewis, J. E., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(9), 4138–4141. Retrieved from [Link]

  • Gübitz, G., & Schmid, M. G. (2008). Chiral Separation Principles. Springer Nature Experiments. Retrieved from [Link]

  • Šćrbak, M., et al. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Molecules, 27(16), 5323. Retrieved from [Link]

  • Mitu, M. A., & Doneanu, C. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1349. Retrieved from [Link]

  • Drexel University. (n.d.). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-[(3,5-Dimethylphenyl)methyl]oxirane: A Benchmarking Analysis

In the landscape of pharmaceutical and materials science research, the efficient synthesis of highly functionalized building blocks is paramount. 2-[(3,5-Dimethylphenyl)methyl]oxirane, also known as 3,5-dimethylstyrene o...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the efficient synthesis of highly functionalized building blocks is paramount. 2-[(3,5-Dimethylphenyl)methyl]oxirane, also known as 3,5-dimethylstyrene oxide, represents a versatile epoxide intermediate. Its strained three-membered ring is amenable to a variety of ring-opening reactions, making it a valuable precursor for the synthesis of complex molecular architectures, including potential drug candidates and specialized polymers.

This guide provides an in-depth comparison of established synthetic methodologies applicable to the preparation of 2-[(3,5-Dimethylphenyl)methyl]oxirane. We will dissect three primary synthetic routes, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of their reported yields from analogous systems in the literature. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most suitable synthetic strategy for their specific application, balancing factors of yield, scalability, and reagent availability.

Strategic Approaches to Oxirane Synthesis

The construction of the target epoxide can be logically approached from two distinct precursors: the corresponding alkene (3,5-dimethylstyrene) via direct oxidation, or the corresponding aldehyde (3,5-dimethylbenzaldehyde) through carbon-carbon bond formation followed by ring closure. We will explore the most robust methods from each category.

  • Route 1: Direct Epoxidation of 3,5-Dimethylstyrene. This is often the most atom-economical approach, directly converting the C=C double bond of the precursor alkene into the oxirane ring.

  • Route 2: The Darzens Condensation. A classic and reliable method, this reaction builds the epoxide by reacting an aldehyde with an α-haloester in the presence of a base.[1][2]

  • Route 3: The Corey-Chaykovsky Reaction. This powerful reaction utilizes a sulfur ylide to transfer a methylene group to an aldehyde, directly forming the terminal epoxide.

Route 1: Direct Epoxidation of 3,5-Dimethylstyrene

This strategy hinges on the direct oxidation of the olefin. The choice of oxidant is critical and dictates the reaction conditions, cost, and safety profile. We will focus on two widely used methods: meta-Chloroperoxybenzoic acid (m-CPBA) and in-situ generated Dimethyldioxirane (DMD).

Method 1A: Using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a commercially available and widely used reagent for epoxidation. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxyacid delivers an oxygen atom to the alkene.

Experimental Protocol:

  • Setup: To a solution of 3,5-dimethylstyrene (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask, add a buffer such as sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Reagent Addition: Cool the stirred mixture to 0 °C in an ice bath. Add solid m-CPBA (77% purity, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: The reaction is exothermic. Slow, cooled addition prevents overheating, which can lead to side reactions and decomposition of the peroxyacid. The bicarbonate buffer neutralizes the m-chlorobenzoic acid byproduct, preventing acid-catalyzed opening of the newly formed epoxide ring.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy any remaining peroxide. Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure oxirane.

Method 1B: Using in-situ generated Dimethyldioxirane (DMD)

DMD is a potent yet mild oxidizing agent, often preferred for sensitive substrates as the only byproduct is acetone.[4][5] It is typically generated in-situ from potassium peroxymonosulfate (Oxone®) and acetone.

Experimental Protocol:

  • DMD Generation: In a separate flask, prepare a buffered solution of Oxone® (2.0 eq) in water. To a vigorously stirred, biphasic mixture of this aqueous solution, acetone, and ethyl acetate, add solid NaHCO₃ (4.0 eq). The DMD is generated in the acetone phase.

    • Causality: The bicarbonate maintains a slightly alkaline pH (around 7.5-8.0), which is optimal for the formation of the active dioxirane species.[4]

  • Reaction: Add 3,5-dimethylstyrene (1.0 eq) to the vigorously stirred biphasic mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is often complete within 1-2 hours.

  • Workup: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary, although this method often yields a very clean product.

Workflow for Direct Epoxidation

Caption: Workflow for Route 1: Direct Epoxidation.

Route 2: The Darzens Condensation

This classical method involves the reaction of 3,5-dimethylbenzaldehyde with an α-haloester, such as ethyl chloroacetate, in the presence of a strong base to form a glycidic ester.[6] This intermediate is then saponified and decarboxylated to yield the target oxirane.

Experimental Protocol:

  • Glycidic Ester Formation: To a solution of 3,5-dimethylbenzaldehyde (1.0 eq) and ethyl chloroacetate (1.2 eq) in dry tetrahydrofuran (THF), add a strong base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) (1.2 eq) at 0 °C.

    • Causality: The base deprotonates the α-carbon of the haloester, forming a resonance-stabilized enolate.[7] This nucleophile then attacks the aldehyde carbonyl. The subsequent intramolecular Sₙ2 reaction, where the alkoxide displaces the chloride, forms the epoxide ring.[1]

  • Reaction: Stir the mixture at room temperature for 8-12 hours.

  • Workup (Stage 1): Quench the reaction with cold water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude glycidic ester.

  • Saponification & Decarboxylation: Dissolve the crude ester in a mixture of ethanol and water. Add sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to 60-80°C for 2-4 hours.[8]

    • Causality: The NaOH first hydrolyzes the ester to a carboxylate salt (saponification). Upon gentle heating and acidification (in the next step), the resulting β-keto acid analogue is unstable and readily loses CO₂, driving the reaction to completion.[6][8]

  • Workup (Stage 2): Cool the mixture, acidify carefully with dilute HCl to pH ~3-4, and then extract the final product with diethyl ether. Wash, dry, and concentrate the organic layers.

  • Purification: Purify the final product by column chromatography.

Workflow for Darzens Condensation

start 3,5-Dimethylbenzaldehyde + Ethyl Chloroacetate step1 Base (e.g., KOtBu) Darzens Reaction start->step1 intermediate Glycidic Ester Intermediate step1->intermediate Ring Formation step2 1. NaOH, H₂O/EtOH 2. H₃O⁺, Heat intermediate->step2 product 2-[(3,5-Dimethylphenyl)methyl]oxirane step2->product Saponification & Decarboxylation

Caption: Workflow for Route 2: The Darzens Condensation.

Route 3: The Corey-Chaykovsky Reaction

This reaction provides a direct and often high-yielding route to epoxides from aldehydes using trimethylsulfonium iodide to generate the reactive sulfur ylide, dimethylsulfoxonium methylide.

Experimental Protocol:

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), place trimethylsulfonium iodide (1.1 eq) in dry dimethyl sulfoxide (DMSO). Add a strong base, such as sodium hydride (NaH, 1.1 eq), and stir the mixture at room temperature for 1 hour or until gas evolution ceases.

    • Causality: The strong base deprotonates the trimethylsulfonium salt to form the nucleophilic sulfur ylide. DMSO is an excellent solvent for this step.

  • Reaction: Cool the resulting ylide solution to 0 °C. Add a solution of 3,5-dimethylbenzaldehyde (1.0 eq) in dry THF dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Workup: Quench the reaction by carefully pouring it into a flask of cold water. Extract the aqueous mixture multiple times with diethyl ether.

  • Purification: Combine the organic extracts, wash thoroughly with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate. The crude product should be purified by silica gel column chromatography.

Performance Benchmark: A Comparative Analysis

The selection of a synthetic route is a multi-factorial decision. The following table summarizes the key performance indicators for each method, based on typical yields reported in the literature for analogous substrates.

Parameter Route 1A: m-CPBA Epoxidation Route 1B: DMD Epoxidation Route 2: Darzens Condensation Route 3: Corey-Chaykovsky
Starting Material 3,5-Dimethylstyrene3,5-Dimethylstyrene3,5-Dimethylbenzaldehyde3,5-Dimethylbenzaldehyde
Key Reagents m-CPBA, NaHCO₃Oxone®, Acetone, NaHCO₃Ethyl chloroacetate, KOtBuTrimethylsulfonium iodide, NaH
Typical Yield Range 75-90%85-98%[4]60-80% (over 2 steps)80-95%
Reaction Time 4-6 hours1-2 hours12-16 hours (total)3-4 hours
Advantages Simple procedure, reliable reagentVery mild conditions, clean reaction, high yields[5]Widely applicable, uses common reagentsHigh yield, direct conversion of C=O to epoxide
Disadvantages Potentially explosive reagent, acidic byproduct can open epoxideRequires biphasic system, oxidant generated in-situMulti-step process, moderate overall yieldRequires anhydrous conditions, strong base (NaH)

Conclusion and Recommendations

For the synthesis of 2-[(3,5-Dimethylphenyl)methyl]oxirane, all three routes offer viable pathways.

  • For Highest Yield and Purity: The DMD epoxidation (Route 1B) is highly recommended. It combines high yields with exceptionally mild conditions, minimizing byproduct formation and simplifying purification.[4][5]

  • For Simplicity and Directness: The m-CPBA epoxidation (Route 1A) is a straightforward and robust method, provided that care is taken to buffer the reaction and control the temperature.

  • When Starting from the Aldehyde: The Corey-Chaykovsky reaction (Route 3) is superior to the Darzens condensation, offering a more direct, faster, and higher-yielding conversion to the terminal epoxide. The Darzens reaction remains a valuable tool but is less efficient for this specific target due to its multi-step nature.

Ultimately, the optimal choice will depend on the specific constraints of the laboratory, including reagent availability, scale, and the desired level of purity. This guide provides the foundational data and protocols to make an informed decision, enabling the efficient and successful synthesis of this valuable chemical intermediate.

References

  • Olivares-Romero, J. L., & Toste, F. D. (2010). Catalytic Enantioselective Epoxidation of Tertiary Allylic and Homoallylic Alcohols. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Epoxidation of allylic alcohols. Available at: [Link]

  • SciSpace. (n.d.). Catalytic Enantioselective Epoxidation of Tertiary Allylic and Homoallylic Alcohols. Available at: [Link]

  • Wikipedia. (n.d.). Darzens reaction. Available at: [Link]

  • Chemistry LibreTexts. (2021). Epoxidation of Allylic Alcohols. Available at: [Link]

  • Hanson, R. M., & Sharpless, K. B. (1986). Procedure for the catalytic asymmetric epoxidation of allylic alcohols in the presence of molecular sieves. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Available at: [Link]

  • LS College. (2020). Darzens reaction. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Darzens Condensation. Available at: [Link]

  • Chemsrc. (n.d.). 2-[(3,5-Dimethylphenoxy)methyl]oxirane. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Avendaño, R., et al. (2014). Enantioselective epoxidation of styrene using in-situ generated dimethyldioxirane and dimeric homochiral Mn(III)-Schiff base complex catalyst. SciELO Colombia. Available at: [Link]

  • University of Liverpool. (n.d.). Heterogeneous enantioselective epoxidation catalyzed by Mn(salen) complexes grafted onto mesoporous materials by phenoxy group. Available at: [Link]

  • Google Patents. (n.d.). CN102491959B - Preparation method of oxirane derivative.
  • Google Patents. (n.d.). EP0124009B1 - Process for the preparation of oxiranes.
  • Perjesi, P., et al. (2011). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules. Available at: [Link]

  • Google Patents. (n.d.). US7235676B2 - Catalytic process for the preparation of epoxides from alkenes.
  • Toulabi, H., et al. (2014). An easy method and two steps for synthesis of the medetomidine with high yield. Iranian Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Epoxidation of Styrenes by Hydrogen Peroxide As Catalyzed by Methylrhenium Trioxide. Available at: [Link]

  • Organic Syntheses. (n.d.). Synthesis of Epoxides Using Dimethyldioxirane: trans-Stilbene Oxide. Available at: [Link]

Sources

Validation

A Mechanistic Showdown: Lewis Acid vs. Base-Catalyzed Oxirane Opening for Regiocontrolled Synthesis

For researchers, scientists, and professionals in drug development, the selective functionalization of molecules is a cornerstone of innovation. The oxirane, or epoxide, ring is a powerful and versatile functional group,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of molecules is a cornerstone of innovation. The oxirane, or epoxide, ring is a powerful and versatile functional group, but its true potential is only unlocked through a nuanced understanding of its ring-opening chemistry. The choice between a Lewis acid or a base as a catalyst dictates not only the reaction's efficiency but, more critically, the regiochemical and stereochemical outcome of the product. This guide provides an in-depth, side-by-side mechanistic comparison of Lewis acid- and base-catalyzed oxirane openings, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Dichotomy of Oxirane Ring-Opening: A Tale of Two Mechanisms

The fundamental difference between Lewis acid- and base-catalyzed epoxide ring-opening lies in the initial activation step and the nature of the subsequent nucleophilic attack. These initial differences cascade into distinct regiochemical and stereochemical consequences.

Base-Catalyzed Oxirane Opening: A Classic SN2 Pathway

Under basic or nucleophilic conditions, the ring-opening of an unsymmetrical epoxide proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism.[1] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. The selection of the carbon for attack is primarily governed by sterics; the nucleophile will preferentially attack the less substituted carbon atom, as it is more accessible.[1][2] This pathway does not involve a discrete carbocation intermediate. The ring opens in a concerted fashion as the nucleophile attacks, leading to a predictable inversion of stereochemistry if the attacked carbon is a chiral center.[2]

Base_Catalyzed_Opening cluster_0 Base-Catalyzed Mechanism (SN2) Epoxide Unsymmetrical Epoxide TransitionState SN2 Transition State Epoxide->TransitionState Nucleophile Strong Nucleophile (e.g., RO⁻) Nucleophile->Epoxide Direct Attack Nucleophile->TransitionState Product "Normal" Product (Attack at less substituted C) TransitionState->Product Ring Opening

Caption: Base-catalyzed epoxide opening follows an SN2 mechanism.

Lewis Acid-Catalyzed Oxirane Opening: A Hybrid SN1/SN2 Trajectory

In the presence of a Lewis acid or a Brønsted acid, the reaction landscape changes dramatically. The acid first coordinates to or protonates the epoxide oxygen, making it a much better leaving group and increasing the electrophilicity of the ring carbons.[3] This activation leads to a transition state with significant carbocationic character.[2] The positive charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon.[3] While the reaction has SN1 character in its regioselectivity, the stereochemical outcome is that of an SN2 reaction, with the nucleophile attacking from the backside of the carbon-oxygen bond, resulting in a Walden inversion of stereochemistry at the site of attack.[2][4] This mechanistic pathway is often described as a "borderline" or hybrid SN1/SN2 mechanism.[1]

Acid_Catalyzed_Opening cluster_1 Lewis Acid-Catalyzed Mechanism (Hybrid SN1/SN2) Epoxide Unsymmetrical Epoxide ActivatedEpoxide Activated Epoxide (Protonated) Epoxide->ActivatedEpoxide Activation LewisAcid Lewis Acid (e.g., H⁺) LewisAcid->ActivatedEpoxide TransitionState Transition State (Carbocationic Character) ActivatedEpoxide->TransitionState Product "Abnormal" Product (Attack at more substituted C) TransitionState->Product Nucleophilic Attack & Ring Opening

Caption: Lewis acid-catalyzed opening proceeds via a hybrid SN1/SN2 mechanism.

Head-to-Head Comparison: Performance and Selectivity

To illustrate the practical implications of these mechanistic differences, let's consider the methanolysis of a chiral epoxide, (R)-(+)-propylene oxide. The choice of catalyst will dictate which of the two possible regioisomers is the major product.

FeatureLewis Acid-Catalyzed (H₂SO₄ in MeOH)Base-Catalyzed (NaOMe in MeOH)
Mechanism Hybrid SN1/SN2[1]SN2[1]
Regioselectivity Attack at the more substituted carbon ("Abnormal" or Markovnikov product)[2]Attack at the less substituted carbon ("Normal" or anti-Markovnikov product)[1][2]
Stereochemistry Inversion of configuration at the stereocenter (Walden Inversion)[2][4]Retention of configuration at the stereocenter (attack at the non-chiral carbon)[2]
Major Product (S)-2-methoxy-1-propanol(R)-1-methoxy-2-propanol
Reaction Conditions Typically milder conditions (e.g., 0°C to room temperature)[2]Often requires heating or longer reaction times[2]
Nucleophile Weak nucleophiles are effective due to epoxide activation[3]Requires a strong nucleophile

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the selective synthesis of either (S)-2-methoxy-1-propanol or (R)-1-methoxy-2-propanol from (R)-(+)-propylene oxide, demonstrating the power of catalyst choice in directing reaction outcomes.

Protocol 1: Lewis Acid-Catalyzed Synthesis of (S)-2-Methoxy-1-propanol

Objective: To synthesize (S)-2-methoxy-1-propanol via acid-catalyzed ring-opening of (R)-(+)-propylene oxide.

Materials:

  • (R)-(+)-Propylene oxide (1.0 g, 17.2 mmol)

  • Anhydrous methanol (20 mL)

  • Concentrated sulfuric acid (0.1 mL, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • To a solution of (R)-(+)-propylene oxide (1.0 g, 17.2 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add a catalytic amount of concentrated sulfuric acid (0.1 mL).[2]

  • Stir the reaction mixture at room temperature for 4-6 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by fractional distillation to yield (S)-2-methoxy-1-propanol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral GC or HPLC.

Caption: Experimental workflow for acid-catalyzed synthesis.

Protocol 2: Base-Catalyzed Synthesis of (R)-1-Methoxy-2-propanol

Objective: To synthesize (R)-1-methoxy-2-propanol via base-catalyzed ring-opening of (R)-(+)-propylene oxide.

Materials:

  • (R)-(+)-Propylene oxide (1.0 g, 17.2 mmol)

  • Anhydrous methanol (20 mL)

  • Sodium metal (0.40 g, 17.4 mmol)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, inert atmosphere setup, separatory funnel, rotary evaporator

Procedure:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (0.40 g, 17.4 mmol) to anhydrous methanol (20 mL) under an inert atmosphere at 0 °C.[2]

  • To this solution, add (R)-(+)-propylene oxide (1.0 g, 17.2 mmol) dropwise at 0 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[2] Monitor the reaction by TLC or GC.

  • Upon completion, carefully quench the reaction with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).[2]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.[2]

  • Purify the crude product by fractional distillation to yield (R)-1-methoxy-2-propanol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral GC or HPLC.

Caption: Experimental workflow for base-catalyzed synthesis.

Conclusion

The choice between a Lewis acid and a base as a catalyst for oxirane ring-opening is a powerful tool for directing the regiochemical and stereochemical outcome of the reaction. Base-catalyzed openings reliably follow a sterically-driven SN2 pathway, leading to the "normal" product. In contrast, Lewis acid-catalyzed openings proceed through a transition state with significant carbocation character, favoring nucleophilic attack at the more substituted carbon to yield the "abnormal" product. A thorough understanding of these competing mechanistic pathways is essential for the rational design of synthetic routes in pharmaceutical development and complex molecule synthesis, enabling the precise installation of functional groups with a high degree of control.

References

  • Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • PubChem. 1-Methoxy-2-propanol. [Link]

  • ResearchGate. Reaction between propylene oxide and methanol. [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • Master Organic Chemistry. Opening of Epoxides With Acid. [Link]

  • SpectraBase. 2-Methoxy-1-propanol. [Link]

  • Vapourtec Ltd. Ring-Opening Polymerization of Propylene Oxide. [Link]

  • University of Calgary. 13C NMR of 1-Propanol. [Link]

  • Royal Society of Chemistry. Hydrogen bonding-catalysed alcoholysis of propylene oxide at room temperature. [Link]

  • ACS Publications. A Comparative Study in the Ring-Opening Polymerization of Lactides and Propylene Oxide. [Link]

  • PubChem. 2-Methoxy-1-propanol. [Link]

  • ResearchGate. Highly selective synthesis of propylene glycol ether from methanol and propylene oxide catalyzed by basic ionic liquid. [Link]

  • CHIMIA. The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[(3,5-Dimethylphenyl)methyl]oxirane

For Researchers, Scientists, and Drug Development Professionals The proper management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide provides a detai...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-[(3,5-Dimethylphenyl)methyl]oxirane (CAS No. 4287-30-3), a phenyl epoxide compound utilized in proteomics research and as a key intermediate in pharmaceutical synthesis.[1][2] Adherence to these procedures is critical for mitigating risks to personnel, preventing environmental contamination, and maintaining regulatory compliance.

I. Understanding the Hazards: The Chemical Profile of 2-[(3,5-Dimethylphenyl)methyl]oxirane

2-[(3,5-Dimethylphenyl)methyl]oxirane, also known as 2,3-Epoxypropyl 3,5-xylyl ether, belongs to the oxirane, or epoxide, chemical class.[1] Epoxides are characterized by a three-membered ring containing two carbon atoms and one oxygen atom. This strained ring structure makes them highly reactive, particularly susceptible to ring-opening reactions with nucleophiles.[3] This reactivity is the basis for their utility in chemical synthesis but also underlies their potential hazards.

Key Potential Hazards:

  • Reactivity: Epoxides can react vigorously with acids, bases, amines, and other nucleophilic agents.[3] Improper mixing with incompatible materials in waste containers can lead to pressure buildup, heat generation, or the release of hazardous fumes.

  • Toxicity: Many epoxides are classified as hazardous. They can be irritants to the skin and eyes, and some are considered potential mutagens or alkylating agents.[3][5] Therefore, this compound must be handled as hazardous waste.

  • Environmental Impact: Due to their reactivity and potential toxicity, oxiranes can be harmful to aquatic life.[6] Discharge into drains or the environment is strictly prohibited.[6][7]

Parameter Information Disposal Consideration
Chemical Class Oxirane (Epoxide)[1]Highly reactive; prone to ring-opening reactions.[3]
Primary Hazards Potential skin and eye irritant, potential mutagen.[3][5]Must be treated as hazardous waste.[3]
Reactivity Reacts with acids, bases, amines, and other nucleophiles.[3]Avoid mixing with incompatible waste streams.[3]
Environmental Potentially toxic to aquatic life.[6][8]Do not dispose of down the drain or in regular trash.[6][7][9]
II. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle 2-[(3,5-Dimethylphenyl)methyl]oxirane with the appropriate safety measures.

Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential to prevent exposure.

  • Hand Protection: Wear chemical-impermeable gloves, such as butyl rubber or nitrile rubber.[10] Cotton or latex gloves are not sufficient.[10]

  • Eye and Face Protection: Use chemical safety goggles with side shields.[10] In situations with a risk of splashing, a full-face shield should be worn in addition to goggles.[10]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls and an apron should be used.[4][10]

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any vapors.[6][11] If a fume hood is not available or if ventilation is insufficient, a NIOSH-approved respirator appropriate for organic vapors should be used in accordance with your institution's respiratory protection program.[4][12]

Spill and Contamination Response:

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure the area is well-ventilated.[4] If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) department.

  • Containment: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and sealed container for disposal as hazardous waste.[4][6]

  • Decontamination: Thoroughly clean the spill area with soap and water.[4] All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.[3][4]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-[(3,5-Dimethylphenyl)methyl]oxirane is that it must be managed as hazardous waste from "cradle to grave."[13] This means its generation, storage, transportation, and final disposal are all regulated.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Collect waste containing 2-[(3,5-Dimethylphenyl)methyl]oxirane in a dedicated, leak-proof container that is compatible with the chemical.[6][14] The original container, if in good condition, can often be used.

  • Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label and include the full chemical name: "2-[(3,5-Dimethylphenyl)methyl]oxirane," the CAS number "4287-30-3," and a clear indication of the associated hazards (e.g., "Irritant," "Reactive").[4][15]

  • Segregation: Do not mix this waste with other waste streams, especially acids, bases, or other reactive chemicals, unless explicitly permitted by your institution's EHS department.[3][14]

Step 2: On-Site Storage

  • Designated Area: Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[6]

  • Compatibility: Ensure the storage area is away from incompatible materials.[4]

  • Container Integrity: Keep the container tightly closed at all times except when adding waste.[14][15]

Step 3: Arranging for Final Disposal

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the final disposal.[4][6] They are trained and equipped to handle the complexities of hazardous waste regulations.

  • Documentation: Provide the EHS department or the licensed hazardous waste contractor with a copy of the Safety Data Sheet (if available) and an accurate description of the waste.[6]

  • Professional Disposal: The waste will be collected by a licensed hazardous waste hauler and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4]

Primary Disposal Method: High-Temperature Incineration

For reactive organic compounds like epoxides, high-temperature incineration is the preferred and most effective disposal method.[6] This process ensures the complete destruction of the chemical, converting it into less harmful substances. The incinerator must be equipped with appropriate scrubbers to neutralize any acidic gases produced during combustion.[6]

Note on Chemical Neutralization: While chemical neutralization (e.g., hydrolysis via ring-opening) can render epoxides less hazardous, this procedure should only be attempted by trained personnel following a validated and risk-assessed protocol.[3][16] For routine disposal of 2-[(3,5-Dimethylphenyl)methyl]oxirane, direct collection for incineration is the safer and more compliant approach. Unwanted or expired pure reagents should not be quenched; they should be disposed of in their original containers.[17]

IV. Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of 2-[(3,5-Dimethylphenyl)methyl]oxirane.

start Waste Generation (e.g., residual reagent, contaminated materials, reaction mixture) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated, Labeled Container ppe->segregate label Label Container: 'Hazardous Waste' Chemical Name & CAS No. Hazards segregate->label spill Spill or Contamination? segregate->spill storage Store in Designated Hazardous Waste Area label->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal Professional Disposal (High-Temperature Incineration) contact_ehs->disposal spill->label No spill_response Follow Spill Response Protocol: 1. Evacuate & Ventilate 2. Contain with Absorbent 3. Collect & Label as Waste spill->spill_response Yes spill_response->segregate

Caption: Disposal workflow for 2-[(3,5-Dimethylphenyl)methyl]oxirane.

References

  • Proper Disposal of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Epoxydon. Benchchem.
  • How To: Dispose of Epoxy Safely?. Epoxycraft.
  • Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. Benchchem.
  • Proper Disposal of [(Octadecyloxy)
  • Safety d
  • 2-[(3,5-dimethylphenoxy)methyl]oxirane | CAS 4287-30-3. Santa Cruz Biotechnology.
  • 2-(3,5-Dimethylphenoxy)methyl oxirane (CAS No. 4287-30-3). IndiaMART.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Proper Disposal of Chemicals. J. J.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Safety D
  • Mitigate epoxy coating hazards with these three steps. Dur-A-Flex.
  • Hazardous Chemical Exposure. OSHA Handbook for Small Businesses.
  • Safety D
  • Guidelines: Handling and Disposal of Chemicals. Purdue University.
  • SAFETY D
  • Disposal of Highly Reactive Reagents. University of Pennsylvania.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.